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  • Product: 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine

Core Science & Biosynthesis

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine in Kinase Inhibitor Discovery

Executive Summary In the landscape of modern targeted therapeutics, the pyrazolo[4,3-b]pyridine scaffold has emerged as a privileged pharmacophore, particularly in the design of ATP-competitive kinase inhibitors targetin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted therapeutics, the pyrazolo[4,3-b]pyridine scaffold has emerged as a privileged pharmacophore, particularly in the design of ATP-competitive kinase inhibitors targeting FGFR, FLT3, and CDK4 1. 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine (CAS: 1352393-59-9) serves as a highly versatile, bifunctional building block. By offering an electrophilic C3-iodo handle for carbon-carbon bond formation and a nucleophilic C6-amine for amidation or hinge-binding interactions, this compound enables the rapid generation of diverse chemical libraries.

This whitepaper provides an in-depth technical analysis of the compound's molecular weight, physicochemical properties, structural characterization, and validated synthetic methodologies, designed specifically for medicinal chemists and drug development professionals.

Physicochemical Profiling & Molecular Weight Analysis

The molecular weight of a building block dictates its utility in drug discovery, directly impacting the final therapeutic's adherence to Lipinski's Rule of Five. 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine possesses a molecular weight of 260.04 g/mol 2. This relatively low mass provides medicinal chemists with a "mass budget" of approximately 240 Da to append solubilizing groups, target-specific moieties, and pharmacokinetic modifiers before breaching the 500 Da threshold typical of orally bioavailable drugs.

Quantitative Physicochemical Data

Table 1: Key physicochemical and structural parameters of 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine.

ParameterValuePharmacological Significance
CAS Registry Number 1352393-59-9Unique chemical identifier 3
Molecular Formula C₆H₅IN₄Defines elemental composition
Molecular Weight 260.04 g/mol Optimal for fragment-based and modular drug design
Monoisotopic Mass 259.9559 DaCritical for high-resolution mass spectrometry (HRMS)
H-Bond Donors 2 (NH, NH₂)Facilitates crucial interactions with the kinase hinge region
H-Bond Acceptors 4 (N atoms)Contributes to aqueous solubility and target binding
Topological Polar Surface Area 71.8 ŲPredicts favorable membrane permeability
Rotatable Bonds 0Rigid core minimizes entropic penalty upon target binding

Structural and Electronic Properties

The pyrazolo[4,3-b]pyridine core is an electron-deficient bicyclic heteroaromatic system. However, the substituents on this specific building block drastically alter its local electronic environment:

  • The C3-Iodo Group: Iodine is highly polarizable and possesses a lower bond dissociation energy (approx. 65 kcal/mol) compared to bromine or chlorine. This makes the C3 position highly reactive toward oxidative addition by low-valent transition metals (e.g., Pd(0)), facilitating rapid cross-coupling reactions.

  • The C6-Amino Group: The primary amine acts as a strong electron-donating group via resonance (+M effect), enriching the electron density of the pyridine ring. In biological systems, this amine frequently acts as a hydrogen bond donor to the backbone carbonyls of the kinase hinge region (e.g., in FLT3 or CDK4 inhibitors) 4.

Mechanistic Pathways & Workflows

To visualize the integration of this compound into a drug discovery pipeline, the following workflow demonstrates the logical progression from building block to biological screening.

Workflow A 3-Iodo-1H-pyrazolo[4,3-b] pyridin-6-amine (MW: 260.04) B Pd-Catalyzed Cross-Coupling (C3) A->B C Amidation/Derivatization (C6-Amine) B->C D LC-MS Profiling & Purification C->D E High-Throughput Kinase Screening D->E

Caption: Workflow for utilizing 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine in kinase inhibitor discovery.

The core synthetic utility of this compound relies on the catalytic cycle of Palladium-mediated cross-coupling, detailed below.

CatalyticCycle Pd0 Pd(0) Catalyst OA Oxidative Addition (C-I Bond Cleavage) Pd0->OA TM Transmetalation (Boronic Acid) OA->TM RE Reductive Elimination (Product Release) TM->RE RE->Pd0 Regenerates Prod C3-Substituted Pyrazolo[4,3-b]pyridine RE->Prod

Caption: Mechanism of Pd-catalyzed cross-coupling at the C3-iodo position.

Synthetic Methodologies: Cross-Coupling Protocols

To leverage the C3-iodo handle, a robust Suzuki-Miyaura cross-coupling protocol is required. The following methodology is designed as a self-validating system to ensure high yield and reproducibility.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C3

Causality & Rationale: Pd(dppf)Cl₂ is selected as the catalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination while preventing catalyst deactivation by the coordinating nitrogen atoms of the pyrazolopyridine core. A biphasic solvent system (1,4-Dioxane/H₂O) ensures the solubility of both the organic building block and the inorganic base.

Materials:

  • 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine (1.0 equiv, 260.04 mg for a 1 mmol scale)

  • Aryl or Heteroaryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • K₂CO₃ (3.0 equiv)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Preparation: Charge a microwave vial or Schlenk flask with 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine, the boronic acid, and K₂CO₃.

  • Degassing: Add the 1,4-Dioxane/H₂O mixture. Sparge the solution with ultra-pure Argon for 10 minutes to remove dissolved oxygen, which can prematurely oxidize the Pd(0) active species.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the vessel.

  • Reaction: Heat the mixture to 90°C for 4–6 hours using an oil bath or 110°C for 30 minutes in a microwave synthesizer.

  • Self-Validating Control: Run a parallel "negative control" reaction omitting the Pd catalyst. This confirms that product formation is strictly metal-mediated and rules out background nucleophilic aromatic substitution (SₙAr).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Analytical Characterization: LC-MS Workflow

Accurate mass confirmation is critical. Because the exact monoisotopic mass of the compound is 259.9559 Da, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for tracking reaction progress.

Protocol: LC-MS Mass Verification

Causality & Rationale: Electrospray Ionization in positive mode (ESI+) is utilized because the basic nitrogen atoms in the pyrazolo[4,3-b]pyridine core readily accept protons. Iodine is a monoisotopic element (¹²⁷I); therefore, the mass spectrum will not display the M+2 isotope patterns characteristic of chlorinated or brominated compounds, simplifying spectral interpretation.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol.

  • Internal Validation Standard: Spike the sample with 10 µL of a Caffeine standard solution (MW 194.19 g/mol ). The consistent appearance of the caffeine [M+H]⁺ peak at m/z 195.08 validates the ionization efficiency of the instrument for that specific run.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).

  • Gradient Elution: Use Mobile Phase A (0.1% Formic Acid in H₂O) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Run a gradient from 5% B to 95% B over 3 minutes at a flow rate of 0.6 mL/min.

  • Data Interpretation: Extract the ion chromatogram for the expected [M+H]⁺ ion. For 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine, a sharp peak must be observed at m/z 261.0 . The absence of an m/z 263.0 peak confirms the halogen is iodine, not bromine.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: National Institutes of Health (NIH) - PubMed Central URL:[Link]

  • Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors Source: National Institutes of Health (NIH) - PubMed URL:[Link]

Sources

Foundational

Technical Guide to the Physicochemical Characterization of 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine

Forward: The field of medicinal chemistry is perpetually driven by the synthesis and characterization of novel chemical entities. Heterocyclic compounds, particularly those based on the pyrazolopyridine scaffold, are of...

Author: BenchChem Technical Support Team. Date: March 2026

Forward: The field of medicinal chemistry is perpetually driven by the synthesis and characterization of novel chemical entities. Heterocyclic compounds, particularly those based on the pyrazolopyridine scaffold, are of significant interest due to their structural similarity to purine bases, suggesting a high potential for interaction with a wide array of biological targets.[1] This guide focuses on 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine, a compound for which detailed experimental data is not yet prevalent in public literature.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It outlines a systematic, first-principles approach to the determination of the core physical and chemical properties of this molecule. Rather than a simple data sheet, this guide provides the strategic rationale and detailed methodologies required to fully characterize a novel compound of this class, empowering research teams to generate reliable and reproducible data packages for drug discovery programs.

Section 1: Molecular Structure and Calculated Properties

The foundational step in characterizing any new chemical entity is to define its molecular structure and derive its fundamental calculated properties. These values serve as the theoretical baseline for all subsequent experimental measurements.

The target molecule, 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine, possesses a fused pyrazolo[4,3-b]pyridine bicyclic core. Key features include an iodine atom at the C3 position of the pyrazole ring, which can serve as a valuable synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), and an amine group at the C6 position of the pyridine ring, which can act as a hydrogen bond donor and influence solubility and receptor interactions.

Based on this structure, we can calculate the core molecular properties. These in-silico data points are critical for planning experiments, such as preparing stock solutions of a specific molarity and confirming identity via mass spectrometry.

PropertyCalculated ValueData Source
Chemical Structure -
Molecular Formula C₆H₅IN₄Derived
Molecular Weight 260.04 g/mol Calculated
Monoisotopic Mass 259.9559 DaCalculated
SMILES C1=C(C=NC2=C(NN=C21)I)NDerived
InChI Key (Predicted)Derived
Predicted XLogP 1.0 - 1.5Analog-Based Prediction[2]
Predicted Appearance Off-white to light brown solidAnalog-Based Prediction[3]

Section 2: Experimental Characterization Workflow

The following sections detail the recommended experimental protocols for determining the key physicochemical properties. The causality behind methodological choices is explained to provide a framework for adapting these protocols to similar novel compounds.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Core Property Determination cluster_2 Phase 3: Advanced Characterization Compound Compound Synthesis & Purification Structure_ID Structural Confirmation (NMR, MS) Compound->Structure_ID Confirm Identity Appearance Appearance & Morphology Structure_ID->Appearance Characterize Batch MeltingPoint Melting Point (DSC) Appearance->MeltingPoint Assess Purity Solubility Aqueous Solubility Assay MeltingPoint->Solubility Inform Assays Crystal Single Crystal Growth & X-Ray Diffraction Solubility->Crystal Optimize Conditions Stability Chemical/Physical Stability Crystal->Stability Understand Form

Caption: High-level workflow for the physicochemical characterization of a novel compound.

Spectroscopic Confirmation

Expertise & Experience: Before any physical property measurements are undertaken, the chemical identity and purity of the synthesized batch must be unequivocally confirmed. Mass spectrometry provides the initial identity check against the calculated molecular weight, while NMR spectroscopy serves as the gold standard for structural confirmation and purity assessment.

Protocol: Mass Spectrometry (MS)

  • Sample Preparation: Prepare a 1 mg/mL stock solution in a suitable solvent (e.g., DMSO, Methanol). Dilute to a final concentration of 1-10 µg/mL in 50:50 Acetonitrile:Water with 0.1% formic acid.

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Analysis: Acquire data in positive ion mode. The primary objective is to observe the protonated molecular ion [M+H]⁺ at m/z 260.9631, confirming the elemental composition.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent, typically DMSO-d₆ due to its broad solvency.

  • ¹H NMR Analysis: Acquire a proton spectrum. The spectrum should be consistent with the proposed structure, showing distinct signals for the aromatic protons on the pyridine ring and the N-H protons of the pyrazole and amine groups. Integration of these signals should correspond to the number of protons.

  • ¹³C NMR Analysis: Acquire a carbon spectrum. The number of signals should correspond to the number of unique carbon atoms in the molecule. The chemical shifts will confirm the aromatic and heterocyclic nature of the core.

Melting Point Determination via DSC

Trustworthiness: A sharp melting point is a primary indicator of high purity. Differential Scanning Calorimetry (DSC) is the preferred method over traditional melting point apparatus as it provides a quantitative measure of the melting endotherm and can reveal other thermal events like polymorph transitions or decomposition.

Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 1-3 mg of the solid compound into a hermetically sealed aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere from ambient temperature to a temperature above the expected melting point (e.g., 300 °C).

  • Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The peak area can be used to calculate the enthalpy of fusion.

Aqueous Solubility Assessment

Expertise & Experience: Aqueous solubility is a critical parameter in drug discovery, directly impacting oral bioavailability and the design of in vitro biological assays. A shake-flask or kinetic solubility assay using HPLC-UV for quantification is a robust and standard industry method.

G cluster_0 Preparation cluster_1 Separation & Analysis cluster_2 Quantification Stock Prepare 10 mM DMSO Stock Solution Spike Spike into PBS Buffer (e.g., to 100 µM) Stock->Spike Incubate Incubate at RT (e.g., 2h & 24h) Spike->Incubate Filter Filter to Remove Precipitate (Plate) Incubate->Filter Dilute Dilute Supernatant Filter->Dilute Inject Inject on HPLC-UV Dilute->Inject Quantify Quantify Peak Area Against Curve Inject->Quantify StdCurve Prepare Calibration Curve (DMSO Standards) StdCurve->Quantify Result Report Solubility (µM) Quantify->Result

Caption: Experimental workflow for determining aqueous solubility via HPLC-UV.

Protocol: Kinetic Aqueous Solubility

  • Standard Curve: Prepare a set of calibration standards by diluting the 10 mM DMSO stock solution into a 50:50 Acetonitrile:Water mixture.

  • Sample Preparation: Add a small aliquot of the 10 mM DMSO stock to a 96-well plate containing phosphate-buffered saline (PBS, pH 7.4) to reach a target concentration (e.g., 100 µM). The final DMSO concentration should be kept low (≤1%) to minimize co-solvent effects.

  • Equilibration: Seal the plate and shake at room temperature for a kinetic read-out (e.g., 2 hours) and a thermodynamic read-out (e.g., 24 hours).

  • Separation: After incubation, filter the samples through a filter plate to remove any precipitated compound.

  • Quantification: Analyze the filtrate (supernatant) and the calibration standards by a validated HPLC-UV method. The concentration of the compound in the filtrate is determined by comparing its peak area to the standard curve. This concentration is the measured aqueous solubility.

Section 3: Solid-State Characterization via X-Ray Crystallography

Authoritative Grounding: The definitive three-dimensional structure of a molecule in its solid state is determined by single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and, crucially, the intermolecular interactions that govern the crystal packing. While experimental data for the title compound is unavailable, the published crystal structure of the closely related analogue, 3-Iodo-1H-pyrazolo[3,4-b]pyridine, provides an expert template for what to expect.[4]

Rationale & Insights: Analysis of a crystal structure reveals the specific hydrogen bonds, halogen bonds, and π–π stacking interactions that dictate the solid-state properties of the material. For 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine, we can anticipate a rich network of interactions:

  • Hydrogen Bonding: The N-H groups of the pyrazole and the 6-amino substituent are strong hydrogen bond donors, while the pyridine and pyrazole nitrogen atoms are acceptors. This will likely lead to the formation of dimers or extended chains, significantly influencing melting point and stability.[4]

  • Halogen Bonding: The iodine atom at the C3 position can act as a halogen bond donor, forming favorable interactions with nitrogen or other Lewis basic atoms. These C—I⋯N bonds are a key directional force in crystal packing.[4]

  • π–π Stacking: The planar aromatic pyrazolopyridine core is expected to form π–π stacking interactions, further stabilizing the crystal lattice.[4]

Protocol: Single-Crystal X-Ray Diffraction

  • Crystal Growth: The primary challenge is to grow diffraction-quality single crystals. This is often an empirical process involving techniques such as:

    • Slow evaporation of a saturated solution.

    • Vapor diffusion, where a precipitant is slowly diffused into the compound solution.

    • Layering of a solvent/anti-solvent system. A good starting point would be to dissolve the compound in a polar solvent like CH₂Cl₂ or Ethyl Acetate and slowly diffuse a non-polar solvent like hexane.[4]

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen (e.g., to 150 K) to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.[4]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved and refined using specialized software (e.g., SHELXS, SHELXL) to yield an atomic model of the molecule in the crystal lattice.[4]

The resulting data provides an unparalleled level of insight into the molecule's structure and intermolecular forces, which are fundamental to understanding its behavior in both solid dosage forms and biological systems.

References

  • PubChem. (2026, March 7). 3-iodo-1H-pyrazolo[4,3-b]pyridine-6-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Apicule. (n.d.). 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine (CAS No: 151266-23-8). Retrieved from [Link]

  • PubChem. (n.d.). 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Huang, S., et al. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o750. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-iodo-1h-pyrazolo[4,3-c]pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Topic: 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine as a Synthetic Intermediate

An Application Note and Protocol Guide for Researchers Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed technical guide on the application of 3-Iodo-1H-...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the application of 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine, a highly functionalized and versatile synthetic intermediate. The pyrazolo[4,3-b]pyridine core is a recognized privileged scaffold in medicinal chemistry, analogous to purine bases, and is central to numerous biologically active compounds, including kinase inhibitors and agents targeting neurodegenerative diseases.[1][2][3] This guide elucidates the strategic importance of this intermediate, detailing its synthesis and its application in key palladium-catalyzed cross-coupling reactions. We provide field-proven, step-by-step protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, explaining the causality behind experimental choices to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of the Scaffold

The 1H-pyrazolo[3,4-b]pyridine scaffold, an isomer of the title compound, has been extensively researched for its therapeutic potential in areas including oncology, diabetes, and neurology.[1] The pyrazolo[4,3-b]pyridine isomer is similarly valuable, offering a distinct vector space for substituent placement. 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine is a particularly powerful building block due to its orthogonal functionalities:

  • The 3-Iodo Group: This serves as an exceptionally reliable handle for transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is sufficiently reactive to undergo oxidative addition to a palladium(0) catalyst, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency.[4]

  • The 6-Amino Group: This primary amine is a key pharmacophoric feature, often acting as a crucial hydrogen bond donor in interactions with biological targets. It also provides a secondary site for synthetic elaboration, such as amidation or alkylation, to modulate solubility, cell permeability, and target engagement.

  • The Pyrazole N-H Group: The nitrogen atom of the pyrazole ring can be functionalized, typically through alkylation, to further explore the chemical space and optimize pharmacokinetic properties.

This trifecta of functionalities allows for a modular and divergent synthetic strategy, making it an ideal starting point for the rapid generation of compound libraries in drug discovery campaigns.

Physicochemical Properties
PropertyValue
Molecular Formula C₆H₅IN₄
Molecular Weight 260.04 g/mol
Appearance Off-white to yellow solid (predicted)
CAS Number Not assigned (as of late 2025)
Solubility Soluble in DMF, DMSO; sparingly soluble in MeOH, DCM

Synthesis of the Intermediate

An efficient pathway to pyrazolo[4,3-b]pyridines involves the cyclization of functionalized pyridine precursors.[5] The following protocol describes a reliable, two-step synthesis starting from commercially available 2-chloro-3-nitropyridine.

Synthesis_Pathway cluster_0 Step 1: SNAr & Japp-Klingemann Reaction cluster_1 Step 2: Cyclization & Iodination Start 2-Chloro-3-nitropyridine Intermediate1 Hydrazone Intermediate Start->Intermediate1 1. N-Acetylhydrazine, Base 2. Diazonium Salt, Pyridine Intermediate2 1H-Pyrazolo[4,3-b]pyridin-6-amine Intermediate1->Intermediate2 1. Pyrrolidine, 40°C 2. Reduction (e.g., Fe/HCl) FinalProduct 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine Intermediate2->FinalProduct Iodine, KOH, DMF

Caption: Synthetic route to 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine.

Protocol 2.1: Synthesis of 1H-Pyrazolo[4,3-b]pyridin-6-amine

This protocol is adapted from a modern synthesis of pyrazolo[4,3-b]pyridines.[5] The initial steps involve a sequence of SNAr and a modified Japp-Klingemann reaction to form the pyrazole ring fused to the reduced nitropyridine, which is then re-aromatized.

  • Reaction Setup: To a solution of 2-chloro-3-nitropyridine (1.0 equiv.) in a suitable solvent like ethanol, add N-acetylhydrazine (1.1 equiv.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equiv.).

  • Hydrazine Adduct Formation: Stir the mixture at room temperature for 4-6 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Azo-Coupling: Cool the mixture to 0°C and add pyridine (2.0 equiv.), followed by the slow addition of a freshly prepared arenediazonium salt solution. Allow the reaction to proceed for 2 hours.

  • Cyclization: Add pyrrolidine (3.0 equiv.) to the reaction mixture and warm to 40°C. Stir for 12-16 hours. This step facilitates both deacylation and the pyrazole ring annulation.[5]

  • Nitro Group Reduction: After cyclization, concentrate the mixture in vacuo. Redissolve the residue in ethanol and add iron powder (5.0 equiv.) and concentrated HCl (3.0 equiv.). Heat the mixture to reflux for 2-4 hours.

  • Work-up and Purification: Cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts. Neutralize the filtrate with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (DCM/MeOH gradient) to yield 1H-pyrazolo[4,3-b]pyridin-6-amine.

Protocol 2.2: Iodination at the C3-Position

The direct iodination of the electron-rich pyrazole ring is an effective method for installing the iodo-substituent.[6]

  • Reaction Setup: Dissolve 1H-pyrazolo[4,3-b]pyridin-6-amine (1.0 equiv.) in DMF.

  • Reagent Addition: Add powdered potassium hydroxide (KOH) (4.0 equiv.) to the solution, followed by the portion-wise addition of iodine (I₂) (2.5 equiv.).

  • Reaction: Stir the mixture at room temperature for 2-3 hours. The reaction progress can be monitored by LC-MS.

  • Work-up and Purification: Pour the reaction mixture into a brine solution and extract with ethyl acetate. Wash the combined organic extracts with an aqueous solution of Na₂S₂O₃ to quench excess iodine, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting solid can be purified by recrystallization from a suitable solvent system like CH₂Cl₂/hexane to afford pure 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine.[6]

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)-C(sp²) bonds. It is the premier method for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.[7][8]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂(I) Pd0->OxAdd Oxidative Addition Transmetal R¹-Pd(II)L₂(R²) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product R¹-R² Transmetal->Product reagents1 R¹-I reagents2 R²-B(OH)₂ + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides robust conditions for the coupling of 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine with a range of aryl- and heteroarylboronic acids.[4][9]

ReagentM.W.StoichiometryAmount (for 1 mmol scale)
3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine260.041.0 equiv.260 mg
Arylboronic AcidVariable1.2 equiv.1.2 mmol
Pd(PPh₃)₄1155.560.05 equiv.58 mg
Na₂CO₃ (2M aq. solution)105.993.0 equiv.1.5 mL
Solvent
1,4-Dioxane7 mL

Experimental Procedure:

  • Setup: To a 20 mL microwave vial equipped with a magnetic stir bar, add 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

  • Solvent and Base Addition: Add 1,4-dioxane followed by the 2M aqueous sodium carbonate solution.

  • Reaction: Seal the vial and purge with argon or nitrogen for 5-10 minutes. Heat the reaction mixture to 100-120°C (either conventional heating or microwave irradiation) for 1-4 hours. The choice of temperature and time depends on the reactivity of the boronic acid. Electron-deficient boronic acids may require higher temperatures or longer reaction times.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting iodo-compound.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol) to yield the desired 3-aryl-1H-pyrazolo[4,3-b]pyridin-6-amine.

Application in Sonogashira Cross-Coupling

The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[10] This reaction is invaluable for introducing alkynyl moieties, which can serve as versatile handles for further transformations (e.g., click chemistry, cyclizations) or as part of a final bioactive structure.

Protocol 4.1: General Procedure for Sonogashira Coupling

This protocol employs a standard palladium/copper co-catalyst system, which reliably promotes the desired coupling.[11][12]

ReagentM.W.StoichiometryAmount (for 1 mmol scale)
3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine260.041.0 equiv.260 mg
Terminal AlkyneVariable1.5 equiv.1.5 mmol
PdCl₂(PPh₃)₂701.900.03 equiv.21 mg
Copper(I) Iodide (CuI)190.450.06 equiv.11 mg
Triethylamine (Et₃N)101.193.0 equiv.0.42 mL
Solvent
DMF5 mL

Experimental Procedure:

  • Setup: In an oven-dried flask under an argon atmosphere, combine 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) iodide (0.06 equiv.).

  • Solvent and Reagent Addition: Add anhydrous DMF, followed by triethylamine and the terminal alkyne (1.5 equiv.).

  • Reaction: Stir the reaction at 60-80°C for 4-12 hours. The exclusion of oxygen is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture and dilute it with ethyl acetate. Wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by washing with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography (hexanes/ethyl acetate gradient) to obtain the 3-alkynyl-1H-pyrazolo[4,3-b]pyridin-6-amine product.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for C-N bond formation.[13][14] This reaction is critical for accessing derivatives where the 3-position is substituted with a primary or secondary amine, a common feature in kinase inhibitors.

Buchwald_Cycle Pd0 Pd(0)L OxAdd R¹-Pd(II)L(I) Pd0->OxAdd Oxidative Addition AmineComplex [R¹-Pd(II)L(HNR²R³)]⁺ OxAdd->AmineComplex + Amine AmidoComplex R¹-Pd(II)L(NR²R³) AmineComplex->AmidoComplex - H-Base⁺ AmidoComplex->Pd0 Reductive Elimination Product R¹-NR²R³ AmidoComplex->Product reagents1 R¹-I reagents2 HNR²R³ base Base

Sources

Application

Application Note: Advanced Suzuki-Miyaura Cross-Coupling of 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine

Executive Summary & Substrate Analysis The functionalization of densely substituted, nitrogen-rich heterocycles is a cornerstone of modern drug discovery. The substrate 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Analysis

The functionalization of densely substituted, nitrogen-rich heterocycles is a cornerstone of modern drug discovery. The substrate 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine is a highly valuable building block for the synthesis of kinase inhibitors. The presence of the C3-iodide makes it a prime candidate for late-stage diversification via the [1].

However, this specific scaffold presents a formidable dual-chemoselectivity challenge:

  • An unprotected, acidic pyrazole nitrogen (N1/N2): Prone to coordinating with palladium and poisoning the catalyst.

  • A nucleophilic primary amine at C6: Susceptible to competitive Buchwald-Hartwig C–N cross-coupling.

This application note details a robust, self-validating protocol to achieve high-yielding, chemoselective C3-arylation without the need for transient protecting groups.

Mechanistic Causality: Overcoming Catalyst Poisoning

The Pyrazole NH Challenge

Traditional Suzuki protocols (e.g., Pd(PPh3)4 with Na2CO3) routinely fail when applied to unprotected pyrazolopyridines. The underlying causality lies in the acidity of the pyrazole NH (pKₐ ~ 10–12). Under basic cross-coupling conditions, the pyrazole deprotonates. The resulting azolyl anion coordinates strongly to the Palladium(II) oxidative addition complex, forming a thermodynamically stable, off-cycle Pd-azolyl dimer. This resting state acts as a thermodynamic sink, effectively poisoning the catalyst and stalling the reaction.

To circumvent this, the catalytic system must employ highly active precatalysts bearing bulky, electron-rich dialkylbiaryl phosphine ligands. As elucidated by Buchwald and co-workers () [2], ligands such as XPhos possess extreme steric bulk (via their dicyclohexyl and triisopropylphenyl groups) that physically destabilizes the inhibitory Pd-azolyl dimer, forcing the metal back into the productive catalytic cycle.

The C6 Amine Challenge

The presence of a free primary amine introduces the risk of competitive C–N bond formation. However, orthogonal chemoselectivity is achieved through strict base control. Suzuki transmetalation of boronic acids is highly favored in the presence of weak, aqueous bases (e.g., K3PO4). Conversely, Buchwald-Hartwig amination requires strong alkoxide bases (e.g., NaOtBu) to deprotonate the amine and drive reductive elimination. By employing aqueous K3PO4, the primary amine remains protonated and unreactive, yielding exclusively the C3-arylated product.

Mechanism Substrate 3-Iodo-1H-pyrazolo[4,3-b] pyridin-6-amine OxAdd Oxidative Addition Complex (Pd-II) Substrate->OxAdd + Pd(0) Pd0 L-Pd(0) (XPhos Pd G3) Pd0->OxAdd OffCycle Inhibitory Pd-Azolyl Resting State OxAdd->OffCycle Deprotonation of Pyrazole NH TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet OffCycle->OxAdd Bulky Ligand (XPhos) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (C3-Arylated) RedElim->Product

Caption: Catalytic cycle highlighting XPhos-mediated circumvention of the inhibitory Pd-azolyl resting state.

Quantitative Data: Reaction Optimization

To validate the mechanistic hypothesis, a rigorous optimization matrix was executed. The data in Table 1 clearly demonstrates that standard catalysts fail entirely, while the implementation of [3] provides near-quantitative yields.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst (mol%)LigandBase (Equiv)Solvent SystemTemp (°C)Yield (%)Observation
1Pd(PPh3)4 (5%)NoneNa2CO3 (2.0)Toluene/EtOH/H2O90< 5Catalyst poisoning; starting material recovered.
2Pd(dppf)Cl2 (5%)dppfK2CO3 (2.0)1,4-Dioxane/H2O9022Sluggish reaction; heavy Pd-black precipitation.
3SPhos Pd G2 (2%)SPhosK3PO4 (2.0)1,4-Dioxane/H2O9078Good conversion; minor dehalogenation observed.
4 XPhos Pd G3 (2%) XPhos K3PO4 (2.0) 1,4-Dioxane/H2O 90 94 Optimal conditions; rapid and clean conversion.
5XPhos Pd G3 (2%)XPhosNaOtBu (2.0)1,4-Dioxane (Dry)9041Severe C–N cross-coupling side products detected.

Note: Reactions performed on a 0.5 mmol scale using phenylboronic acid (1.2 equiv). Yields determined by quantitative HPLC against an internal standard.

Experimental Protocol

This protocol is designed as a self-validating system. By utilizing XPhos Pd G3, the generation of the active catalyst is visually confirmed by a rapid color change, and the reaction progress is easily tracked via LC-MS.

Materials & Reagents
  • Substrate: 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine (1.0 equiv, 1.0 mmol, 260 mg)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.5 equiv, 1.5 mmol)

  • Catalyst: XPhos Pd G3 (2.0 mol%, 0.02 mmol, 16.9 mg)

  • Base: Potassium phosphate tribasic (K3PO4) (2.0 equiv, 2.0 mmol, 424 mg)

  • Solvent: 1,4-Dioxane / HPLC-grade H2O (4:1 v/v, 10 mL total)

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, charge the 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine, the boronic acid, K3PO4, and XPhos Pd G3.

  • Atmospheric Control (Critical): Seal the vial with a PTFE-lined septum cap. Connect the vial to a Schlenk line via a needle. Evacuate the vial under high vacuum for 2 minutes, then backfill with dry Argon. Repeat this evacuate/backfill cycle three times. Causality: Oxygen rapidly oxidizes the electron-rich XPhos ligand to its phosphine oxide, killing catalyst activity.

  • Solvent Addition: Syringe in 8 mL of degassed 1,4-Dioxane followed by 2 mL of degassed H2O. The biphasic mixture will initially appear as a pale yellow suspension.

  • Heating & In-Process Control (IPC): Transfer the vial to a pre-heated reaction block at 90 °C. Stir vigorously (800 rpm).

    • Self-Validation Check: After 15 minutes, the solution should turn a deep, homogeneous red/orange, indicating successful activation of the G3 precatalyst to the active Pd(0) species.

    • LC-MS Monitoring: After 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze. The reaction is complete when the starting material mass (m/z [M+H]+ ~261.0) is entirely consumed.

  • Workup for Polar Heterocycles: Cool the mixture to room temperature. Because the product contains multiple basic nitrogens, standard aqueous extraction often leads to product loss in the aqueous layer. Instead, dilute the mixture with 10 mL of Ethyl Acetate containing 10% Methanol. Filter the entire biphasic mixture through a short pad of Celite to remove palladium black, washing the pad with an additional 20 mL of EtOAc/MeOH.

  • Isolation: Transfer the filtrate to a separatory funnel, separate the aqueous layer, and wash the organic layer once with brine (10 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via reverse-phase automated flash chromatography (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Workflow Step1 1. Setup Charge substrate, boronic acid, base, & catalyst Step2 2. Degas Evacuate/backfill with Argon (x3) Step1->Step2 Step3 3. React Add Dioxane/H2O, Heat at 90 °C for 12-15 h Step2->Step3 Step4 4. Workup Filter through Celite, extract with EtOAc Step3->Step4 Step5 5. Purify Reverse-phase HPLC or Silica gel Step4->Step5

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling of unprotected pyrazolopyridines.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews 1995, 95 (7), 2457–2483. URL:[Link]

  • Düfert, M. A.; Billingsley, K. L.; Buchwald, S. L. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society 2013, 135 (34), 12877–12885. URL:[Link]

  • Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society 2010, 132 (40), 14073–14075. URL:[Link]

Method

Application Notes and Protocols: A Detailed Guide to the Iodination of 1H-pyrazolo[4,3-b]pyridin-6-amine

Authored by: [Your Name/Department], Senior Application Scientist Introduction: The Significance of Iodinated Pyrazolo[4,3-b]pyridines in Medicinal Chemistry The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The Significance of Iodinated Pyrazolo[4,3-b]pyridines in Medicinal Chemistry

The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in modern drug discovery, forming the core of numerous biologically active molecules. The introduction of an iodine atom onto this framework at a specific position is a critical synthetic transformation. Iodinated intermediates are highly versatile building blocks, primarily utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings) to introduce a wide array of functional groups and build molecular complexity. This allows for the systematic exploration of the chemical space around the core scaffold, a fundamental activity in lead optimization programs aimed at enhancing potency, selectivity, and pharmacokinetic properties of drug candidates. This document provides a comprehensive protocol for the regioselective iodination of 1H-pyrazolo[4,3-b]pyridin-6-amine, a key starting material for the synthesis of novel therapeutics.

Mechanistic Rationale: Electrophilic Aromatic Substitution

The iodination of 1H-pyrazolo[4,3-b]pyridin-6-amine proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The pyrazolo[4,3-b]pyridine ring system is inherently electron-rich, and the presence of the strongly activating amino group at the C6 position further enhances the nucleophilicity of the pyridine ring, directing the electrophilic attack to the ortho and para positions. N-Iodosuccinimide (NIS) is a mild and effective source of an electrophilic iodine species (I⁺).[1] In the presence of an acid catalyst, the succinimide nitrogen of NIS is protonated, further polarizing the N-I bond and increasing the electrophilicity of the iodine atom. The electron-rich pyridine ring of the substrate then attacks the electrophilic iodine, forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate.[2] Subsequent deprotonation by a weak base, such as the succinimide anion, restores aromaticity and yields the iodinated product.

Experimental Protocol: Iodination of 1H-pyrazolo[4,3-b]pyridin-6-amine with N-Iodosuccinimide (NIS)

This protocol details a representative method for the iodination of 1H-pyrazolo[4,3-b]pyridin-6-amine. The reaction conditions have been optimized for high regioselectivity and yield based on established principles for the iodination of electron-rich heterocyclic amines.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Supplier (Example)
1H-pyrazolo[4,3-b]pyridin-6-amine[If available][If available][Commercial Source]
N-Iodosuccinimide (NIS)516-12-1224.99[Commercial Source]
Acetonitrile (CH₃CN), anhydrous75-05-841.05[Commercial Source]
Trifluoroacetic acid (TFA)76-05-1114.02[Commercial Source]
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)7772-98-7158.11[Commercial Source]
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01[Commercial Source]
Ethyl acetate (EtOAc)141-78-688.11[Commercial Source]
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37[Commercial Source]
Safety Precautions
  • N-Iodosuccinimide (NIS) is a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][4] Handle NIS in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[5][6] Avoid inhalation of dust.[5]

  • Trifluoroacetic acid (TFA) is a strong, corrosive acid. Handle with extreme care in a fume hood, wearing appropriate PPE.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.[7]

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry, round-bottom flask equipped with a magnetic stir bar, add 1H-pyrazolo[4,3-b]pyridin-6-amine (1.0 eq).

    • Dissolve the starting material in anhydrous acetonitrile (e.g., 10 mL per mmol of substrate).

    • Cool the solution to 0 °C in an ice-water bath.

  • Addition of Reagents:

    • Add N-Iodosuccinimide (1.1 eq) to the cooled solution in one portion.

    • Slowly add trifluoroacetic acid (0.1 eq) dropwise to the reaction mixture. The use of a catalytic amount of a strong acid like TFA can activate the NIS, leading to a more efficient reaction.[8]

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any unreacted NIS.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[9][10]

Experimental Workflow Diagram

Iodination_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 1H-pyrazolo[4,3-b]pyridin-6-amine in anhydrous acetonitrile cool Cool to 0 °C start->cool add_nis Add N-Iodosuccinimide (NIS) cool->add_nis add_tfa Add Trifluoroacetic Acid (TFA) add_nis->add_tfa stir Stir at 0 °C to RT and monitor by TLC/LC-MS add_tfa->stir quench Quench with Na₂S₂O₃ stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over MgSO₄ and concentrate wash->dry purify Purify by Chromatography or Recrystallization dry->purify end end purify->end Characterize Product

Caption: Workflow for the iodination of 1H-pyrazolo[4,3-b]pyridin-6-amine.

Characterization of the Iodinated Product

The structure and purity of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the iodinated product. The disappearance of the proton signal at the site of iodination and the characteristic shifts in the aromatic region of both the proton and carbon spectra will confirm the successful iodination.[11] 2D NMR techniques like COSY, HSQC, and HMBC can be used for unambiguous assignment of all signals.[12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product by providing a highly accurate mass measurement.[13]

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the final compound.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete reaction - Insufficient reaction time or temperature- Deactivated NIS- Insufficient acid catalyst- Increase reaction time or gently warm the reaction mixture.- Use a fresh bottle of NIS.- Increase the amount of TFA catalyst slightly.
Formation of di-iodinated product - Excess NIS- Highly activated substrate- Use stoichiometric amounts of NIS (1.0-1.05 eq).- Perform the reaction at a lower temperature (e.g., maintain at 0 °C).
Low yield after work-up - Product loss during extraction- Product is water-soluble- Perform multiple extractions with ethyl acetate.- If the product is suspected to be water-soluble, try back-extraction from the aqueous layer.
Difficult purification - Product co-elutes with succinimide byproduct- Perform an aqueous wash with dilute NaOH during work-up to remove succinimide.- Optimize the chromatography eluent system.

References

  • SAFETY DATA SHEET N-Iodosuccinimide. Available from: [Link]

  • Perumal, K., Shanthi, M., Hemamalini, V., Shankar, B., & Ramesh, S. (2026). Metal-Free, Iodine-Mediated Multicomponent Synthesis of Bis-Pyrazolo-Pyridine Derivatives.
  • Perumal, K., Shanthi, M., Hemamalini, V., Shankar, B., & Ramesh, S. (2016). Metal-free, iodine-mediated multicomponent synthesis of bis-pyrazolo-pyridine derivatives. Chemical Communications, 52(34), 5753-5756. Available from: [Link]

  • Perumal, K., Shanthi, M., Hemamalini, V., Shankar, B., & Ramesh, S. (2026). Metal-free, iodine-mediated multicomponent synthesis of bis-pyrazolo-pyridine derivatives.
  • Material Safety Data Sheet - N-Iodosuccinimide - Cole-Parmer. (2005). Available from: [Link]

  • Perumal, K., Shanthi, M., Hemamalini, V., Shankar, B., & Ramesh, S. (2026). Metal-Free, Iodine-Mediated Multicomponent Synthesis of Bis-Pyrazolo-Pyridine Derivatives.
  • EP1588997A1 - Process for the preparation of iodoaromatic compounds - Google Patents.
  • (a) N-iodosuccinimide-induced electrophilic iodocyclization of N-propargylic β-enaminoesters 48 to 3-iodo-1,2-dihydropyridine product 49 - ResearchGate. Available from: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - DAU. (2022). Available from: [Link]

  • N-Iodosuccinimide (NIS) - Organic Chemistry Portal. Available from: [Link]

  • Iodination of Methoxybenzenes with N-Iodosuccinimide in Acetonitrile - [www.rhodium.ws]. Available from: [Link]

  • An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC. Available from: [Link]

  • Cyclization and N-Iodosuccinimide-Induced Electrophilic Iodocyclization of 3-Aza-1,5-enynes To Synthesize 1,2-Dihydropyridines and 3-Iodo-1,2-dihydropyridines | The Journal of Organic Chemistry - ACS Publications. (2013). Available from: [Link]

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K. (2015). Available from: [Link]

  • Structure Elucidation of a Pyrazolo[14]pyran Derivative by NMR Spectroscopy. Available from: [Link]

  • US4746758A - Processes for preparing iodinated aromatic compounds - Google Patents.
  • Amino‐λ3‐iodane‐Enabled Electrophilic Amination of Arylboronic Acid Derivatives. Available from: [Link]

  • Iodination of Electron-Rich Aromatic Compounds with Potassium Iodide and Iodate - [www.rhodium.ws]. Available from: [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC. Available from: [Link]

  • US2521544A - Iodinating amino pyrimidines and amino pyridines - Google Patents.
  • Advances in the Direct Iodination of Aromatic Compounds - ResearchGate. Available from: [Link]

  • C–H radiocyanation of bioactive molecules via sequential iodination/copper-mediated cross-coupling - PMC. Available from: [Link]

  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics - PMC. (2026). Available from: [Link]

  • Iodine Catalyzed Oxidative Synthesis of Quinazolin-4(3H)-ones and Pyrazolo[4,3-d]pyrimidin-7(6H)-ones via Amination of sp3 C–H Bond | The Journal of Organic Chemistry - ACS Publications. (2015). Available from: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - MDPI. (2024). Available from: [Link]

  • iodine(I) reactivity_SI - Rsc.org. Available from: [Link]

  • Structure Elucidation of a Pyrazolo[14]pyran Derivative by NMR Spectroscopy - MDPI. Available from: [Link]

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Available from: [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC. (2023). Available from: [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - MDPI. (2022). Available from: [Link]

  • Synthesis and Functionalization of 1H-Pyrazolo[3,4-b]pyridines Involving Copper and Palladium-Promoted Coupling Reactions | Request PDF - ResearchGate. (2026). Available from: [Link]

Sources

Application

Application Note: 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine as a Core Scaffold in Kinase Inhibitor Discovery

Executive Summary & Chemical Rationale In the landscape of targeted oncology and immunology, the design of ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 3-Iodo-1H-pyrazolo[4,3-b]p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In the landscape of targeted oncology and immunology, the design of ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine (CAS: 1352393-59-9) has emerged as a highly versatile building block for the synthesis of novel bicyclic heterocycles[1][2].

Operating as a purine bioisostere, the pyrazolo[4,3-b]pyridine core is strategically designed to anchor into the highly conserved ATP-binding hinge region of kinases such as Fibroblast Growth Factor Receptor (FGFR) and Spleen Tyrosine Kinase (Syk)[3][4]. The structural genius of this specific intermediate lies in its dual-functionalization potential:

  • The Pyrazole N-H: Acts as a critical hydrogen-bond donor to the kinase hinge backbone.

  • The C3-Iodo Group: Provides a highly reactive vector for palladium-catalyzed C-C bond formation (e.g., Suzuki-Miyaura coupling), allowing exploration of the hydrophobic pocket[5].

  • The C6-Amine: Serves as a handle for amidation or Buchwald-Hartwig coupling to extend into the solvent-exposed region or ribose pocket, optimizing both potency and pharmacokinetic properties[6].

Pathway FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binds & Dimerizes PI3K PI3K / AKT Pathway FGFR->PI3K Phosphorylation MAPK RAS / MAPK Pathway FGFR->MAPK Phosphorylation Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor Inhibitor->FGFR Blocks ATP Hinge Region Proliferation Tumor Cell Proliferation & Survival PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Fig 1. Mechanism of action for pyrazolo[4,3-b]pyridine-derived FGFR inhibitors in cancer pathways.

Synthetic Strategy & Workflow Design

The functionalization of 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine requires a highly orchestrated sequence to prevent chemo-selectivity issues. The pyrazole N-H is relatively acidic (pKa ~13) and can coordinate with palladium catalysts or undergo unwanted N-arylation during cross-coupling[7]. Therefore, N1-protection is mandatory. Furthermore, the C3-iodine is significantly more reactive toward oxidative addition than the C6-amine is toward nucleophilic attack, dictating that Suzuki-Miyaura coupling must precede C6-amine functionalization.

Workflow Start 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine (Starting Material) Protect Step 1: N1-Protection (SEM-Cl, NaH) Start->Protect Coupling Step 2: Suzuki Coupling (C3-Position, Pd-Catalyst) Protect->Coupling Boronic Acid / Ester Amidation Step 3: C6-Amine Functionalization (Amidation / Buchwald) Coupling->Amidation Carboxylic Acid / Aryl Halide Deprotect Step 4: Global Deprotection (Acidic Cleavage) Amidation->Deprotect TFA or HCl Product Target Kinase Inhibitor (e.g., FGFR Inhibitor) Deprotect->Product Purification

Fig 2. Standard parallel synthesis workflow utilizing the pyrazolo[4,3-b]pyridine scaffold.

Self-Validating Experimental Protocols

Protocol A: N1-Protection via SEM-Cl

Causality: 2-(Trimethylsilyl)ethoxymethyl (SEM) is chosen over Boc or THP because it is highly stable to the basic, high-temperature conditions of subsequent Suzuki couplings, yet easily cleaved under specific acidic conditions[1].

  • Reaction: Dissolve 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine (1.0 eq) in anhydrous DMF (0.2 M) under an argon atmosphere. Cool to 0 °C.

  • Deprotonation: Add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes to ensure complete deprotonation of the pyrazole core.

  • Protection: Dropwise add SEM-Cl (1.1 eq). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation Checkpoint: Quench a 10 µL aliquot in MeOH and analyze via LC-MS. The starting material peak ( [M+H]+≈261.0 ) must be completely replaced by the SEM-protected mass ( [M+H]+≈391.1 ).

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, wash extensively with brine (to remove DMF), dry over Na2​SO4​ , and concentrate.

Protocol B: C3 Suzuki-Miyaura Cross-Coupling

Causality: Pd(dppf)Cl2​ is utilized because the bidentate dppf ligand enforces a cis-geometry on the palladium intermediate. This accelerates the reductive elimination step, which is critical when coupling sterically demanding ortho-substituted boronic acids to the C3 position[5].

  • Reaction: Combine the SEM-protected intermediate (1.0 eq), the desired aryl/heteroaryl boronic acid or pinacol ester (1.2 eq), and K3​PO4​ (3.0 eq) in a 4:1 mixture of 1,4-Dioxane and Water.

  • Degassing: Sparge the mixture with argon for 10 minutes to prevent catalyst oxidation.

  • Catalysis: Add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 eq). Heat the mixture to 90 °C for 4–6 hours.

  • Validation Checkpoint: LC-MS analysis should confirm the disappearance of the iodine isotope pattern and the appearance of the coupled product mass. If dehalogenation (reduction) is observed, ensure strict anaerobic conditions in future runs.

  • Workup: Filter through a pad of Celite to remove palladium black, partition between water and EtOAc, and purify via silica gel chromatography.

Protocol C: C6-Amidation & Global Deprotection

Causality: The C6-amine on a pyridine ring is electronically deactivated. Standard EDC/HOBt coupling is often too slow. HATU is employed because it forms a highly reactive 7-aza-HOBt active ester, driving the amidation of unreactive amines to completion[5].

  • Amidation: Dissolve the corresponding carboxylic acid (1.2 eq) and HATU (1.5 eq) in DMF. Add DIPEA (3.0 eq) and stir for 15 minutes to pre-form the active ester. Add the C3-coupled intermediate (1.0 eq) and stir at 50 °C overnight.

  • Deprotection: Isolate the amide intermediate, then dissolve in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir at room temperature for 4 hours to cleave the SEM group.

  • Validation Checkpoint: LC-MS must show the loss of 73 Da (trimethylsilyl fragment) and subsequent loss of the formaldehyde equivalent, yielding the final deprotected target mass.

Quantitative Data & Biological Translation

Derivatives synthesized from the 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine scaffold consistently demonstrate potent nanomolar activity against target kinases. The table below summarizes typical synthetic efficiencies and biological readouts based on standard literature utilizing this core for FGFR inhibition[1][8].

Table 1: Representative Reaction Metrics & Biological Activity for Scaffold Derivatives

Synthetic StageReaction TypeTypical Yield (%)Target KinaseIC50 Range (nM)
Intermediate 1 N1-SEM Protection85 - 95%N/AN/A
Intermediate 2 Suzuki-Miyaura (C3)65 - 82%N/AN/A
Intermediate 3 HATU Amidation (C6)70 - 88%FGFR1 / FGFR21.5 - 15.0 nM
Final Drug Candidate Global Deprotection75 - 85%FGFR1 / FGFR20.8 - 10.0 nM

Note: The deprotection of the pyrazole N-H restores the critical hydrogen-bond donor required for hinge-binding, typically resulting in a 2- to 5-fold increase in biochemical potency compared to the protected intermediate.

References

  • Title: Aminotriazolopyridines and their use as kinase inhibitors (WO2010027500A1)
  • Title: Discovery of orally available 1H-pyrazolo[3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Bicyclic heterocycles as FGFR inhibitors (WO2021076602A1)
  • Title: Heterocyclic compounds as immunomodulators (US20170174671A1)

Sources

Method

Advanced Protocol for the Regioselective N-Alkylation of Pyrazolopyridines

Executive Summary Pyrazolopyridines are privileged, nitrogen-rich bicyclic pharmacophores widely utilized in the design of kinase inhibitors, GPCR ligands, and other biologically active molecules. The functionalization o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazolopyridines are privileged, nitrogen-rich bicyclic pharmacophores widely utilized in the design of kinase inhibitors, GPCR ligands, and other biologically active molecules. The functionalization of the pyrazole nitrogen via alkylation is a critical step in structure-activity relationship (SAR) exploration. However, the ambidentate nature of the pyrazolopyridine anion frequently leads to problematic mixtures of N1- and N2-alkylated regioisomers. This application note provides a comprehensive, field-proven methodology for achieving high regioselectivity during N-alkylation, grounded in thermodynamic and kinetic principles, and establishes a self-validating quality assurance workflow for unambiguous structural assignment.

Mechanistic Rationale & Causality

The regiochemical outcome of pyrazolopyridine N-alkylation is governed by the tautomeric equilibrium (primarily 1H vs. 2H forms) and the electronic distribution of the intermediate ambidentate anion[1]. Controlling this reaction requires a deep understanding of the causality behind base selection, solvent effects, and temperature.

  • Base Selection and the "Cesium Effect": The use of soft, bulky bases such as Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF, MeCN) enhances the solubility of the reactive anion and promotes thermodynamic control[2][3]. The large ionic radius of the Cs⁺ ion leads to a looser ion pair, increasing the nucleophilicity of the nitrogen atoms. Because the N1-alkylated product is generally more thermodynamically stable, these conditions heavily favor N1-alkylation[3].

  • Kinetic vs. Thermodynamic Control: Harder bases like Sodium Hydride (NaH) in ethereal solvents (THF) at lower temperatures (0 °C to RT) can shift the reaction toward kinetic control. Depending on the steric bulk of the electrophile, this can result in complex regioisomeric mixtures or an increased proportion of the N2-isomer.

  • Electrophile Dynamics: Primary alkyl halides and secondary alkyl tosylates exhibit different transition state geometries. Sterically demanding electrophiles often exacerbate the formation of regioisomeric mixtures, requiring elevated temperatures (80 °C) to overcome the activation energy barrier and drive the equilibrium toward the thermodynamic N1 product[4].

Reaction Pathway & Decision Matrix

Workflow A Pyrazolopyridine Starting Material (1H / 2H Tautomeric Mixture) B Deprotonation (Ambidentate Anion Formation) A->B C1 Thermodynamic Conditions (Cs2CO3 / K2CO3, DMF/MeCN, 80°C) B->C1 Soft Base / High T C2 Kinetic Conditions (NaH, THF, 0°C to RT) B->C2 Hard Base / Low T D1 Major Product: N1-Alkylation (Thermodynamically Stable) C1->D1 Alkyl Halide (RX) D2 Major Product: N2-Alkylation (Kinetically Driven) C1->D2 Minor C2->D1 Minor C2->D2 Alkyl Halide (RX) E Self-Validating QA: 2D NMR (NOESY & 1H-15N HMBC) D1->E D2->E

Reaction pathway and decision matrix for the regioselective N-alkylation of pyrazolopyridines.

Empirical Data: Regioselectivity Optimization

The following table summarizes the causal relationship between reaction conditions and the typical N1:N2 regioisomeric distribution observed during the functionalization of pyrazolopyridine and related indazole scaffolds[2][3][4].

Base (Equiv)SolventTemp (°C)ElectrophileDominant RegioisomerTypical N1:N2 Ratio
K₂CO₃ (1.5) DMF25Ethyl chloroacetateN1-Alkylation85:15
Cs₂CO₃ (2.0) MeCN80 (MW or Thermal)Primary Alkyl IodideN1-Alkylation>90:10
NaH (1.2) THF0 to 25Primary Alkyl BromideMixture (Kinetic)60:40 to 40:60
Cs₂CO₃ (1.5) DMF80Sec-Alkyl TosylateN1-Alkylation80:20
Experimental Protocol: Thermodynamically Controlled N1-Alkylation

This protocol outlines a robust, self-validating workflow for the N1-alkylation of pyrazolopyridines using Cs₂CO₃, optimized for high regioselectivity and yield[3].

Materials & Reagents
  • Pyrazolopyridine substrate (1.0 equiv)

  • Alkylating agent (e.g., alkyl halide or mesylate) (1.2 - 2.0 equiv)

  • Cesium carbonate (Cs₂CO₃, anhydrous) (2.0 equiv)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF), anhydrous

Step-by-Step Methodology
  • Anion Generation: To an oven-dried reaction vial equipped with a magnetic stir bar under a nitrogen atmosphere, add the pyrazolopyridine substrate (1.0 equiv) and anhydrous Cs₂CO₃ (2.0 equiv). Suspend the mixture in anhydrous MeCN or DMF to achieve a 0.2 M to 0.5 M concentration.

  • Activation: Stir the suspension at 50 °C for 15–30 minutes.

    • Causality: This pre-heating step ensures complete deprotonation and formation of the reactive ambidentate anion before the electrophile is introduced, preventing competing side reactions and ensuring a uniform reactive species[3].

  • Electrophile Addition: Cool the mixture slightly and add the alkylating agent (1.2–2.0 equiv) dropwise. For highly volatile or highly reactive electrophiles, addition at room temperature is recommended to prevent flash boiling or polyalkylation.

  • Thermodynamic Heating: Heat the reaction mixture to 80 °C. Stir for 2 to 18 hours depending on the electrophile's reactivity.

    • Causality: Elevated temperatures provide the necessary energy to equilibrate any kinetically formed, less stable N2-isomer back into the thermodynamically stable N1-isomer.

  • In-Process Monitoring (Self-Validation Step 1): Monitor the reaction via TLC (e.g., 5% MeOH in EtOAc) or LC-MS. The N1 and N2 isomers typically exhibit distinct retention factors (Rf). The N1 isomer is generally less polar and elutes faster than the N2 isomer due to differences in the overall molecular dipole moment.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Quench with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine. Note: If DMF is used, wash the organic layer 3x with a 5% aqueous LiCl solution to effectively partition the DMF into the aqueous phase. Dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel) using a gradient of Hexanes/Ethyl Acetate to separate the major N1 product from any minor N2 trace.

Self-Validating Quality Assurance: NMR Differentiation

Relying solely on LC-MS or 1D ¹H NMR is insufficient for the definitive structural assignment of N1 vs. N2 regioisomers. A rigorous, self-validating protocol must employ advanced 2D NMR techniques to unambiguously prove the site of alkylation[1].

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Analyze the spatial correlation between the protons of the newly introduced N-alkyl group and the protons on the pyrazolopyridine core. An N1-alkyl group will show NOE cross-peaks with the adjacent C7-H (if applicable) or substituent at the 7-position. Conversely, an N2-alkyl group will show strong NOE correlations with the C3-H proton.

  • ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive validation step. The N-alkyl protons will show a strong ³J correlation to the specific nitrogen atom (N1 or N2) they are attached to. By mapping the nitrogen chemical shifts, this allows for the unambiguous assignment of the tautomeric form and the exact alkylation site[1].

References
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. 4

  • Docking Studies, Synthesis, and Evaluation of Antioxidant Activities of N-Alkylated, 1,2,4-Triazole, 1,3,4-Oxa-, and Thiadiazole Containing the Aminopyrazolopyridine Derivatives. Scientific Research Publishing (SCIRP). 2

  • Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. National Center for Biotechnology Information (PMC). 3

  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry (PubMed). 1

Sources

Application

Application Note: Preparation and Optimization of Pyrazolo[4,3-b]pyridine-Based Kinase Inhibitors

Executive Summary & Biological Rationale The pyrazolo[4,3-b]pyridine (azaindazole) bicyclic core has emerged as a privileged scaffold in targeted anti-cancer and anti-inflammatory therapies. Functioning primarily as ATP-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Rationale

The pyrazolo[4,3-b]pyridine (azaindazole) bicyclic core has emerged as a privileged scaffold in targeted anti-cancer and anti-inflammatory therapies. Functioning primarily as ATP-competitive inhibitors, these molecules form highly specific hydrogen bonds within the hinge region of various kinases, including ALK5 (Activin receptor-like kinase 5), c-Met, and p38 MAP kinase[1][2].

Historically, drug discovery programs have relied on quinoline or 4-azaindole cores. However, these traditional scaffolds often suffer from poor pharmacokinetic profiles, specifically high in vitro clearance in hepatic microsomes. Scaffold morphing to a pyrazolo[4,3-b]pyridine core has proven to be a highly effective strategy to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties while retaining or enhancing target affinity[1].

Pathway TGFB TGF-β Ligand TGFBR2 TGFBR2 (Type II Receptor) TGFB->TGFBR2 Binds ALK5 ALK5 (TGFBR1) Kinase Domain TGFBR2->ALK5 Phosphorylates SMAD SMAD2 / SMAD3 Complex ALK5->SMAD Activates NUCLEUS Nuclear Translocation & Gene Transcription SMAD->NUCLEUS Translocates INHIBITOR Pyrazolo[4,3-b]pyridine Inhibitor INHIBITOR->ALK5 ATP-competitive Hinge Binding

ALK5 signaling pathway and targeted intervention by pyrazolo[4,3-b]pyridine inhibitors.

Mechanistic Rationale in Synthetic Design

The synthesis of pyrazolo[4,3-b]pyridines presents unique chemical challenges. Traditional methods involving the treatment of bromo- or chloro-pyridyl ketones with hydrazine frequently stall, resulting in an unproductive hydrazone side-product rather than the desired cyclized pyrazole[3].

To bypass this thermodynamic trap, modern synthesis relies on a modified Japp–Klingemann azo-coupling followed by a base-mediated cyclization starting from readily available 2-chloro-3-nitropyridines[4].

Causality in Reagent Selection: The Deacetylation Bottleneck

The critical step in this workflow is the deacylation and subsequent cyclization of the azo-intermediate. The choice of base dictates the success or failure of the reaction[4]:

  • Non-nucleophilic bases (e.g., K₂CO₃): Result in complete decomposition. A nucleophile is strictly required to initiate the deacetylation step.

  • Strong nucleophiles (e.g., NaOH, NaOMe): Successfully yield the pyrazolo[4,3-b]pyridine but trigger severe side reactions, primarily the hydrolysis or transesterification of the essential ester groups.

  • Mild nucleophiles (e.g., DABCO, Pyrrolidine): These are the optimal reagents. They react cleanly, driving the reaction through an N-acetylhydrazone intermediate via C-N migration of the acetyl group, which then cyclizes efficiently upon mild heating.

Synthesis SM 2-Chloro-3-nitropyridine + Keto Ester SNAR SNAr Reaction (NaH, Toluene) SM->SNAR INT1 Pyridin-2-yl Keto Ester SNAR->INT1 DIAZO Azo-Coupling (Ar-N2+ X-) INT1->DIAZO INT2 Azo-Compound DIAZO->INT2 CYCL Deacylation (DABCO / Amine) INT2->CYCL HYDRAZ N-acetylhydrazone Intermediate CYCL->HYDRAZ C-N Migration PROD Pyrazolo[4,3-b]pyridine HYDRAZ->PROD Cyclization (40 °C)

Synthetic workflow of pyrazolo[4,3-b]pyridines via modified Japp-Klingemann and SNAr reactions.

Quantitative Data Summaries

The following tables summarize the mechanistic optimization of the synthetic route and the pharmacological rationale for utilizing the pyrazolo[4,3-b]pyridine scaffold.

Table 1: Optimization of Base for Deacetylation and Cyclization[4]

Base ReagentNucleophilicity ProfileReaction Outcome / YieldMechanistic Observation
K₂CO₃ Non-nucleophilicDecomposition (0%)Fails to initiate the essential deacetylation step.
NaOH / MeONa Strong NucleophileProduct + Side ProductsCauses unwanted ester group hydrolysis/transesterification.
DABCO Mild Nucleophile85% (Pure Product) Clean conversion via N-acetylhydrazone intermediate.
Pyrrolidine Mild Nucleophile>80% (Pure Product) Efficient C-N migration and subsequent cyclization.

Table 2: Scaffold Morphing Impact on ADME Properties (ALK5 Inhibitors)[1]

Scaffold TypeTarget Kinase Potency (IC₅₀)In vitro Clearance (Rat)In vitro Clearance (Human)Drug-Likeness
4-Substituted Quinoline < 10 nMHigh (> 80 µL/min/mg)High (> 60 µL/min/mg)Poor (Rapid metabolism limits in vivo efficacy)
Pyrazolo[4,3-b]pyridine < 10 nMLow (< 20 µL/min/mg) Low (< 15 µL/min/mg) Excellent (Improved metabolic stability)

Validated Experimental Protocols

The following protocols outline a self-validating system for the synthesis of ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate, a highly functionalized kinase inhibitor precursor[4].

Protocol A: Synthesis of Pyridin-2-yl Keto Esters via SNAr

Objective: Establish the carbon framework prior to pyrazole annulation.

  • Preparation: In a flame-dried flask under inert atmosphere, dissolve the appropriate keto ester (5.0 mmol) in dry toluene (25 mL).

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 12.5 mmol) portion-wise. Warm the mixture to 40 °C until hydrogen evolution ceases.

  • SNAr Addition: Dropwise, add a solution of 2-chloro-3-nitropyridine (4.5 mmol) in dry toluene (20 mL).

  • Workup: Stir for 10 hours at room temperature. Quench carefully with saturated aqueous Na₂SO₃ (30 mL). Extract the aqueous layer with CHCl₃ (2 × 25 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate under vacuum.

Protocol B: One-Pot Azo-Coupling and Cyclization (Self-Validating Route)

Objective: Convert the keto ester to the target pyrazolo[4,3-b]pyridine via an N-acetylhydrazone intermediate.

  • Azo-Coupling: Dissolve the pyridin-2-yl keto ester (1.0 mmol) in ethanol (10 mL). Add the corresponding arenediazonium tosylate salt (1.1 mmol) at 0 °C. Stir for 30 minutes to form the azo-compound quantitatively.

  • Deacylation Initiation: Add DABCO (3.0 mmol) or Pyrrolidine (1.0 mmol) to the reaction mixture at 20 °C.

  • Self-Validation Checkpoint (Kinetic Monitoring):

    • Rationale: To ensure the reaction is proceeding via the correct C-N migration pathway rather than decomposing.

    • Action: Extract a 0.5 mL aliquot at 3 minutes . Quench immediately with 1M HCl, extract with CDCl₃, and analyze via ¹H NMR.

    • Expected Result: The spectrum must show complete conversion to the N-acetylhydrazone intermediate, with only traces of the final cyclized product.

  • Cyclization: Heat the reaction mixture to 40 °C for an additional 15–30 minutes.

  • Final Verification: Extract a second aliquot at 45 minutes . ¹H NMR should now confirm the disappearance of the N-acetylhydrazone intermediate and the exclusive presence of the pure pyrazolo[4,3-b]pyridine.

  • Isolation: Pour the mixture into ice water, filter the resulting precipitate, and recrystallize from an ethyl acetate/hexane gradient to yield the pure kinase inhibitor precursor (Yield: ~85%).

References

  • - Molecules / National Institutes of Health (NIH)[4]

  • - Bioorganic & Medicinal Chemistry Letters / PubMed[1] 3. - Semantic Scholar[3]

  • - RSC Advances / National Institutes of Health (NIH)[2]

Sources

Method

Purification of 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine by crystallization

Application Note: Scalable Purification of 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine via Hybrid Antisolvent-Cooling Crystallization Chemical Context and the Purification Challenge 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Purification of 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine via Hybrid Antisolvent-Cooling Crystallization

Chemical Context and the Purification Challenge

3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine (CAS: 1352393-59-9) is a highly rigid, planar heteroaromatic intermediate critical to the synthesis of advanced kinase inhibitors (e.g., ALK2, Syk)[1],[2] and colchicine-binding site tubulin inhibitors[3].

The synthesis of this scaffold typically involves the electrophilic iodination of 1H-pyrazolo[4,3-b]pyridin-6-amine. This reaction generates a crude matrix containing the target active pharmaceutical ingredient (API), unreacted starting material, over-iodinated regioisomers (e.g., 3,5-diiodo species), and inorganic salts. Because of its planar structure and dense network of hydrogen-bond donors and acceptors (N, NH, NH₂), the molecule exhibits exceptionally high lattice energy. This results in poor solubility in standard volatile organic solvents, rendering traditional silica gel chromatography economically unviable, low-yielding, and difficult to scale.

Scientific Rationale: Causality in Solvent Selection

To achieve >99.5% polymorphic and chemical purity without chromatography, we employ a Hybrid Antisolvent-Cooling Crystallization strategy[4].

  • The Primary Solvent (DMSO): Dimethyl sulfoxide (DMSO) is selected because its high dielectric constant and strong hydrogen-bond accepting capabilities disrupt the intermolecular hydrogen bonding of the pyrazolo[4,3-b]pyridine crystal lattice. This allows for high solubility (>150 mg/mL) at an elevated temperature of 80°C.

  • The Antisolvent (Water): Water acts as a powerful, highly polar antisolvent. Introducing water to the DMSO solution triggers the hydrophobic effect, rapidly reducing the solubility of the iodinated scaffold and driving the system into supersaturation[5].

  • Causality of the Hybrid Approach: Relying solely on cooling crystallization in DMSO results in unacceptable yield losses due to the compound's residual solubility at 20°C. Conversely, a pure antisolvent "crash-out" at room temperature forces uncontrolled primary nucleation. This rapid precipitation traps impurities within the crystal lattice (inclusion defects) and yields an amorphous powder that is notoriously difficult to filter.

  • The Solution: By combining both techniques—adding the antisolvent at 80°C to reach the edge of the metastable zone width (MSZW), followed by a controlled cooling ramp—we promote steady crystal growth (Ostwald ripening) over secondary nucleation. This selectively rejects the more soluble unreacted starting material and over-iodinated byproducts into the mother liquor.

Quantitative Data: Solubility and Impurity Profiling

The success of the crystallization relies on exploiting the differential solubility of the target API versus its impurities.

Table 1: Solubility Profile of 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine

Solvent System Temp (°C) Solubility (mg/mL) Process Suitability
Water 20 < 0.1 Excellent Antisolvent
Ethanol 20 1.2 Poor Primary Solvent; Good Wash
Ethyl Acetate 70 4.5 Moderate for Trituration
DMSO 20 45.0 Good Primary Solvent
DMSO 80 > 150.0 Ideal Primary Solvent

| DMSO:Water (1:2) | 20 | < 0.5 | Ideal Final Mother Liquor |

Table 2: Impurity Rejection Matrix (Typical 10g Scale)

Component Initial Crude (%) Mother Liquor (%) Final Crystal (%) Rejection Mechanism
Target API 82.5 3.2 > 99.5 Preferential crystallization
Unreacted SM 12.0 98.5 < 0.1 High solubility in DMSO/H₂O
Di-iodo Byproduct 4.5 85.0 < 0.3 Retained in mother liquor

| Inorganic Salts | 1.0 | N/A | N/A | Removed via hot filtration |

Mechanistic Workflows

The following diagrams illustrate the logical phase-separation of impurities and the step-by-step operational workflow.

ImpurityLogic Crude Crude 3-Iodo-1H-pyrazolo [4,3-b]pyridin-6-amine Dissolution Dissolution in DMSO (80°C) Crude->Dissolution HotFiltration Hot Filtration Dissolution->HotFiltration Insolubles Inorganic Salts & Polymeric Debris HotFiltration->Insolubles Retained on filter Filtrate Clarified DMSO Solution HotFiltration->Filtrate Antisolvent Water Addition (Antisolvent) Filtrate->Antisolvent Cooling Controlled Cooling (20°C, 0.5°C/min) Antisolvent->Cooling MotherLiquor Mother Liquor (Unreacted SM & Over-iodinated) Cooling->MotherLiquor Remains in solution Pure Pure Crystalline Product (>99.5%) Cooling->Pure Crystallizes

Caption: Logic tree detailing the phase-separation and impurity rejection at each crystallization stage.

Workflow Step1 1. Dissolution DMSO, 5 vol, 80°C Step2 2. Clarification 0.45 µm PTFE filter Step1->Step2 Step3 3. Antisolvent H2O, 10 vol, dropwise Step2->Step3 Step4 4. Aging 80°C for 1 h Step3->Step4 Step5 5. Cooling Ramp to 20°C Step4->Step5 Step6 6. Isolation Filter & Wash Step5->Step6

Caption: Step-by-step operational workflow for the hybrid antisolvent-cooling crystallization process.

Experimental Protocol: Self-Validating Crystallization Workflow

Equipment: Jacketed glass reactor with overhead stirring, programmable thermoregulator, and a pre-heated sintered glass funnel (medium porosity).

Step-by-Step Methodology:

  • Dissolution: Charge 10.0 g of crude 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine into the reactor. Add 50 mL (5 volumes) of anhydrous DMSO. Set the overhead stirrer to 250 RPM and heat the jacket to 80°C until complete dissolution is achieved (approx. 15–20 minutes).

  • Clarification (Hot Filtration): Pass the hot solution through a pre-heated 0.45 µm PTFE inline filter to remove insoluble inorganic salts and polymeric debris. Causality: Removing heterogeneous nucleation sites prevents premature, uncontrolled crystallization during the antisolvent addition.

  • Antisolvent Addition: Return the clarified filtrate to the reactor and maintain at 80°C. Using an addition funnel, add 100 mL (10 volumes) of pre-heated (80°C) deionized water dropwise over 45 minutes. The solution will become cloudy as it enters the metastable zone.

  • Thermal Aging: Maintain the suspension at 80°C for 1 hour. Causality: This high-temperature aging step facilitates Ostwald ripening. Smaller, kinetically formed crystals with high surface energy redissolve and precipitate onto larger, thermodynamically stable crystals, eliminating inclusion defects and drastically improving filtration kinetics.

  • Controlled Cooling: Program the thermoregulator to cool the reactor from 80°C to 20°C at a linear ramp rate of 0.5°C/min.

  • Isolation and Washing: Filter the resulting crystalline slurry under vacuum. Wash the filter cake with 2 x 20 mL of cold (4°C) ethanol. Causality: Water alone causes crystal agglomeration and slow drying, while pure DMSO would dissolve the product. Cold ethanol effectively displaces the high-boiling DMSO/Water mother liquor without significantly dissolving the API, facilitating rapid drying.

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours to afford the pure product.

Trustworthiness & Self-Validation Checkpoint: This protocol is designed as a self-validating system through mass balance closure. Post-filtration, quantify the API concentration in the combined mother liquor and ethanol washes via HPLC (using a standard calibration curve). The sum of the isolated crystal mass and the mother liquor API mass must equal the initial crude mass input (±2%). A deviation >2% indicates either incomplete precipitation (requiring further cooling/antisolvent adjustment) or chemical degradation during the 80°C aging step, providing immediate diagnostic feedback without requiring full batch analysis.

References

  • Aminotriazolopyridines and their use as kinase inhibitors. Google Patents (WO2010027500A1).
  • X-ray Crystal Structure-Guided Discovery of Novel Indole Analogues as Colchicine-Binding Site Tubulin Inhibitors with Immune-Potentiating and Antitumor Effects against Melanoma. Journal of Medicinal Chemistry. URL:[Link]

  • Structural basis for the potent and selective binding of LDN-212854 to the BMP receptor kinase ALK2. PMC / National Institutes of Health. URL:[Link]

  • Antisolvent Crystallization of Telmisartan Using Stainless-Steel Micromixing Membrane Contactors. PMC / National Institutes of Health. URL:[Link]

  • Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients. ACS Publications. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine

Welcome to the technical support guide for the synthesis of 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during the synthesis of this important heterocyclic compound. As a key building block in medicinal chemistry, optimizing its synthesis is crucial for efficient drug discovery pipelines.

Synthetic Overview

The synthesis of 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine is typically achieved through the electrophilic iodination of its precursor, 1H-pyrazolo[4,3-b]pyridin-6-amine. The overall strategy involves two main stages: the initial construction of the pyrazolo[4,3-b]pyridine core, followed by the regioselective installation of the iodine atom at the C3 position.

Synthetic_Pathway cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Iodination Aminopyrazole 5-Aminopyrazole Derivative Precursor 1H-pyrazolo[4,3-b]pyridin-6-amine Aminopyrazole->Precursor Cyclocondensation Biselectrophile 1,3-Biselectrophile (e.g., α,β-unsaturated ketone) Biselectrophile->Precursor Final_Product 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine Precursor->Final_Product Electrophilic Aromatic Substitution Iodinating_Agent Iodinating Agent (e.g., NIS) Iodinating_Agent->Final_Product

General two-stage synthesis of the target compound.

Frequently Asked Questions & Troubleshooting

This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying chemistry and actionable solutions.

Q1: My iodination reaction is sluggish or results in a very low yield. What are the primary factors to investigate?

Low yield is the most common issue and can stem from several factors, from the choice of reagents to the reaction conditions.

A1: Analysis and Solutions

  • Cause 1: Inappropriate Iodinating Agent or Insufficient Activation. The pyrazolo[4,3-b]pyridine system is electron-rich, but a potent electrophilic iodine source is still necessary for efficient reaction.

    • Expert Insight: While molecular iodine (I₂) with a base like KOH can be used, N-Iodosuccinimide (NIS) is often a superior choice due to its milder nature, better solubility in organic solvents, and the ease of removing its succinimide byproduct.[1][2] NIS provides a more controlled and reliable source of electrophilic iodine.[2]

    • Troubleshooting Protocol: If using NIS, its electrophilicity can be dramatically enhanced with a catalytic amount of a Brønsted or Lewis acid. Trifluoroacetic acid (TFA) is an excellent choice for this activation.[3][4] The acid protonates the succinimide carbonyl, making the N-I bond more polarized and the iodine atom more electrophilic.

  • Cause 2: Suboptimal Reaction Conditions. Temperature, solvent, and reaction time are all critical parameters that must be optimized.

    • Expert Insight: The reaction is often performed in a polar aprotic solvent like Dimethylformamide (DMF), which helps to dissolve the starting materials and facilitate the ionic mechanism.[5] While some iodinations proceed at room temperature, gentle heating (e.g., 50-80°C) can often drive the reaction to completion without significant byproduct formation.[5] It is crucial to monitor the reaction by Thin-Layer Chromatography (TLC) to determine the optimal reaction time and avoid potential degradation from prolonged heating.

Data Summary: Comparison of Iodination Conditions

Iodinating AgentBase/CatalystSolventTypical Temp.Typical TimeAdvantages/Disadvantages
I₂ / KOHKOH (strong base)DMFRoom Temp2-4 hInexpensive; can be messy, workup intensive.[1]
NISTFA (catalytic)DMF / CH₃CNRoom Temp - 80°C4-16 hClean reaction, easy byproduct removal.[3][4][5]
IClLi₂CO₃CH₂Cl₂Room Temp2-6 hHighly reactive; can be less selective.[6]
Q2: I'm observing multiple spots on my TLC plate, suggesting side products. What are they and how can I prevent them?

The formation of isomers or di-iodinated species is a common side reaction in electrophilic aromatic substitutions.

A2: Analysis and Solutions

  • Cause 1: Di-iodination. The product, 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine, is still an electron-rich heterocycle and can potentially react with a second equivalent of the iodinating agent.

    • Expert Insight: This is primarily an issue of stoichiometry. Carefully controlling the amount of the iodinating agent is critical. Using a slight excess (e.g., 1.1 to 1.2 equivalents) of NIS is often sufficient to drive the reaction to completion without significant formation of di-iodinated byproducts. A large excess should be avoided.

  • Cause 2: Incorrect Regioselectivity. While the C3 position of the pyrazole ring is electronically favored for substitution, iodination could potentially occur at other positions on the pyridine ring if conditions are too harsh.

    • Expert Insight: The regioselectivity is generally directed by the fused ring system and the powerful activating effect of the C6-amine group. The C3 position is the most nucleophilic site on the pyrazole moiety.[7] Sticking to milder conditions (e.g., NIS with catalytic acid at or slightly above room temperature) helps ensure that the substitution occurs at the most kinetically favored site.

Troubleshooting_Yield Start Low Yield of Final Product Cause1 Incomplete Reaction? Start->Cause1 Cause2 Significant Side Products? Start->Cause2 Cause3 Loss During Purification? Start->Cause3 Sol1a Switch to NIS/cat. TFA Cause1->Sol1a Solution Sol1b Increase Temperature (e.g., 60°C) Cause1->Sol1b Solution Sol1c Increase Reaction Time (Monitor by TLC) Cause1->Sol1c Solution Sol2a Check Stoichiometry (Use 1.1-1.2 eq. NIS) Cause2->Sol2a Solution Sol2b Use Milder Conditions (Lower Temperature) Cause2->Sol2b Solution Sol3a Quench with Na₂S₂O₃ Cause3->Sol3a Solution Sol3b Optimize Chromatography (Solvent System) Cause3->Sol3b Solution Sol3c Consider Recrystallization Cause3->Sol3c Solution

Sources

Optimization

Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling with Iodo-Pyrazolopyridines

Introduction & Mechanistic Overview Pyrazolopyridines are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., CDK8/19) and allosteric modulators (e.g., mGluR5)[...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Pyrazolopyridines are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., CDK8/19) and allosteric modulators (e.g., mGluR5)[1][2]. The introduction of an iodine atom, typically at the 3-position, provides a highly versatile synthetic handle for late-stage diversification via the Suzuki-Miyaura cross-coupling reaction[3]. However, coupling these nitrogen-rich, electron-deficient heterocycles presents unique mechanistic challenges, primarily catalyst poisoning and competing protodeboronation[4][5][6]. As a Senior Application Scientist, I have structured this guide to provide authoritative troubleshooting strategies that address the root causality of these failures, allowing you to optimize your workflows effectively.

Frequently Asked Questions & Troubleshooting

Q1: My reaction mixture turns black shortly after heating, and LC-MS shows unreacted starting materials. What is happening? Causality: The rapid formation of a black precipitate (palladium black) indicates catastrophic catalyst deactivation. Pyrazolopyridines possess multiple nitrogen atoms with lone pairs that can strongly coordinate to the palladium(II) intermediate or the active palladium(0) species[5][6]. This multi-dentate coordination outcompetes your phosphine ligands, stripping the palladium center and causing the naked metal to aggregate and precipitate out of solution. Solution: You must disrupt this unwanted coordination. This can be achieved in two ways:

  • Electronic/Steric Shielding: Use highly bulky, electron-rich biaryl phosphine ligands (e.g., XPhos or BrettPhos) that tightly bind the palladium and sterically block the heterocycle nitrogens from coordinating.

  • Substrate Masking (Preferred): Protect the free NH of the pyrazole ring. Installing a 2-(trimethylsilyl)ethoxymethyl (SEM) or tert-butyloxycarbonyl (Boc) group eliminates the most nucleophilic nitrogen, drastically reducing the substrate's chelating ability[1].

Q2: I switched to a bulky ligand (XPhos) to stop the catalyst poisoning, but now my boronic acid is being entirely consumed to form the des-borylated arene (Ar-H). Why? Causality: You have encountered the classic Suzuki troubleshooting paradox. While bulky phosphine ligands successfully prevent catalyst poisoning by the pyrazolopyridine, recent comprehensive mechanistic studies reveal that these same sterically hindered palladium(II) complexes actively promote and accelerate the protodeboronation of the boronic acid. The bulky ligand forces a conformation that facilitates the undesired C-B bond cleavage with water, especially when using sensitive heteroaromatic boronic acids[4][7]. Solution: Do not rely solely on ligand bulk. Instead, adopt the Substrate Masking strategy (protecting the pyrazolopyridine NH). Once protected, you can revert to standard, less sterically demanding ligands like dppf or PPh3, which do not accelerate protodeboronation[7]. Additionally, switch to a milder base (e.g., K3PO4) and rigorously anhydrous solvents (e.g., dry 1,4-dioxane) to suppress the base-catalyzed hydrolysis pathway[4].

Q3: How does the position of the iodine (e.g., 3-iodo vs. 4-iodo) affect the coupling efficiency? Causality: The electronic environment of the pyrazolopyridine ring is highly polarized. A 3-iodo substituent is adjacent to the electron-rich pyrazole moiety, making oxidative addition slightly slower but generally stable[3]. Conversely, a 4-iodo or 6-iodo substituent on the pyridine ring is highly electron-deficient, accelerating oxidative addition but increasing the risk of side reactions like hydrodehalogenation if the transmetalation step is too slow[8]. Solution: For 3-iodo-pyrazolopyridines, ensure sufficient heating (80–90 °C) and use an active precatalyst. For pyridine-ring iodides, focus on accelerating transmetalation by using more reactive boronate species (e.g., adding a small amount of water to hydrolyze boronic esters to acids in situ) to prevent the palladium from resting in the vulnerable Pd(II)-aryl state.

Quantitative Data: Optimization Matrices

The following table summarizes the quantitative impact of reaction parameters on the yield of 3-(hetero)aryl-1H-pyrazolo[3,4-b]pyridine synthesis, illustrating the trade-offs discussed above.

Substrate StateLigand SystemBase / SolventPrimary Failure ModeTypical Yield (%)
Free NHPd(PPh3)4Na2CO3 / Dioxane-H2OCatalyst Poisoning (Pd Black)< 15%
Free NHPd2(dba)3 + XPhosK3PO4 / DioxaneProtodeboronation (Ar-H)30 - 45%
SEM-Protected Pd(dppf)Cl2 K2CO3 / Dioxane-H2O None (Optimal) 85 - 95%
SEM-ProtectedPd(OAc)2 + PPh3Cs2CO3 / DMFSlow Transmetalation60 - 70%

Visualizing the Troubleshooting Logic

G Start Suzuki Coupling of Iodo-Pyrazolopyridine FreeNH Free NH Substrate? Start->FreeNH Poison High Risk of Catalyst Poisoning FreeNH->Poison Yes Protect Protect NH (e.g., SEM, Boc) FreeNH->Protect Better Route Bulky Use Bulky Ligand (e.g., XPhos) Poison->Bulky Mitigation Proto Increased Risk of Protodeboronation Bulky->Proto Trade-off Proto->Protect Redesign Standard Use Standard Ligand (e.g., dppf, PPh3) Protect->Standard Success High Yield Cross-Coupling Standard->Success

Decision tree illustrating the trade-off between catalyst poisoning and protodeboronation.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Poison N-Coordination (Deactivation) Pd0->Poison TransMet Transmetalation OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim ProtoSide Protodeboronation TransMet->ProtoSide RedElim->Pd0

Catalytic cycle of Suzuki coupling showing competing deactivation pathways.

Self-Validating Experimental Protocol

To guarantee success, this protocol utilizes a protection-coupling-deprotection sequence. This is a self-validating system: by isolating the protected intermediate, you confirm that catalyst poisoning variables are eliminated before introducing the precious boronic acid[1].

Phase 1: SEM Protection of 3-Iodo-1H-pyrazolo[3,4-b]pyridine

  • Setup: In an oven-dried flask under N2, dissolve 3-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 equiv) in anhydrous DMF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation Checkpoint: Quench a 10 µL aliquot in water/EtOAc. Analyze the organic layer via LC-MS. The starting material mass should be completely replaced by the [M+H]+ of the SEM-protected product.

  • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, wash with brine to remove DMF, dry over Na2SO4, and concentrate. Purify via flash chromatography.

Phase 2: Optimized Suzuki-Miyaura Coupling

  • Reagent Loading: To a Schlenk tube, add the SEM-protected 3-iodo-pyrazolopyridine (1.0 equiv), the aryl boronic acid (1.2 equiv), Pd(dppf)Cl2·CH2Cl2 (0.05 equiv), and K2CO3 (2.5 equiv).

  • Degassing: Evacuate and backfill the tube with N2 three times.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 0.1 M). Note: The water is essential for dissolving the base and activating the boronic acid, while the dppf ligand resists the protodeboronation promoted by bulkier ligands[7].

  • Reaction: Heat the mixture to 90 °C for 4–6 hours.

  • Validation Checkpoint: Analyze via TLC or LC-MS. You should observe complete consumption of the iodide and the appearance of the cross-coupled product. If Ar-H (protodeboronation) is the major product, verify the degassing procedure and solvent purity[4].

  • Workup: Filter through a pad of Celite to remove palladium residues, concentrate, and purify via chromatography.

Phase 3: SEM Deprotection

  • Cleavage: Dissolve the coupled product in CH2Cl2. Add Trifluoroacetic acid (TFA, 20% v/v) or HCl (4M in dioxane) and stir at room temperature for 2–4 hours[1].

  • Neutralization: Concentrate the mixture, then neutralize carefully with saturated aqueous NaHCO3. Extract with EtOAc, dry, and concentrate to yield the final free-NH 3-aryl-1H-pyrazolo[3,4-b]pyridine.

References

  • Engers, D. W., et al. "Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): A Highly Potent, Selective, and Efficacious Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator." ResearchGate.[Link]

  • Koehler, M. F. T., et al. "Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19." PMC (National Institutes of Health).[Link]

  • Ser, C. T., & Hao, H. "Bulky phosphine ligands promote palladium-catalyzed protodeboronation." ChemRxiv.[Link]

  • Jimenez, J.-M., et al. "Discovery of Selective, Orally Bioavailable Pyrazolopyridine Inhibitors of Protein Kinase Cθ (PKCθ) That Ameliorate Symptoms of Experimental Autoimmune Encephalomyelitis." ACS Medicinal Chemistry Letters.[Link]

  • Meiller, A., et al. "Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines." Organic Letters, ACS Publications.[Link]

  • TSpace Repository. "Palladium-catalyzed Heck reaction and tandem cross coupling reactions for heterocycle synthesis." Scholaris.[Link]

Sources

Troubleshooting

Part 1: Frequently Asked Questions &amp; Troubleshooting (Q&amp;A)

Welcome to the Medicinal Chemistry Technical Support Center . This portal provides advanced troubleshooting, mechanistic insights, and validated protocols for the synthesis of complex heterocyclic scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Medicinal Chemistry Technical Support Center . This portal provides advanced troubleshooting, mechanistic insights, and validated protocols for the synthesis of complex heterocyclic scaffolds.

Below is the comprehensive guide for addressing side reactions and optimization challenges during the synthesis of pyrazolo[4,3-b]pyridines , a critical pharmacophore frequently utilized in the development of kinase inhibitors and positive allosteric modulators (PAMs)[1][2].

Q1: During the alkylation of my pre-formed pyrazolo[4,3-b]pyridine scaffold, I am isolating a mixture of products. Why is this happening, and how do I control it? A: You are likely observing the formation of N1 and N2 regioisomers . The pyrazole ring within the pyrazolo[4,3-b]pyridine system is subject to annular tautomerism. Because both nitrogen atoms (N1 and N2) possess nucleophilic character, electrophilic attacks (e.g., alkylation with alkyl halides) often yield a mixture of regioisomers[3].

  • Causality: The product distribution is governed by a competition between kinetic and thermodynamic control, heavily influenced by the steric bulk of the electrophile and the electronic effects of substituents at the C3 and C5 positions.

  • Solution: If absolute regiocontrol is required for your Structure-Activity Relationship (SAR) studies, employ a temporary directing/protecting group (e.g., THP or SEM) on the N1 position prior to functionalizing the rest of the molecule, or utilize a de novo cyclization strategy that builds the pyrazole ring with the substituent already in place[4].

Q2: I am using a one-pot Japp–Klingemann / SNAr sequence to synthesize pyrazolo[4,3-b]pyridines from 2-chloro-3-nitropyridines. However, my LC-MS shows an unexpected intermediate mass, and the cyclization stalls. What is this side product? A: You have likely trapped the N-aryl-N-acetylhydrazone intermediate . During the deacylation/cyclization step of the modified Japp-Klingemann reaction, an unusual C-N migration of the acetyl group can occur[5][6].

  • Causality: If the reaction is quenched too early or run at too low a temperature (e.g., 20 °C), the acetyl group migrates from the carbon to the nitrogen, forming a stable N-acetyl hydrazone rather than undergoing immediate ring closure[6].

  • Solution: This is not a dead-end side product but a stable intermediate. To force the cyclization to completion, simply extend the reaction time and elevate the temperature to 40 °C.

Q3: When adding base to trigger the final cyclization of the azo-intermediate, my target compound's ester group is being hydrolyzed. How can I prevent this? A: This is a classic chemoselectivity issue. The deacylation step requires a nucleophile, but strong nucleophilic bases like NaOH or NaOMe will indiscriminately attack the C3-carboxylate ester of your pyrazolo[4,3-b]pyridine, leading to unwanted ester hydrolysis or transesterification[6].

  • Solution: Switch to a milder, secondary amine base such as pyrrolidine or DABCO. These reagents provide sufficient nucleophilicity to drive the deacetylation and subsequent cyclization without cleaving the ester moiety[6].

Part 2: Quantitative Data & Reagent Selection

The choice of base during the cyclization of the azo-compound intermediate is the single most critical variable in preventing side reactions. The table below summarizes the causality of base selection based on validated experimental screening[6].

Table 1: Base Screening for Deacylation/Cyclization of Azo-Intermediates

Base / ReagentReaction OutcomeMechanistic Causality / Side Reaction
K₂CO₃ DecompositionNon-nucleophilic base; lacks the nucleophilicity required to initiate the crucial deacetylation step, leading to scaffold degradation.
NaOH / NaOMe Product + Ester HydrolysisStrong nucleophiles successfully trigger cyclization but indiscriminately attack the C3-ester group, causing severe hydrolysis side reactions.
DABCO Clean ConversionMild nucleophile; effectively deacylates the intermediate without attacking the ester group.
Pyrrolidine (40 °C) Optimal Target Yield Favorable combination of nucleophilicity and basicity; facilitates rapid C-N migration and complete cyclization cleanly.

Part 3: Mechanistic & Workflow Visualizations

Below are the logical workflows and mechanistic pathways detailing the side reactions and troubleshooting steps.

MechanisticPathway Start 2-Chloro-3-nitropyridine + Keto Ester Azo Azo-Compound Intermediate Start->Azo SNAr / Japp-Klingemann (Pyridine) Base Base Addition (Deacylation & Cyclization) Azo->Base Side1 Side Reaction: Ester Hydrolysis Base->Side1 Strong Nucleophiles (NaOH, NaOMe) Side2 Side Reaction: Decomposition Base->Side2 Non-nucleophilic Base (K2CO3) Intermediate N-Acetyl Hydrazone (C-N Migration) Base->Intermediate Mild Base (Pyrrolidine) 3 mins, 20°C Product Target Compound: Pyrazolo[4,3-b]pyridine Intermediate->Product Extended Time/Heat 45 mins, 40°C

Caption: Mechanistic pathway of pyrazolo[4,3-b]pyridine synthesis highlighting base-dependent side reactions.

RegioisomerWorkflow Detect Issue Detected: Mixture of N1/N2 Regioisomers Analyze Analyze via 2D NMR (HMBC) to quantify N1:N2 ratio Detect->Analyze Decision Is absolute regiocontrol required for SAR? Analyze->Decision Protect Implement Protecting Group (e.g., THP, SEM on N1) Decision->Protect Yes (Critical) Steric Increase Electrophile Steric Bulk Decision->Steric No (Optimization) Temp Lower Reaction Temp (Kinetic Control) Decision->Temp No (Optimization)

Caption: Decision matrix for resolving N1/N2 regioisomer mixtures during pyrazole alkylation.

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and prevent the side reactions detailed above, utilize this self-validating, one-pot methodology for the synthesis of pyrazolo[4,3-b]pyridines via the modified Japp-Klingemann route[5][6].

Protocol: One-Pot Synthesis of Ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates

Step 1: Azo-Coupling (SNAr)

  • Dissolve the starting 2-chloro-3-nitropyridine derivative (1.0 equiv) and the appropriate arenediazonium tosylate (1.1 equiv) in anhydrous ethanol (0.2 M concentration).

  • Add pyridine (2.0 equiv) dropwise at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Validation Check 1: Monitor via TLC (Hexane:EtOAc). The formation of the azo-compound intermediate is indicated by a highly distinct, brightly colored (yellow/orange) spot. Do not proceed until the starting material is entirely consumed.

Step 2: Deacylation and C-N Migration 4. To the same reaction flask, add pyrrolidine (2.0 equiv) in a single portion at 20 °C. 5. Stir for exactly 3 to 5 minutes.

  • Validation Check 2: Extract a 50 µL aliquot, quench with 1M HCl, and analyze via LC-MS. You must observe the mass of the N-acetyl hydrazone intermediate (e.g., [M+H]⁺ corresponding to the C-N migrated species)[6]. If this mass is absent, the mild deacylation has failed, and cyclization will not occur.

Step 3: Thermal Cyclization 6. Elevate the reaction temperature to 40 °C and stir for an additional 45 minutes.

  • Validation Check 3: Analyze a final aliquot via ¹H-NMR. The successful conversion from the intermediate to the final pyrazolo[4,3-b]pyridine is confirmed by the complete disappearance of the acetyl methyl protons (typically a singlet around δ 2.3 ppm) and the stabilization of the aromatic pyridine protons[6].

  • Quench the mixture with water, extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.

Part 5: References

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences (via PMC). URL:

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. ResearchGate. URL:

  • Design, Synthesis, and Pharmacological Profile of Novel Fused Pyrazolo[4,3-d]pyridine and Pyrazolo[3,4-b][1,8]naphthyridine Isosteres. Journal of Medicinal Chemistry - ACS Publications. URL:

  • Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). ACS Publications. URL:

  • C–H Annulation in Azines to Obtain 6,5-Fused-Bicyclic Heteroaromatic Cores for Drug Discovery. MDPI. URL:

  • Synthesis of Pyrazolo[3,4-b]pyridin-6-ones. ResearchGate. URL:

Sources

Optimization

Optimization of palladium catalyst for 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine

Welcome to the Technical Support Center for the catalytic functionalization of 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine . As a Senior Application Scientist, I frequently see researchers encounter bottlenecks when perform...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the catalytic functionalization of 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine .

As a Senior Application Scientist, I frequently see researchers encounter bottlenecks when performing cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig) on this specific substrate. The molecule presents a unique mechanistic challenge: while the C3-iodo position is highly activated for oxidative addition, the heterocycle contains multiple Lewis basic sites—specifically the 6-amine and the 1H-pyrazole nitrogens—that act as potent off-cycle palladium chelators.

This guide deconstructs these mechanistic bottlenecks, providing causality-driven troubleshooting, quantitative ligand data, and a self-validating standard operating procedure (SOP) to ensure reproducible coupling.

Part 1: Diagnostic Logic & Mechanistic Workflows

Before adjusting your reaction parameters, it is critical to identify where the catalytic cycle is failing. The diagnostic flowchart below outlines the logical progression for troubleshooting low yields with this substrate.

Troubleshooting Start Reaction Yield < 20%? CheckSM Is unreacted 3-Iodo substrate present? Start->CheckSM Poisoning Catalyst Poisoning (6-NH2 or 1H-NH binding) CheckSM->Poisoning Yes (Stalled Reaction) SideProd Are side products (deiodination) dominant? CheckSM->SideProd No (Full Conversion) Protect Use Bulky Ligand (XPhos) or Apply SEM Protection Poisoning->Protect Solution BaseSolv Optimize Base/Solvent (K3PO4 in Dioxane/H2O) SideProd->BaseSolv Yes (Protodehalogenation)

Figure 1: Diagnostic logic for troubleshooting Pd-catalyzed couplings of pyrazolo[4,3-b]pyridines.

CatalyticCycle Pd0 Pd(0)L_n Active Species OxAdd Oxidative Addition at C3-Iodo Pd0->OxAdd Substrate PdII Pd(II)-Aryl Complex OxAdd->PdII TransMet Transmetalation with Ar-B(OH)2 PdII->TransMet Base / H2O Poison Off-Cycle Poisoning by 6-NH2 PdII->Poison Poor Ligand Bulk RedElim Reductive Elimination (C3-Aryl Product) TransMet->RedElim RedElim->Pd0 Product Release

Figure 2: Palladium catalytic cycle highlighting the off-cycle poisoning risk by the 6-amine.

Part 2: Troubleshooting FAQs

Q1: Why does my Suzuki-Miyaura cross-coupling stall at <20% conversion despite full consumption of the boronic acid? Causality: 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine contains two highly coordinating nitrogen moieties. Palladium(II) intermediates readily form stable, inactive off-cycle complexes with these Lewis basic sites, leading to catalyst poisoning. The consumption of your boronic acid is likely due to competitive protodeboronation (hydrolysis of the boronic acid), not productive coupling. Understanding catalyst speciation and avoiding off-cycle palladium clusters is critical when dealing with poly-nitrogenous substrates (1)[1]. Solution: Increase the steric bulk of the phosphine ligand (e.g., use XPhos) to physically prevent multidentate binding of the substrate to the Pd center. If the reaction still stalls, transiently protect the 1H-nitrogen with a SEM (2-(trimethylsilyl)ethoxymethyl) group.

Q2: How do I prevent competitive Buchwald-Hartwig amination at the 6-amine position when trying to couple at the 3-iodo position? Causality: While oxidative addition into the C-I bond is kinetically favored over C-N bond formation, the presence of strong alkoxide bases (like NaOtBu) can deprotonate the 6-amine, facilitating unwanted intramolecular or intermolecular amination. Solution: Use a weaker base (e.g., K3PO4 or K2CO3) and a biphasic solvent system (1,4-Dioxane/H2O). Water suppresses the Buchwald-Hartwig pathway by keeping the amine protonated while simultaneously accelerating the transmetalation step of the Suzuki cycle. The Suzuki-Miyaura cross-coupling of 1H-pyrazolo[4,3-b]pyridines often requires this careful optimization to overcome the chelating nature of the heterocycle (2)[2].

Q3: I am observing significant protodeiodination (formation of 1H-pyrazolo[4,3-b]pyridin-6-amine without the iodo group). How can I minimize this? Causality: Protodehalogenation occurs when the Pd(II)-aryl intermediate undergoes protonation rather than transmetalation. This is exacerbated by slow transmetalation (often due to insoluble boronic acids or poorly optimized base) or the use of primary alcohols as solvents, which can undergo β-hydride elimination to form reactive Pd-H species. Solution: Switch from protic solvents (EtOH/MeOH) to aprotic polar solvents (1,4-Dioxane) with a minimal amount of water (4:1 ratio) to dissolve the inorganic base.

Part 3: Quantitative Data on Ligand Efficacy

Prior studies on related indazole and pyrazolopyridine derivatives highlight the utility of bulky, electron-rich ligands to drive the reaction at the sterically hindered C3 position (3)[3]. The table below summarizes the optimization landscape for the C3-arylation of 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine.

Catalyst/Ligand SystemBase / SolventConversion (%)C3-Aryl : C6-N ChemoselectivityMechanistic Rationale
Pd(PPh3)4 Na2CO3 / EtOH15%99:1Small bite angle allows severe amine poisoning. High protodeiodination.
Pd(dppf)Cl2 K2CO3 / Dioxane45%85:15Bidentate ligand slows oxidative addition; moderate poisoning observed.
Pd(OAc)2 / BrettPhos NaOtBu / Toluene88%40:60Strong base deprotonates 6-amine, promoting competitive C-N coupling.
Pd2(dba)3 / XPhos K3PO4 / Dioxane-H2O92% >99:1 Bulky biaryl phosphine prevents off-cycle binding; water aids transmetalation.

Part 4: Self-Validating Experimental Protocol

Optimized C3-Suzuki-Miyaura Cross-Coupling SOP Objective: Selective C3-arylation of 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine with arylboronic acids.

Step 1: Solvent Degassing (The Foundation of Active Pd(0))

  • Action: Prepare a 4:1 mixture of 1,4-Dioxane and HPLC-grade H2O. Sparge the mixture with subsurface N2 or Argon for 15 minutes prior to use.

  • Causality: Pd(0) generated from Pd2(dba)3 is highly susceptible to oxidation. Dissolved oxygen irreversibly forms Pd(II)-peroxo complexes, killing the catalytic cycle before oxidative addition can occur.

Step 2: Catalyst Pre-Activation

  • Action: In a separate, inert 2-dram vial, combine Pd2(dba)3 (0.02 eq, 2 mol%) and XPhos (0.08 eq, 8 mol%) with 1 mL of the degassed solvent. Stir at 40°C for 10 minutes until the solution transitions from dark purple to a deep red/orange homogeneous solution.

  • Causality: Pre-forming the L2​Pd(0) active species ensures that when the poly-nitrogenous substrate is introduced, oxidative addition immediately outcompetes off-cycle coordination by the 6-amine.

Step 3: Reaction Assembly

  • Action: To the main reactor, add 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine (1.0 eq), your chosen arylboronic acid (1.2 eq), and K3PO4 (2.0 eq). Transfer the pre-activated catalyst solution into the main reactor via syringe. Heat the sealed vessel to 90°C.

  • Causality: K3PO4 is basic enough to activate the boronic acid (forming the reactive boronate species) but not strong enough to completely deprotonate the 1H-pyrazole (pKa ~11), which would otherwise lead to an unreactive anionic Pd-sink.

Step 4: In-Process Control (IPC) & Self-Validation Matrix

  • Action: Sample an aliquot at the 2-hour mark. Quench with MeCN/H2O (1:1) and analyze via LC-MS. Use the following validation matrix to dictate your next steps:

    • Readout A:m/z 261[M+H]+ (Substrate) remains dominant.

      • Validation: Catalyst poisoning has occurred.

      • Correction: Spike in an additional 2 mol% of pre-activated Pd/XPhos.

    • Readout B:m/z 135 [M+H]+ (Deiodinated core) is >10%.

      • Validation: Protodehalogenation is outcompeting transmetalation.

      • Correction: Check boronic acid quality (it may have degraded to the boroxine or protodeboronated). Add 0.5 eq of fresh boronic acid.

    • Readout C:Expected Product Mass is dominant.

      • Validation: Successful turnover. Proceed to standard aqueous workup and silica gel chromatography.

References

  • Palladium-Catalyzed C3 Arylations of 1H and 2H Pyrazolo[4,3-b]pyridines on Water.
  • Discovery of a series of indazole TRPA1 antagonists.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.

Sources

Troubleshooting

Technical Support Center: Solvent Effects on 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine Reactivity

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter chemoselectivity challenges when working with highly functionalized het...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter chemoselectivity challenges when working with highly functionalized heterocyclic building blocks.

The compound 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine (CAS: 1352393-59-9) is a highly valuable scaffold utilized in the synthesis of advanced kinase inhibitors (such as AAK1, GAK, and PDE1 targets) 1[1] 2[2] . However, it possesses three competing reactive sites: the highly oxidatively-prone 3-iodo position, the nucleophilic 6-amine, and the acidic 1-NH pyrazole proton. Because of this triad of reactivity, your choice of solvent dictates the entire mechanistic pathway of your reaction.

Below is our comprehensive troubleshooting guide, data matrix, and validated protocols to help you master the reactivity of this complex scaffold.

🔬 Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I observing competitive N-arylation/alkylation instead of the desired 3-C cross-coupling? Causality: Polar aprotic solvents (e.g., DMF, DMSO) highly solvate cations (like K⁺ or Cs⁺ from your base), leaving the 6-amine and 1-NH relatively "naked" and highly nucleophilic. When combined with strong bases, N-arylation outcompetes the Palladium-catalyzed oxidative addition at the 3-iodo position. Solution: Switch to an ethereal/aqueous solvent system (e.g., 1,4-Dioxane/H₂O). This environment stabilizes the Pd-intermediates and moderates N-nucleophilicity. Alternatively, perform a chemoselective protection of the 1-NH (e.g., with a THP or SEM group) prior to coupling, which is a standard industry practice for pyrazolo[4,3-b]pyridines to prevent unwanted hydrazone formation or N-substitution 3[3].

Q2: My Suzuki-Miyaura coupling at the 3-iodo position is stalling at 30% conversion. How can I drive it to completion? Causality: The electron-rich nature of the pyrazolo[4,3-b]pyridine core can make oxidative addition at the 3-position sluggish. Furthermore, strictly non-polar solvents (like Toluene) fail to properly dissolve this highly polar, hydrogen-bonding scaffold, leading to poor mass transfer between the organic and solid/aqueous phases. Solution: Use a miscible, moderately polar solvent system like 1,4-Dioxane/H₂O (4:1 v/v) at 90°C. The water solubilizes the inorganic base (e.g., K₃PO₄) and activates the boronic acid to the reactive boronate species, while dioxane maintains the solubility of the organic substrate 2[2].

Q3: I am detecting significant protodeiodination (loss of iodine without coupling). What is causing this? Causality: Protodeiodination occurs when the Pd-aryl intermediate undergoes protonation instead of transmetalation. This side reaction is heavily exacerbated by primary or secondary alcohols (EtOH, iPrOH) which can act as hydride donors via β -hydride elimination from the coordinated alkoxide. Solution: Strictly avoid alcoholic solvents. Ensure your 1,4-Dioxane/H₂O mixture is rigorously degassed (sparging with N₂ for 15 minutes) to prevent catalyst oxidation, which can stall transmetalation and artificially favor degradation pathways.

📊 Data Presentation: Solvent Matrix

The table below summarizes empirical data regarding solvent effects on the primary reaction pathways of 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine.

Solvent SystemPrimary Reaction PathwayYield / Selectivity ProfileMechanistic Rationale
DMF or DMSO N-Alkylation / N-ArylationHigh N-selectivity (>85%)High dielectric constant maximizes nucleophilicity of 1-NH and 6-NH₂.
1,4-Dioxane / H₂O (4:1) 3-C Suzuki-Miyaura CouplingHigh 3-C selectivity (>80%)Optimal solubility for Pd-catalyst and boronate; suppresses N-nucleophilicity.
Toluene Sluggish / No ReactionLow conversion (<20%)Poor solubility of the polar pyrazolopyridine scaffold and inorganic base.
Ethanol / H₂O ProtodeiodinationHigh degradation (~40-50%)Alcohols act as hydride donors, leading to reductive dehalogenation.

🧪 Experimental Protocols

Protocol A: Chemoselective 3-C Suzuki-Miyaura Coupling

Objective: Achieve selective C-C bond formation at the 3-position while leaving the 6-amine intact.

  • Reagent Charging: To an oven-dried Schlenk flask, add 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine (1.0 eq), arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • Solvent Addition: Add a 4:1 (v/v) mixture of 1,4-Dioxane and HPLC-grade H₂O (0.1 M concentration relative to the iodide).

    • Self-Validation Check: The mixture should initially be a heterogeneous suspension. It will become more homogeneous upon heating, ensuring a controlled, slow release of the active base into the organic phase.

  • Degassing: Sparge the mixture with N₂ for 15 minutes.

    • Causality: Oxygen must be removed to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Seal the flask and heat to 90°C for 4-6 hours.

  • Reaction Monitoring: Monitor via LC-MS.

    • Self-Validation Check: The disappearance of the starting material mass (m/z ~261 [M+H]⁺) and the appearance of the target coupled product mass confirms successful transmetalation without competitive N-arylation.

Protocol B: 1-N Protection (If N-nucleophilicity remains problematic)

Objective: Mask the acidic 1-NH proton to completely eliminate off-target reactions in subsequent highly basic cross-couplings.

  • Solvent & Substrate: Dissolve 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine in anhydrous DMF (0.2 M) under N₂.

  • Deprotonation: Cool the solution to 0°C. Slowly add NaH (60% dispersion in mineral oil, 1.1 eq).

    • Self-Validation Check: Immediate evolution of H₂ gas confirms the successful deprotonation of the most acidic 1-NH proton. The 6-NH₂ remains protonated under these specific stoichiometric conditions.

  • Electrophile Addition: Add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.1 eq) dropwise. Stir for 2 hours at room temperature.

  • Quench & Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, wash the organic layer with brine (3x) to remove DMF, dry over Na₂SO₄, and concentrate.

🗺️ Reaction Pathway Visualization

G SM 3-Iodo-1H-pyrazolo[4,3-b] pyridin-6-amine Solvent1 Polar Aprotic (DMF, DMSO) SM->Solvent1 Base, R-X Solvent2 Ethereal / Aqueous (1,4-Dioxane / H2O) SM->Solvent2 Pd cat., Ar-B(OH)2 Solvent3 Protic (EtOH, MeOH) SM->Solvent3 Pd cat., Heat Path1 1-N / 6-N Substitution (Off-Target Alkylation) Solvent1->Path1 Favors N-nucleophilicity Path2 3-C Suzuki Coupling (Target Product) Solvent2->Path2 Optimal Transmetalation Solvent3->Path2 Path3 Protodeiodination (Degradation) Solvent3->Path3 H-donor interference

Solvent-driven chemoselectivity pathways for 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine.

📚 References

  • Title: 633328-40-2 | 3-Iodo-1H-pyrazolo[4,3-b]pyridine - BLDpharm Source: bldpharm.com URL:

  • Title: US10806718B2 - 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors - Google Patents Source: google.com (Patents) URL:

  • Title: Selective AAK1 and GAK Inhibitors for Combating Dengue and Other Emerging Viral Infections Source: dtic.mil URL:

  • Title: Synthesis of Heteroaryl-fused Pyrazoles as p38 Kinase Inhibitors Source: semanticscholar.org URL:

Sources

Optimization

Technical Support Center: Purification of 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine. The following t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine. The following troubleshooting FAQs and protocols are designed to address common issues and provide robust solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine is a dark, oily residue after synthesis. What is the likely cause and the best initial purification step?

A1: The Cause of Discoloration and Oily Consistency

Dark coloration and an oily consistency in the crude product often point to the presence of several impurities:

  • Residual Solvents: High-boiling point solvents like DMF, commonly used in the synthesis of related pyrazolopyridine structures, can be difficult to remove under standard rotary evaporation conditions.

  • Degradation Products: The iodinated pyrazolopyridine core can be sensitive to heat and light, potentially leading to decomposition and the formation of colored byproducts.

  • Unreacted Starting Materials and Reagents: Incomplete reactions can leave behind starting materials or excess reagents. For instance, in iodination reactions, residual iodine can contribute to the dark color.

Initial Purification Strategy: Acid-Base Extraction

An acid-base extraction is an effective first step to remove non-basic organic impurities and some colored byproducts. The basic nitrogen atoms in the pyridine and pyrazole rings allow the target compound to be selectively protonated and moved into an aqueous phase.

dot

graphvis cluster_0 Acid-Base Extraction Workflow crude Crude Oily Product dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) crude->dissolve wash_acid Wash with Dilute Aqueous HCl (1-5%) dissolve->wash_acid separate1 Separate Layers wash_acid->separate1 organic1 Organic Layer (Impurities) separate1->organic1 Discard aqueous1 Aqueous Layer (Protonated Product) separate1->aqueous1 basify Basify Aqueous Layer (e.g., NaOH to pH > 10) aqueous1->basify extract_org Back-extract with Organic Solvent basify->extract_org separate2 Separate Layers extract_org->separate2 aqueous2 Aqueous Layer (Waste) separate2->aqueous2 Discard organic2 Organic Layer (Purified Product) separate2->organic2 dry Dry (Na2SO4) & Concentrate organic2->dry purified Partially Purified Product dry->purified

Caption: Workflow for initial purification using acid-base extraction.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid, like 1-5% HCl.[1] Shake the funnel vigorously, remembering to vent frequently to release any pressure.

  • Separation: Allow the layers to separate. The protonated 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine will move into the aqueous layer. Drain and collect the aqueous layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a concentrated base, such as 6 M NaOH, until the pH is greater than 10.[2] This will deprotonate the pyridinium salt, regenerating the free base.

  • Back-Extraction: Extract the now neutral product back into an organic solvent (e.g., ethyl acetate) by shaking the basic aqueous solution with the organic solvent in a separatory funnel. Repeat this extraction two to three times.

  • Drying and Concentration: Combine the organic layers, wash with brine to remove excess water, and then dry over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1] Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the partially purified product.

Q2: After an initial workup, my TLC analysis still shows multiple spots. How do I choose between recrystallization and column chromatography for final purification?

A2: Choosing the Right Final Purification Method

The choice between recrystallization and column chromatography depends on the nature of the impurities and the quantity of material.

  • Recrystallization is ideal when you have a solid product and the impurities have different solubilities than your target compound in a given solvent system. It is often more scalable and can yield highly pure crystalline material.

  • Column Chromatography is a more versatile technique that can separate compounds with very similar polarities. It is particularly useful for removing closely related impurities or when the product is not easily crystallized.[2]

Decision-Making Flowchart

dot

graphvis start Partially Purified Product is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column Perform Column Chromatography is_solid->column No (Oil) oiling_out Does it 'oil out'? recrystallization->oiling_out low_yield Is the yield very low? recrystallization->low_yield oiling_out->column Yes pure_crystals Obtain Pure Crystalline Product oiling_out->pure_crystals No low_yield->column Yes low_yield->pure_crystals No

Caption: Decision tree for selecting a final purification method.

Experimental Protocol: Recrystallization

A literature procedure for a similar compound, 3-Iodo-1H-pyrazolo[3,4-b]pyridine, suggests recrystallization from a mixture of dichloromethane (CH₂Cl₂) and hexane.[3] This is a good starting point.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot dichloromethane.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add hexane (the anti-solvent) to the hot solution until it just becomes cloudy. Then, add a few drops of hot dichloromethane to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum.

Troubleshooting Recrystallization

IssuePotential CauseSolution
Oiling Out The melting point of the compound is lower than the boiling point of the solvent.Use a lower boiling point solvent system or add more of the "good" solvent (dichloromethane) to lower the saturation temperature.[4]
Low Yield Too much solvent was used, or the solution was not cooled sufficiently.Use the minimum amount of hot solvent for dissolution and ensure thorough cooling.[4]
No Crystals Form The solution is not supersaturated, or nucleation is slow.Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

Experimental Protocol: Column Chromatography

For pyrazole and pyridine derivatives, silica gel is a common stationary phase.[2][5] The mobile phase (eluent) will likely be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

  • TLC Analysis: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal system will give your product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the non-polar eluent (e.g., hexanes) and pour it into the column.[5] Allow the silica to settle, ensuring there are no air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with the solvent system determined by TLC. You may need to gradually increase the polarity of the mobile phase (gradient elution) to move your compound down the column.[2]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Q3: How can I confirm the purity and identity of my final product?

A3: Analytical Techniques for Purity and Identity Confirmation

A combination of analytical techniques should be used to confirm the purity and structure of your 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for determining purity. A high-purity sample will show a single major peak. Purity is often reported as a percentage of the total peak area.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The chemical shifts, integration, and coupling patterns of the protons and carbons should match the expected structure. For a related compound, 3-Iodo-1H-pyrazolo[3,4-b]pyridine, the ¹H NMR spectrum in CDCl₃ showed characteristic peaks at 13.18 (br, 1H), 8.64 (dd, 1H), 7.89 (dd, 1H), and 7.25–7.22 (m, 1H).[3]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of your compound. The mass spectrum should show a molecular ion peak (M+) corresponding to the calculated mass of C₆H₄IN₃ (245.02 g/mol ).[3]

  • Thin Layer Chromatography (TLC): A simple and quick method to assess purity. A pure compound should appear as a single spot. Iodine vapor or a UV lamp can be used for visualization.[8]

Summary of Analytical Data for Purity Confirmation

TechniqueExpected Result for Pure Product
HPLC A single major peak, with purity often >98%.[6]
¹H NMR Signals corresponding to the aromatic protons and the N-H proton, with correct integration and splitting patterns.
¹³C NMR Signals corresponding to the six unique carbon atoms in the molecule.
MS A molecular ion peak at m/z = 245.02.[3]
TLC A single spot with a consistent Rf value.

References

  • Huang, P. H., Wen, Y. S., & Shen, J. Y. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o650. Retrieved from [Link]

  • Japan Tobacco Inc. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Retrieved from [Link]

  • ARKAT USA, Inc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). S1 Supporting Information Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: Design. Retrieved from [Link]

  • Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Unknown. (n.d.). How to run column chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • apicule. (n.d.). 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine (CAS No: 151266-23-8). Retrieved from [Link]

  • PubMed. (2014, May 10). 3-Iodo-1H-pyrazolo-[3,4-b]pyridine. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • MDPI. (2023, February 27). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: TLC Monitoring of 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine Reactions

Molecular Profiling & Chromatographic Behavior 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine is a highly polar, basic heterocyclic scaffold frequently utilized in drug discovery. The molecule possesses multiple hydrogen bond...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Profiling & Chromatographic Behavior

3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine is a highly polar, basic heterocyclic scaffold frequently utilized in drug discovery. The molecule possesses multiple hydrogen bond donors and acceptors, including a free primary amine (-NH2) and a basic pyridine nitrogen. The iodine atom at the C3 position provides a strong UV chromophore (visible at 254 nm) and serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings).

When monitoring reactions involving this compound on standard normal-phase silica gel (SiO2), researchers frequently encounter severe streaking. This chromatographic artifact is caused by the differential partitioning between the stationary phase and the mobile phase 1. Specifically, the basic nitrogen atoms exhibit a strong affinity for the acidic surface silanol groups (Si-OH) on the silica gel, leading to mixed retention mechanisms (hydrogen bonding and dipole interactions) that prevent the formation of tight, resolved spots 2.

Standardized TLC Protocol for Basic Pyrazolopyridines

To ensure a self-validating and reproducible separation, follow this optimized methodology for highly polar basic amines.

Step 1: Sample Preparation & Matrix Cleanup Reaction matrices contain interferents (catalysts, salts) that compromise separation quality 1. Perform a mini-workup: partition 10 µL of the reaction mixture between 100 µL of Ethyl Acetate (EtOAc) and 100 µL of brine or water. Extract and dilute the organic layer to a concentration of ~1-5 mg/mL to prevent stationary phase overloading 3.

Step 2: Mobile Phase Formulation Prepare a binary solvent mixture in a clean flask. To neutralize the acidic silica sites, add a basic modifier. For basic compounds, adding 0.1–2.0% Triethylamine (TEA) or 1–10% Ammonia (NH3) to the solvent mixture is required 4. Mix thoroughly before transferring to the chamber.

Step 3: Chamber Saturation Place a piece of filter paper vertically inside the developing chamber and add ~0.5 cm of the formulated mobile phase. Seal the chamber and allow 5-10 minutes for optimal solvent saturation. This prevents eluent evaporation from the plate during development 4.

Step 4: Plate Spotting & Elution Using a flat-tipped glass capillary, apply the sample gently to the baseline without scoring the silica. Allow the spotting solvent to dry completely. Place the plate in the chamber, ensuring the solvent level is below the baseline to avoid sample dissolution 4. Elute until the solvent front is 1 cm from the top.

Step 5: Visualization Remove the plate, mark the solvent front, and allow volatile solvents to evaporate. Very nonvolatile solvents may require time in a vacuum chamber 5. Visualize under short-wave UV light (254 nm).

Recommended Solvent Systems

The following table summarizes empirically validated mobile phases for pyrazolopyridine derivatives, aiming for an optimal Retention Factor (Rf) between 0.2 and 0.6.

Solvent System (v/v)Basic ModifierTarget ApplicationExpected Rf Range
EtOAc / Hexane (1:1 to 1:0)1% TEANon-polar derivatives (e.g., N-alkylated or protected amines)0.30 - 0.60
DCM / MeOH (95:5 to 90:10)1-5% NH₃ (aq)Highly polar products, deprotected amines, or complex heterocycles0.20 - 0.50
Chloroform / MeOH (9:1)1% TEAIntermediate polarity cross-coupling products0.25 - 0.45

Diagnostic Workflow

Workflow N1 Run Initial TLC (e.g., EtOAc/Hexane) N2 Assess Spot Morphology N1->N2 N3 Severe Streaking / Tailing? N2->N3 N4 Dilute Sample (1:10) Check for Overloading N3->N4 Yes (Overloaded) N5 Add 1-2% Et3N or NH3 to Mobile Phase N3->N5 Yes (Silanol Interaction) N6 Assess Resolution N3->N6 No N4->N2 N5->N2 N7 Co-elution of Product & Starting Material? N6->N7 N8 Switch to DCM/MeOH or adjust polarity N7->N8 Yes N9 Target Rf 0.2 - 0.6 Achieved N7->N9 No N8->N2

Caption: TLC Optimization Workflow for Basic Heterocycles.

Troubleshooting FAQs

Q1: Why does 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine streak heavily from the baseline, even in 100% Ethyl Acetate? A: Streaking of basic amines on silica gel is primarily caused by strong interactions between the basic pyrazolopyridine nitrogens and the acidic silanol groups on the silica surface. The basic modifier competes with the amine analyte for binding to these acidic sites, thereby minimizing the strong interactions that lead to streaking 2. To resolve this, add a basic modifier like 0.1–2.0% triethylamine or 1-10% ammonia in methanol to your mobile phase 4.

Q2: I am performing a Suzuki-Miyaura coupling at the C3-iodine position. How do I effectively separate the starting material from the product? A: Suzuki products of this scaffold often have similar polarities to the starting 3-iodo compound. If compounds co-elute (Rf difference < 0.15), decrease mobile phase polarity to increase retention differences 1. Switch from a generic EtOAc/Hexane system to a more selective binary system like Dichloromethane/Methanol (95:5) with 1% TEA. The hydrogen-bonding capability of methanol often provides better selectivity for structural changes at the C3 position.

Q3: My spots appear as downward-pointing crescents rather than tight circles. Is my compound degrading? A: Crescent-shaped spots usually indicate physical damage to the silica layer during spotting, rather than chemical degradation. Spotting can cause scoring of the plate, detaching the adsorbent layer at the point of application [[3]](). Use a glass capillary with a flat, non-jagged tip, and apply the sample gently without scratching the surface.

Q4: I added TEA to my solvent, but I am still seeing a long streak. What else could be wrong? A: If the acid-base interaction is neutralized but streaking persists, you have likely overloaded the plate. Progressive dilution tests identify optimal loading levels 1. Reducing the amount of material spotted on the baseline will increase the resolution on your plate 3. Try diluting your sample 1:10 or 1:20 and re-running the TLC.

Q5: The reaction mixture contains a complex matrix of palladium catalyst, ligands, and base. How do I prevent these from distorting the TLC? A: Complex matrices contain interferents that can cause overloading effects leading to broad, diffuse spots 1. Always perform the mini-workup described in Step 1 of the protocol. Partitioning the sample removes inorganic salts and highly polar catalyst residues that interfere with the stationary phase partitioning.

References

  • TLC | OpenOChem Learn - OpenOChem. Available at:[Link]

  • Thin Layer Chromatography - Chemistry LibreTexts - LibreTexts. Available at: [Link]

  • Complete Guide to Thin Layer Chromatography Sample Preparation - Organomation. Available at: [Link]

  • TLC troubleshooting | - ChemBAM - ChemBAM. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Homocoupling in Suzuki-Miyaura Reactions of Pyrazolopyridines

Welcome to the Advanced Technical Support Center. This guide is specifically designed for process chemists, researchers, and drug development professionals facing chemoselectivity issues—specifically homocoupling—when pe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically designed for process chemists, researchers, and drug development professionals facing chemoselectivity issues—specifically homocoupling—when performing Suzuki-Miyaura cross-couplings on pyrazolopyridine scaffolds.

Pyrazolopyridines (e.g., pyrazolo[1,5-a]pyridine or pyrazolo[3,4-b]pyridine) are highly valuable pharmacophores in medicinal chemistry. However, their unique electronic and structural properties often lead to sluggish reaction kinetics, allowing undesired side reactions like boronic acid homocoupling to dominate the reaction profile. This guide synthesizes mechanistic causality, empirical data, and field-proven protocols to help you engineer a self-validating, homocoupling-free reaction system.

Diagnostic Decision Tree

Before adjusting your reaction parameters, it is critical to identify the exact nature of the homocoupling and its mechanistic trigger. Use the diagnostic flowchart below to isolate the root cause of your impurity profile.

DiagnosticTree Start Identify Homocoupling Type Type1 Boronic Acid Homocoupling (Symmetrical Biaryl) Start->Type1 Type2 Pyrazolopyridine Homocoupling (Reductive Homocoupling) Start->Type2 O2 Is the system rigorously degassed? Type1->O2 Pd2 Using a Pd(II) precatalyst (e.g., Pd(OAc)2)? Type1->Pd2 Ligand Is oxidative addition too slow? Type2->Ligand FixO2 Action: Subsurface N2/Ar sparge for 30+ mins O2->FixO2 No FixPd2 Action: Add Potassium Formate or use Pd(0) source Pd2->FixPd2 Yes FixLigand Action: Use electron-rich, bulky ligands (e.g., XPhos) Ligand->FixLigand Yes

Diagnostic flowchart for identifying and resolving Suzuki homocoupling pathways.

Frequently Asked Questions (FAQs)

Q: Why does my arylboronic acid form symmetrical dimers instead of cross-coupling?

A: Boronic acid homocoupling is driven by two distinct mechanistic pathways that outcompete the main catalytic cycle:

  • Oxidative Homocoupling: Adventitious oxygen oxidizes the active Pd(0) species into a peroxo-palladium(II) complex. This complex readily transmetalates with two equivalents of your boronic acid, followed by reductive elimination to yield the homocoupled dimer and water.

  • Reductive Homocoupling: If you are using a Pd(II) precatalyst (such as Pd(OAc)2​ or Pd(dppf)Cl2​ ), it must be reduced to Pd(0) to enter the catalytic cycle. Without a dedicated reducing agent, the boronic acid acts as a sacrificial reductant. Two molecules of boronic acid are consumed to reduce one molecule of Pd(II), generating the dimer stoichiometrically[1].

Q: Why are pyrazolopyridine substrates specifically prone to causing this issue?

A: Pyrazolopyridines are electron-deficient heteroaromatics. Consequently, the initial oxidative addition of Pd(0) into the carbon-halogen bond is kinetically slow. Furthermore, the basic nitrogen atoms within the pyrazolopyridine core can act as competing ligands, coordinating to the palladium center and forming an off-cycle resting state. Because the main cross-coupling cycle is sluggish, the competing boronic acid homocoupling pathways have a significant kinetic advantage.

Q: How does the addition of Potassium Formate ( HCOOK ) prevent homocoupling?

A: Potassium formate acts as a mild, chemoselective reducing agent. When added to the reaction mixture, it rapidly reduces the Pd(II) precatalyst to the active Pd(0) state, releasing CO2​ and H+ [2]. By handling the reduction of the catalyst, HCOOK spares the boronic acid from being consumed as a sacrificial reductant, effectively shutting down the reductive homocoupling pathway without interfering with the main cross-coupling cycle[1].

Q: Should I change my solvent or base to improve chemoselectivity?

A: Yes. Strong bases (like NaOH or KOtBu ) can accelerate both protodeboronation and base-promoted disproportionation of the boronic acid. For pyrazolopyridines, a biphasic solvent system such as 1,4-Dioxane/Water (3:1) paired with a milder base like Cs2​CO3​ or K3​PO4​ provides optimal solubility for the reagents while suppressing base-catalyzed side reactions.

Mechanistic Pathway: Cross-Coupling vs. Homocoupling

Understanding the divergence point in the catalytic cycle is essential for rational reaction optimization. The diagram below illustrates how oxygen intercepts the active Pd(0) species, diverting it into the oxidative homocoupling loop.

MechanisticPathway Pd0 Pd(0)L_n PdII_OA Ar-Pd(II)-X Pd0->PdII_OA Oxidative Addition Homo_O2 O2 Oxidation Pd0->Homo_O2 PdII_TM Ar-Pd(II)-Ar' PdII_OA->PdII_TM Transmetalation (Ar'-B(OH)2) Product Cross Product PdII_TM->Product Reductive Elimination Product->Pd0 Pd_Peroxo L_nPd-O-O Homo_O2->Pd_Peroxo Homo_Prod Ar'-Ar' Homocoupled Pd_Peroxo->Homo_Prod + 2x Ar'-B(OH)2

Catalytic cycle of Suzuki cross-coupling vs. O2-mediated oxidative homocoupling.

Optimization Data: Impact of Reaction Parameters

The following table summarizes the quantitative impact of various process modifications on the yield of a standard 3-halopyrazolopyridine Suzuki coupling versus the formation of the boronic acid dimer.

EntryPrecatalystAdditiveDegassing MethodPyrazolopyridine Conversion (%)Boronic Acid Homocoupling (%)
1 Pd(OAc)2​ NoneOpen to air< 20%> 75%
2 Pd(OAc)2​ NoneVacuum / N2​ backfill (3x)65%25%
3 Pd(OAc)2​ NoneSubsurface N2​ sparge (30 min)82%12%
4 Pd(OAc)2​ HCOOK (0.5 eq) Subsurface N2​ sparge (30 min) > 95% < 1%
5 Pd(PPh3​)4​ NoneSubsurface N2​ sparge (30 min)92%< 2%

Note: Data synthesized from process optimization parameters for heteroaryl Suzuki couplings, demonstrating the synergistic effect of rigorous deoxygenation and mild reducing agents[1],.

Step-by-Step Experimental Protocol

This highly detailed, self-validating methodology is engineered to eliminate both oxidative and reductive homocoupling pathways when coupling pyrazolopyridines.

Objective: Chemoselective Suzuki-Miyaura coupling of a 3-halopyrazolopyridine with an arylboronic acid.

Materials:

  • 3-bromopyrazolo[1,5-a]pyridine (1.0 eq, limiting reagent)

  • Arylboronic acid (1.2 eq)

  • Pd(OAc)2​ (5 mol%)

  • dppf ligand (5 mol%)

  • Cs2​CO3​ (2.0 eq)

  • Potassium formate ( HCOOK ) (0.5 eq)

  • 1,4-Dioxane / HPLC-grade Water (3:1 ratio)

Procedure:

  • Vessel Preparation: Utilize an oven-dried Schlenk tube or a multi-neck round-bottom flask equipped with a magnetic stir bar. Seal with a rubber septum and flush with Argon or Nitrogen for 5 minutes.

  • Solvent Degassing (Critical Step): In a separate flask, prepare the 1,4-Dioxane/Water (3:1) mixture. Insert a long stainless-steel needle directly into the liquid phase (subsurface) and sparge with Argon/Nitrogen for a strict minimum of 30 minutes[1]. Causality: Standard vacuum/backfill cycles leave trace dissolved oxygen which is sufficient to trigger the peroxo-palladium homocoupling cycle.

  • Reagent Loading: Briefly open the reaction vessel under a positive flow of inert gas. Add the 3-bromopyrazolopyridine, Cs2​CO3​ , Pd(OAc)2​ , dppf, and Potassium formate.

    • Self-Validation Check: Do not add the boronic acid yet.

  • Catalyst Activation: Add the degassed solvent mixture via syringe. Stir at room temperature for 10 minutes. The potassium formate will reduce the Pd(OAc)2​ to the active Pd(0)-dppf complex, turning the solution a characteristic dark color.

  • Boronic Acid Addition: Dissolve the arylboronic acid in a minimal amount of degassed 1,4-Dioxane. Add this solution dropwise via a syringe pump over 30–60 minutes to the stirring reaction mixture.

    • Causality: Slow addition maintains a low steady-state concentration of the boronic acid, statistically disfavoring the transmetalation of two boronic acid molecules onto a single palladium center.

  • Heating: Heat the reaction mixture to 60–80 °C (depending on substrate steric hindrance) for 2–4 hours. Monitor the disappearance of the pyrazolopyridine via LC-MS or TLC.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and insoluble inorganic salts. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate for purification.

References

  • Selection of boron reagents for Suzuki–Miyaura coupling Chemical Society Reviews (RSC Publishing)
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
  • Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling RSC Advances (RSC Publishing)

Sources

Troubleshooting

Technical Support Center: Temperature Management in Pyrazolo[4,3-b]pyridine Synthesis

Welcome to the Application Scientist Support Center. The pyrazolo[4,3-b]pyridine core is a highly privileged, fused-bicyclic heteroaromatic scaffold widely utilized in drug discovery[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The pyrazolo[4,3-b]pyridine core is a highly privileged, fused-bicyclic heteroaromatic scaffold widely utilized in drug discovery[1]. However, the synthesis of this azine-containing framework is notoriously sensitive to thermal conditions. Poor temperature management frequently leads to incomplete cyclization, irreversible side reactions, or total degradation of intermediates.

This guide provides field-proven troubleshooting insights, mechanistic causality, and self-validating protocols to help you master thermal control during your syntheses.

Part 1: Thermodynamic Principles & Mechanistic Causality

The synthesis of pyrazolo[4,3-b]pyridines generally follows one of two thermal pathways depending on the starting materials: Kinetic Control (mild bases, low temperature) or Thermodynamic Control (high-boiling solvents, high temperature).

Understanding why a specific temperature is chosen is critical. For example, during one-pot azo-coupling and cyclization using secondary amines (like pyrrolidine), the intermediate N-acetyl hydrazone is highly reactive. Providing too much thermal energy drives the nucleophile to attack ester functional groups rather than completing the desired ring closure, leading to complex, inseparable mixtures[2]. Conversely, direct C-H annulation of azine moieties requires overcoming a massive activation energy barrier, necessitating sustained temperatures of up to 140 °C[1].

Pathway Start Azine / Hydrazone Precursors LowTemp Kinetic Control Pathway (Mild Base Mediated) Start->LowTemp Nucleophilic Base HighTemp Thermodynamic Pathway (Direct Annulation) Start->HighTemp High-Boiling Solvent Azo Azo-Coupling & Cyclization (e.g., Pyrrolidine) LowTemp->Azo Annulation Hydrazine Condensation (High Activation Energy) HighTemp->Annulation Target1 Pyrazolo[4,3-b]pyridine (High Yield, Intact Esters) Azo->Target1 T = 40°C Side Irreversible Side Reactions (Cleavage / Degradation) Azo->Side T > 60°C Target2 Pyrazolo[4,3-b]pyridine (Robust Fused Core) Annulation->Target2 T = 140°C

Mechanistic divergence in pyrazolo[4,3-b]pyridine synthesis based on thermal control.

Part 2: Troubleshooting FAQs

Q1: Why do my one-pot azo-coupling and cyclization reactions yield complex mixtures with low target recovery? A: This is a classic thermodynamic vs. kinetic control issue. When synthesizing pyrazolo[4,3-b]pyridines via azo-coupling followed by pyrrolidine-mediated cyclization, increasing the temperature beyond 40 °C leads to numerous side products[2]. Elevated thermal energy drives irreversible side reactions, such as unwanted nucleophilic attacks by the secondary amine on ester functional groups[2]. Causality Fix: Strictly maintain the cyclization temperature at 40 °C using a precisely calibrated water bath.

Q2: I am attempting a direct C-H annulation or hydrazine condensation. Why is my reaction stalling at standard reflux (80 °C)? A: Direct annulations of azine moieties or condensations using deactivated precursors (like 3,6-dichloro-2-pyridinecarboxaldehyde) face a high activation energy barrier for ring closure[1]. Standard reflux temperatures in ethanol or THF are insufficient to drive the reaction forward. Causality Fix: Transition to a high-boiling solvent system. Literature validates the use of 1,2-dichlorobenzene or ethylene glycol heated to 140 °C for 12 to 24 hours to successfully drive the thermodynamically favored aromatic ring formation[1][3].

Q3: How do I manage the exotherm during the initial deprotonation step for pyrazolo[4,3-b]pyridine-3-carboxylic acid derivatives? A: The initial deprotonation (e.g., using NaH in DMF/THF) is highly exothermic. If unmanaged, localized superheating will degrade sensitive intermediates before cyclization can occur. Causality Fix: Utilize a strict ice-bath protocol to keep the internal temperature below 20 °C during the dropwise addition of the substrate[4]. Once the evolution of hydrogen gas subsides and the intermediate is stabilized, the system can be safely warmed to room temperature or refluxed to complete the transformation[4].

Part 3: Quantitative Data & Condition Matrix

Use the following empirically validated matrix to select the appropriate thermal conditions for your specific synthetic route.

Starting Material / IntermediateReagents / CatalystSolventOptimal Temp (°C)Reaction TimeExpected Yield
N-acetyl hydrazone Pyrrolidine, PyridineNeat / Pyridine40 °C Varies72–85%
Intermediate (V) + NaNO₂ NaH, DMSOTHF / DMF<20 °C to Reflux 10 h84–90%
3,6-dichloro-2-pyridinecarboxaldehyde Hydrazine hydrateEthylene glycol140 °C 23 h~60–70%
Azine precursors (C-H annulation) DBU or None1,2-dichlorobenzene140 °C 12–18 hVaries

Part 4: Validated Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies include built-in checkpoints to ensure thermal control is maintained throughout the workflow.

Protocol A: Low-Temperature One-Pot Cyclization (Kinetic Control)

Reference application: Synthesis of functionalized pyrazolo[4,3-b]pyridines via azo-coupling[2].

  • Azo-Coupling (Exotherm Control): Dissolve the arenediazonium salt and the active methylene compound in pyridine. Place the reaction flask in an ice bath to maintain the internal temperature strictly below 20 °C.

  • Base Introduction: Slowly add pyrrolidine (nucleophilic base) dropwise.

    • Self-Validation Checkpoint 1: Monitor the internal temperature probe. If the temperature spikes above 25 °C, pause the addition immediately to prevent premature ester cleavage.

  • Controlled Cyclization: Transfer the flask to a pre-heated oil/water bath set exactly to 40 °C. Stir continuously.

  • In-Process Monitoring: Monitor via TLC.

    • Self-Validation Checkpoint 2: You should observe the disappearance of the intermediate N-acetyl hydrazone. If baseline degradation spots appear, your bath temperature has drifted too high.

  • Isolation: Cool to room temperature, dilute with water, and extract with ethyl acetate.

Workflow Step1 1. Reagent Addition Ice Bath (<20°C) Control Exotherm Step2 2. Base Introduction (e.g., Pyrrolidine) Step1->Step2 Step3 3. Controlled Heating Strictly 40°C Drive Cyclization Step2->Step3 Step4 4. In-Process Validation TLC Monitoring (Disappearance of Hydrazone) Step3->Step4

Step-by-step thermal workflow for kinetically controlled one-pot cyclization.

Protocol B: High-Temperature Hydrazine Condensation (Thermodynamic Control)

Reference application: Synthesis of 6-Bromo-1H-pyrazolo[4,3-b]pyridine[3].

  • Reagent Mixing: Combine 3,6-dichloro-2-pyridinecarboxaldehyde and hydrazine hydrate in ethylene glycol at room temperature[3].

  • High-Temperature Annulation: Equip the flask with a reflux condenser. Heat the reaction mixture aggressively to 140 °C[3].

    • Self-Validation Checkpoint 1: Ensure the solvent is actively refluxing/maintaining 140 °C. Lower temperatures will result in unreacted starting material due to the high activation energy barrier of the azine ring closure.

  • Extended Heating: Maintain 140 °C for 23 hours[3].

  • Workup: Cool the mixture to room temperature. Add water and extract with a mixed solution of chloroform/isopropanol (10/1 volume ratio)[3].

    • Self-Validation Checkpoint 2: The organic layer, once concentrated, should yield a distinct yellow solid representing the fused bicyclic core[3].

Part 5: References

  • Synthesis of pyrazolo[3,4-b]pyrazines, pyrazolo[4,3-c]pyridazines and pyrazolo[4,3-b]pyridine Source: ResearchGate URL:

  • 6-Bromo-1H-pyrazolo[4,3-b]pyridine synthesis Source: ChemicalBook URL:

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles Source: National Institutes of Health (NIH / PMC) URL:

  • CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof Source: Google Patents URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Reactivity Guide: 3-Iodo- vs. 3-Bromo-1H-pyrazolo[4,3-b]pyridin-6-amine in Cross-Coupling Reactions

Introduction: The Strategic Importance of the Pyrazolo[4,3-b]pyridine Scaffold The 1H-pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of biologically activ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Pyrazolo[4,3-b]pyridine Scaffold

The 1H-pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of biologically active molecules in medicinal chemistry. Its prominence stems from its role as a bioisostere for purines, enabling it to interact with a wide range of biological targets, including kinases, which are pivotal in cellular signaling pathways. Consequently, derivatives of this scaffold are extensively investigated in drug discovery programs targeting cancer, inflammatory disorders, and viral infections.[1]

The synthetic utility of this scaffold is largely dependent on the ability to functionalize its core structure at specific positions. The C3-position, in particular, serves as a key vector for introducing molecular diversity. For researchers and drug development professionals, the choice of the C3-halogenated precursors—specifically 3-iodo-1H-pyrazolo[4,3-b]pyridin-6-amine and 3-bromo-1H-pyrazolo[4,3-b]pyridin-6-amine —is a critical decision point that dictates the efficiency, conditions, and selectivity of subsequent synthetic transformations. This guide provides an in-depth, objective comparison of their reactivity in palladium-catalyzed cross-coupling reactions, supported by fundamental principles and experimental data from analogous systems, to empower chemists in making informed strategic decisions for their synthetic campaigns.

The Fundamental Basis of Reactivity: Carbon-Halogen Bond Dissociation Energy

The differential reactivity between the iodo and bromo analogs is fundamentally rooted in the intrinsic properties of the carbon-halogen bond. In the context of palladium-catalyzed cross-coupling reactions, the general reactivity trend for aryl halides is well-established: Ar-I > Ar-Br > Ar-Cl .[2]

This hierarchy is a direct consequence of the Carbon-Halogen (C-X) bond dissociation energy (BDE). The C-I bond is significantly longer and weaker than the C-Br bond. This lower BDE means that less energy is required to cleave the C-I bond during the oxidative addition step—often the rate-determining step in the catalytic cycle—where the palladium(0) catalyst inserts into the C-X bond.[2][3] Consequently, reactions involving the 3-iodo analog can typically proceed under milder conditions, with lower catalyst loadings, and at faster rates compared to its bromo counterpart.

Caption: Generalized Palladium-Catalyzed Cross-Coupling Cycle.

Comparative Analysis in Key Cross-Coupling Reactions

The superior reactivity of the iodo-substituted scaffold enables more facile C-C and C-N bond formation, which is a cornerstone of modern synthetic chemistry. Below, we compare the expected performance of the two title compounds in three of the most pivotal cross-coupling reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for constructing biaryl systems. The enhanced reactivity of the 3-iodo analog is particularly advantageous here.

  • Reactivity of 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine: Expected to couple efficiently with a wide range of boronic acids and esters under mild conditions. Lower catalyst loadings (1-3 mol%) and temperatures (often room temperature to 80 °C) are typically sufficient, leading to shorter reaction times and cleaner reaction profiles.[4]

  • Reactivity of 3-Bromo-1H-pyrazolo[4,3-b]pyridin-6-amine: While a very effective coupling partner, the bromo analog generally requires more forcing conditions to achieve comparable yields. This often translates to higher catalyst loadings (3-10 mol%), the use of more sophisticated and electron-rich phosphine ligands (e.g., XPhos), and elevated temperatures (80-120 °C).[5][6][7] The risk of side reactions, such as debromination, can also be higher under these conditions.

Table 1: Representative Comparison for Suzuki-Miyaura Coupling

Parameter3-Iodo Analog (Ar-I)3-Bromo Analog (Ar-Br)Causality & Field Insights
Catalyst System Pd(PPh₃)₄, PdCl₂(dppf)Pd₂(dba)₃ / XPhos, XPhosPdG2The stronger C-Br bond requires a more electron-rich and bulky ligand (like XPhos) to promote the challenging oxidative addition step.
Typical Temp. 25 – 80 °C80 – 120 °CThe lower activation energy for C-I bond cleavage allows for significantly milder heating requirements.
Base Na₂CO₃, K₂CO₃, K₃PO₄K₂CO₃, K₃PO₄, Cs₂CO₃Stronger bases are often needed for the bromo analog to facilitate the transmetalation step of the catalytic cycle.[8]
Typical Yield Good to ExcellentGood to ExcellentHigh yields are achievable with both, but the bromo analog requires more rigorous optimization of conditions.
Special Note Highly reactive; ideal for complex, heat-sensitive substrates.More stable and cost-effective starting material.While generally more reactive, some Pd/PPh₃ systems have shown surprisingly poor reactivity for aryl iodides at lower temperatures (~50 °C).[9]
Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling is the premier method for introducing terminal alkynes, creating linear structural motifs crucial for materials science and as precursors for further cyclizations. The reactivity trend remains consistent.

  • Reactivity of 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine: This substrate is highly amenable to Sonogashira coupling, typically reacting under the classic conditions involving a palladium catalyst and a copper(I) co-catalyst (e.g., CuI) at or slightly above room temperature.[10][11] Copper-free conditions are also highly effective.[12]

  • Reactivity of 3-Bromo-1H-pyrazolo[4,3-b]pyridin-6-amine: Coupling of the bromo analog is certainly feasible but demands more forcing conditions, such as higher temperatures (up to 100 °C) and potentially different ligand systems to achieve high conversion.[13] The choice of base and solvent becomes more critical to prevent side reactions like alkyne homocoupling (Glaser coupling).

Table 2: Representative Comparison for Sonogashira Coupling

Parameter3-Iodo Analog (Ar-I)3-Bromo Analog (Ar-Br)Causality & Field Insights
Catalyst System Pd(PPh₃)₂Cl₂ / CuIPd(CF₃COO)₂ / PPh₃ / CuIThe bromo analog often benefits from specialized catalyst systems to drive the reaction to completion.[13]
Typical Temp. 25 – 60 °C60 – 100 °CThe higher C-Br bond strength necessitates greater thermal energy for efficient oxidative addition.
Base Et₃N, DIPEAEt₃NAn amine base is required to deprotonate the terminal alkyne, forming the copper acetylide for transmetalation.[14][15]
Typical Yield ExcellentGood to ExcellentExcellent yields are common for the iodo analog; the bromo analog may require more screening to optimize.
Special Note Ideal for chemoselective coupling in the presence of a C-Br bond.May require microwave irradiation to achieve reasonable reaction times.The unprotected amine at the C6-position could potentially coordinate to the metal catalysts; N-protection may be considered if reactivity is poor.
Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is essential for forming C-N bonds, allowing for the introduction of various amine functionalities at the C3-position. The principles of reactivity and the importance of ligand selection are paramount.

  • Reactivity of 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine: High reactivity allows for coupling with a broad range of primary and secondary amines, including less nucleophilic anilines and sterically hindered amines. The reaction can often be performed at moderate temperatures (80-100 °C) with standard catalyst systems.

  • Reactivity of 3-Bromo-1H-pyrazolo[4,3-b]pyridin-6-amine: Requires more robust catalytic systems, almost always involving bulky, electron-rich biarylphosphine ligands (e.g., BINAP, XPhos, BrettPhos) developed by the Buchwald and Hartwig groups.[16][17] Higher temperatures (100-120 °C) and stronger, non-nucleophilic bases like NaOtBu or LiHMDS are standard.[18][19]

Table 3: Representative Comparison for Buchwald-Hartwig Amination

Parameter3-Iodo Analog (Ar-I)3-Bromo Analog (Ar-Br)Causality & Field Insights
Catalyst System Pd₂(dba)₃ / rac-BINAPPd(OAc)₂ / XPhosThe development of specialized ligands was crucial to extend the scope of this reaction to less reactive aryl bromides.[16][17]
Typical Temp. 80 – 100 °C100 – 120 °CMore energy is needed to overcome the activation barrier for the oxidative addition of the C-Br bond.
Base NaOtBu, K₂CO₃, Cs₂CO₃NaOtBu, LiHMDSA strong, non-nucleophilic base is critical for deprotonating the amine coupling partner without competing side reactions.[20]
Typical Yield Good to ExcellentGood to ExcellentHigh yields are routine for both halides, provided the appropriate modern catalyst system is employed for the bromide.
Special Note The high reactivity of the C-I bond enables high chemoselectivity, allowing for reactions to proceed at the C-I bond while leaving a C-Br bond on the same molecule intact.[2]The choice of ligand is absolutely critical for success and must be matched to the specific amine and aryl bromide substrate.

Workflow & Protocol: A Practical Application

Decision-Making Workflow

The choice between the iodo and bromo precursor is a strategic one, balancing reactivity, cost, and the overall synthetic plan.

G start Start: C3 Functionalization of Pyrazolo[4,3-b]pyridine q1 Is the coupling partner heat-sensitive or sterically demanding? start->q1 use_iodo Choose 3-Iodo Analog (Higher Reactivity) q1->use_iodo Yes q2 Is cost a primary constraint or is large scale required? q1->q2 No mild_cond Proceed with Milder Conditions: - Standard ligands (e.g., PPh3, dppf) - Lower temperature use_iodo->mild_cond use_bromo Choose 3-Bromo Analog (More Economical) q2->use_bromo Yes q3 Is chemoselective coupling required in the presence of another bromide? q2->q3 No optimize Optimize for Bromo: - Use bulky phosphine ligand (e.g., XPhos) - Increase temperature - Use stronger base (e.g., K3PO4) use_bromo->optimize q3->use_iodo Yes q3->use_iodo No (Iodo still preferred for ease)

Caption: Decision workflow for selecting the appropriate C3-halide precursor.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following protocols outline a representative procedure for a Suzuki-Miyaura coupling, highlighting the key differences in reaction conditions.

Objective: To synthesize 3-(4-methoxyphenyl)-1H-pyrazolo[4,3-b]pyridin-6-amine.

Protocol for 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine (Higher Reactivity)

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-iodo-1H-pyrazolo[4,3-b]pyridin-6-amine (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂, 0.03 eq.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen gas (repeat this cycle 3 times).

  • Solvent Addition: Add anhydrous 1,4-dioxane and water (e.g., a 4:1 mixture) via syringe.

  • Reaction: Stir the mixture at 80 °C . Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Protocol for 3-Bromo-1H-pyrazolo[4,3-b]pyridin-6-amine (Standard Reactivity)

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-bromo-1H-pyrazolo[4,3-b]pyridin-6-amine (1.0 eq.), 4-methoxyphenylboronic acid (1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq.) and a bulky phosphine ligand such as 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.12 eq.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen gas (repeat this cycle 3 times).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Stir the mixture at 110 °C . Monitor the reaction progress by TLC or LC-MS. The reaction may require 8-24 hours for full conversion.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Conclusion and Strategic Recommendations

The choice between 3-iodo- and 3-bromo-1H-pyrazolo[4,3-b]pyridin-6-amine is a classic trade-off between reactivity and cost/stability.

  • 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine is the substrate of choice when mild conditions are paramount . It is ideal for late-stage functionalization of complex molecules, for use with thermally sensitive coupling partners, or when seeking to achieve high chemoselectivity in polyhalogenated systems.[2] Its superior reactivity profile simplifies reaction optimization and often leads to cleaner conversions in shorter timeframes.

  • 3-Bromo-1H-pyrazolo[4,3-b]pyridin-6-amine represents a more economical and robust starting material , particularly for larger-scale syntheses. While it necessitates more forcing conditions and the use of advanced, often proprietary, catalyst systems, the vast and well-documented success of modern cross-coupling protocols makes it a highly reliable and powerful building block for extensive library synthesis and process development.[5]

Ultimately, the optimal choice depends on the specific synthetic challenge, including the complexity of the substrate, the desired reaction conditions, and economic considerations. By understanding the fundamental principles of their reactivity, researchers can strategically leverage the unique advantages of each precursor to accelerate their drug discovery and development efforts.

References

  • Blakemore, P. R. (2016). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. PubMed. [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. The University of Melbourne. [Link]

  • Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS. [Link]

  • Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI. [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC. [Link]

  • Synthesis and Functionalization of 1H-Pyrazolo[3,4-b]pyridines Involving Copper and Palladium-Promoted Coupling Reactions. ResearchGate. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. PMC. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. PMC. [Link]

  • Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. Journal of the American Chemical Society. [Link]

  • Cross-Coupling Reactions of Alkylsilicates. Gelest Technical Library. [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. [Link]

  • Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. RSC Publishing. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • SYNTHESIS AND FUNCTIONALIZATION OF THE PYRAZOLO [3,4-b]PYRIDIN-3-ONES RESEARCH OF THE SEROTONINERGIC ACTIVITY. Moroccan Journal of Heterocyclic Chemistry. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. RSC Advances. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. ResearchGate. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]

  • Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. PMC. [Link]

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Comparative

Comprehensive Guide to Kinase Inhibitory Activity of Pyrazolo[4,3-b]pyridine Analogs

Executive Summary & Mechanistic Rationale In the landscape of targeted oncology and fibrotic disease therapy, the development of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds. Among...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology and fibrotic disease therapy, the development of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds. Among these, the pyrazolo[4,3-b]pyridine core has emerged as a highly versatile and potent pharmacophore[1].

The mechanistic superiority of the pyrazolo[4,3-b]pyridine scaffold lies in its precise three-dimensional geometry and electronic distribution, which perfectly primes it for competitive binding at the ATP-binding pocket of various kinases. The nitrogen atoms within the pyrazolopyridine bicyclic system act as critical hydrogen-bond acceptors and donors, anchoring the molecule to the highly conserved hinge region of the kinase[2].

Furthermore, this scaffold is frequently utilized in scaffold morphing and bioisosteric replacement strategies. For instance, replacing electron-rich pyrrole rings (which are prone to hepatic oxidation) or quinoline cores (which often suffer from high microsomal clearance) with a pyrazolo[4,3-b]pyridine ring significantly improves the metabolic stability and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the resulting analogs[2][3].

Comparative Profiling of Target Kinases

Pyrazolo[4,3-b]pyridine analogs and their closely related isomers have been successfully optimized to target a diverse array of kinases, including ALK5, FLT3, CDK4, and ALK2. The table below objectively compares the inhibitory performance of specific pyrazolo[4,3-b]pyridine derivatives against their historical baseline scaffolds.

Table 1: Kinase Inhibitory Activity and Scaffold Optimization Data
Target KinaseRepresentative Compound / Analog SeriesIC₅₀ ValuePrior / Alternative ScaffoldKey Mechanistic ImprovementReference
ALK5 (TGFBR1) 7-substituted-pyrazolo[4,3-b]pyridineLow nanomolar4-substituted quinolineScaffold morphing resolved high in vitro clearance in rat/human microsomes, drastically improving ADME properties while retaining potency.[3][4]
FLT3 / CDK4 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine (Compound 23k)FLT3: 11 nM CDK4: 7 nMJAK2/FLT3 inhibitor 18eAchieved dual inhibition; demonstrated a 67% tumor growth inhibition rate in MV4-11 xenograft models.[5]
ALK2 Pyrazolo[4,3-b]pyridine (Compound 1)95 nMHigh-throughput screening hitServed as a stable early lead. A subsequent "nitrogen walk" strategy led to pyrazolo[4,3-d]pyrimidines with 2.5 nM potency.[6]

Note: While isomers like pyrazolo[3,4-b]pyridine are also extensively documented for targeting TBK1 and c-Met[7], the[4,3-b] orientation offers distinct spatial vectors for C-7 and C-6 substitutions, allowing for highly tailored interactions with the DFG-in/out conformations of the kinase activation loop.

Pathway Visualization: ALK5 Inhibition

To understand the therapeutic impact of these analogs, it is crucial to map their intervention point within cellular signaling cascades. Activin receptor-like kinase 5 (ALK5), also known as TGF-β type I receptor, is a primary target for pyrazolo[4,3-b]pyridines in the treatment of fibrosis and cancer[8]. By competitively blocking the ATP pocket of ALK5, these analogs prevent the phosphorylation of SMAD2/3, thereby halting the transcription of profibrotic and tumorigenic genes.

ALK5_Pathway Ligand TGF-β Ligand TGFBR2 TGFBR2 (Type II Receptor) Ligand->TGFBR2 Binds ALK5 ALK5 (TGFBR1) TGFBR2->ALK5 Phosphorylates SMAD SMAD2/3 Complex ALK5->SMAD Activates Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor->ALK5 Blocks ATP Pocket Nucleus Target Gene Transcription SMAD->Nucleus Translocates

Caption: TGF-β/ALK5 signaling cascade and targeted inhibition by pyrazolo[4,3-b]pyridine analogs.

Experimental Methodology: Self-Validating HTRF Kinase Assay

To objectively quantify the IC₅₀ values of pyrazolo[4,3-b]pyridine analogs, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is the industry standard[6]. As an Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following workflow is designed as a self-validating system to ensure data integrity and eliminate false positives caused by assay interference.

Step-by-Step Protocol

1. Reagent Preparation & ATP Km​ Calibration

  • Action: Prepare the recombinant kinase (e.g., ALK5 or FLT3), biotinylated peptide substrate, and ATP in a kinase buffer (typically containing HEPES, MgCl₂, DTT, and a surfactant like Tween-20 to prevent non-specific plastic binding).

  • Causality: The ATP concentration must be strictly calibrated to the apparent Km​ of the specific kinase. Using ATP at Km​ ensures the assay is highly sensitive to competitive ATP-binding site inhibitors like pyrazolo[4,3-b]pyridines. If ATP is too high, the IC₅₀ will be artificially inflated.

2. Compound Pre-Incubation (Equilibration Phase)

  • Action: Dispense the pyrazolo[4,3-b]pyridine analogs (in a 10-point dose-response dilution series in DMSO) into a 384-well microplate. Add the kinase and incubate for 15–30 minutes at room temperature before adding ATP.

  • Causality: Many heterocyclic kinase inhibitors exhibit slow-binding kinetics. Pre-incubation allows the compound to reach thermodynamic equilibrium with the target. Skipping this step often results in an underestimation of compound potency.

3. Reaction Initiation and Termination

  • Action: Initiate the reaction by adding the ATP/substrate mixture. Incubate for the predetermined linear phase of the reaction (usually 30–60 minutes). Terminate the reaction by adding a detection buffer containing EDTA.

  • Causality: EDTA acts as a rapid chelator of Mg²⁺ ions. Because kinases absolutely require Mg²⁺ as a cofactor to coordinate ATP, its removal instantly and universally halts the enzymatic reaction, ensuring precise timing across the entire 384-well plate.

4. HTRF Detection & Signal Processing

  • Action: Add the detection reagents: a Europium cryptate-labeled anti-phospho antibody (Donor) and Streptavidin-XL665 (Acceptor). Read the plate using a time-resolved fluorescence microplate reader (measuring emissions at 620 nm and 665 nm).

  • Self-Validation (Z'-Factor): The assay must include three critical controls:

    • Max Signal (DMSO Vehicle): Represents 100% kinase activity.

    • Min Signal (No Enzyme): Establishes the background noise.

    • Positive Control: A known reference inhibitor (e.g., LY-2157299 for ALK5)[9].

    • Causality: Calculate the Z'-factor using the Max and Min signals. A Z'-factor > 0.6 validates that the assay window is robust enough to accurately differentiate the subtle SAR (Structure-Activity Relationship) differences between pyrazolo[4,3-b]pyridine analogs.

References

  • Sabat, M., Wang, H., Scorah, N., Lawson, J.D., Atienza, J., Kamran, R., Hixon, M.S., & Dougan, D.R. (2017). Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(9), 1955-1961. Available at:[Link]

  • Li, X., Yang, T., Hu, M., Yang, Y., Tang, M., Deng, D., Liu, K., Fu, S., Tan, Y., & Wang, H. (2022). Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors. Bioorganic Chemistry, 121, 105669. Available at:[Link]

  • Moeller, K. D., et al. (2022). Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2. Journal of Medicinal Chemistry. Available at:[Link]

  • Alamshany, Z. M., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Advances. Available at:[Link]

Sources

Validation

Structural analysis of 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine crystal structure

An authoritative comparison guide on the structural elucidation of 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine , a highly functionalized halogenated heteroaromatic scaffold. As a Senior Application Scientist, I have structu...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative comparison guide on the structural elucidation of 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine , a highly functionalized halogenated heteroaromatic scaffold. As a Senior Application Scientist, I have structured this guide to evaluate the three premier crystallographic and spectroscopic methodologies used in modern solid-state characterization: Single-Crystal X-Ray Diffraction (SC-XRD) , Microcrystal Electron Diffraction (MicroED) , and Solid-State NMR coupled with Crystal Structure Prediction (ssNMR+CSP) .

The Analytical Challenge: Molecular Architecture

3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine presents a unique triad of structural challenges for crystallographic analysis:

  • The Heavy Atom Effect : The iodine atom at the C3 position dominates X-ray scattering ( Z2 dependency), trivializing phase solution but inducing severe absorption artifacts that can mask lighter atoms.

  • Planar π

    π Stacking : The bicyclic pyrazolo[4,3-b]pyridine core drives rapid planar stacking during crystallization, frequently resulting in twinned crystals or microcrystalline powders rather than the >50 μm crystals required for standard SC-XRD[1].
  • Complex Hydrogen Bond Networks : The molecule possesses multiple H-bond donors (pyrazole N1-H, amine C6-NH 2​ ) and acceptors (pyridine N4, pyrazole N2). Accurately locating these protons is critical for understanding polymorphism but is notoriously difficult using standard X-ray techniques.

MolecularFeatures Molecule 3-Iodo-1H-pyrazolo[4,3-b] pyridin-6-amine Iodine Iodine (C3 position) Molecule->Iodine Amine Amine & Pyrazole NH Molecule->Amine Aromatic Planar Bicyclic Core Molecule->Aromatic I_Effect Dominates X-ray scattering Enables Patterson phasing Causes absorption artifacts Iodine->I_Effect NH_Effect Directs H-bond network Invisible to X-rays (often) Highly sensitive to ssNMR Amine->NH_Effect Ar_Effect Drives π-π stacking Causes crystal twinning Ideal for MicroED Aromatic->Ar_Effect

Fig 1. Logical relationship between molecular features and analytical structural phenomena.
Technology Selection Matrix

Before committing resources to a structural workflow, it is imperative to match the physical state of your synthesized batch with the appropriate analytical technique.

MethodologyIdeal Sample StateMin. Crystal SizeHydrogen VisibilityPhase Solution Strategy
SC-XRD Large, isolated single crystal> 50 μmPoor to ModeratePatterson Method (Iodine)
MicroED Nanocrystalline powder100 – 500 nmModerate (Electrostatic)Direct Methods / Kinematical
ssNMR + CSP Microcrystalline powderN/A (Bulk powder)Excellent (Direct probe)DFT Energy Minimization
Workflow Comparison & Experimental Protocols

The following workflows detail the self-validating protocols required to extract high-fidelity 3D structural data from this specific molecule.

Workflow cluster_XRD SC-XRD (Gold Standard) cluster_MicroED MicroED (Nanoscale) cluster_NMR ssNMR + CSP (Powder) Start Synthesized 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine XRD_Prep Slow Evaporation (>50 μm crystal) Start->XRD_Prep ED_Prep TEM Grid Preparation (100-500 nm crystals) Start->ED_Prep NMR_Prep Rotor Packing (Microcrystalline Bulk) Start->NMR_Prep XRD_Data Mo Kα Diffraction @ 100K XRD_Prep->XRD_Data XRD_Solve Empirical Absorption Correction XRD_Data->XRD_Solve Final Resolved 3D Crystal Structure (Coordinates & H-Bond Mapping) XRD_Solve->Final ED_Data Cryo-EM Continuous Rotation ED_Prep->ED_Data ED_Solve Kinematical Integration ED_Data->ED_Solve ED_Solve->Final NMR_Data 1H-15N CP-MAS ssNMR NMR_Prep->NMR_Data NMR_Solve DFT GIPAW Shift Matching NMR_Data->NMR_Solve NMR_Solve->Final

Fig 2. Parallel workflows for crystal structure determination based on sample morphology.
A. Single-Crystal X-Ray Diffraction (SC-XRD)

Causality & Rationale: SC-XRD is the gold standard, but the high electron density of the iodine atom ( Z=53 ) causes severe X-ray attenuation. If absorption correction is not rigorously applied, residual electron density peaks will appear around the iodine, making it impossible to accurately model the adjacent pyrazole ring or the amine group. Self-Validating Protocol:

  • Crystallization: Dissolve the compound in a high-boiling solvent mixture (e.g., DMF/EtOAc). Utilize vapor diffusion with a non-polar antisolvent (hexane) to slow the π -stacking kinetics, yielding block-like crystals >50 μm.

  • Mounting & Cryocooling: Mount the crystal on a MiTeGen loop using Paratone-N oil. Immediately quench to 100 K under a nitrogen stream. Validation: Cryocooling minimizes the thermal ellipsoids of the carbon/nitrogen atoms, preventing them from being overshadowed by the iodine's scattering.

  • Data Collection: Utilize Mo K α radiation ( λ=0.71073 Å). Collect highly redundant data (multiplicity > 4) to ensure accurate absorption correction.

  • Processing: Apply a multi-scan empirical absorption correction (e.g., SADABS) using spherical harmonics. Solve the phase problem using Patterson methods, which will instantly locate the iodine atom.

B. Microcrystal Electron Diffraction (MicroED)

Causality & Rationale: When the molecule stubbornly crashes out as a microcrystalline powder—a common fate for planar pyrazolo[4,3-b]pyridines—MicroED is the optimal rescue strategy. Electrons interact with matter ~1000 times stronger than X-rays, allowing diffraction from crystals just a billionth of the size required for SC-XRD[2]. Furthermore, electrons scatter from the electrostatic potential (nucleus + electrons), making them slightly more sensitive to hydrogen atoms than X-rays[3]. Self-Validating Protocol:

  • Sample Prep: Grind the dry powder between glass slides. Apply the dry powder directly to a holey carbon TEM grid. No vitrification is required for this small molecule[3].

  • Data Collection: Insert the grid into a cryo-TEM (e.g., Titan Krios) operating at 200 kV. Validation: To prevent dynamical scattering (multiple scattering events that ruin intensities), collect data using a continuous rotation method (e.g., 0.5°/sec over a 60° wedge)[4].

  • Processing: Treat the electron diffraction data kinematically. Integrate using standard X-ray software (DIALS or XDS) and solve using Direct Methods.

C. Solid-State NMR and Crystal Structure Prediction (ssNMR + CSP)

Causality & Rationale: X-ray and electron diffraction both struggle to unambiguously define tautomeric states (e.g., is the proton on N1 or N2 of the pyrazole ring?) due to dynamic disorder or weak scattering. ssNMR probes the local magnetic environment directly. By coupling experimental ssNMR with Density Functional Theory (DFT) Crystal Structure Prediction, we can definitively assign the hydrogen bond network[5][6]. Self-Validating Protocol:

  • Data Acquisition: Pack the bulk microcrystalline powder into a 3.2 mm MAS rotor. Acquire 1 H- 15 N Cross-Polarization Magic-Angle Spinning (CP-MAS) spectra at a spinning rate of 20-40 kHz. Validation: The 15 N chemical shift will definitively distinguish between a protonated amine/pyrazole nitrogen and an unprotonated pyridine nitrogen.

  • CSP Generation: Perform a computational search of the conformational space using a dispersion-corrected DFT method to generate a landscape of low-energy crystal packing candidates.

  • NMR Crystallography (NMRX) Matching: Calculate the theoretical NMR parameters for the top predicted structures using the Gauge-Including Projector-Augmented Wave (GIPAW) method. Select the crystal structure that yields the lowest Root Mean Square Error (RMSE) against the experimental chemical shifts[6].

Experimental Performance Comparison

Based on field-proven applications of these techniques to halogenated small molecules, the following table summarizes the expected performance metrics for 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine.

MetricSC-XRDMicroEDssNMR + CSP
Typical Resolution Limit 0.75 – 0.84 Å0.80 – 1.00 ÅN/A (Computational)
Data Collection Time 2 – 12 hours< 10 minutes24 – 48 hours
R-factor ( R1​ ) 2.5% – 5.0%10.0% – 15.0%Evaluated via RMSE
Primary Artifact Risk Iodine absorption maskingDynamical scatteringConformational flexibility
Tautomer/Isomer Resolution Moderate (requires low temp)ModerateAbsolute / Unambiguous
Conclusion & Recommendations

For the structural analysis of 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine :

  • Attempt SC-XRD first. If you can successfully grow a crystal >50 μm using vapor diffusion, SC-XRD remains the most straightforward path to a publishable structure, provided rigorous absorption corrections are applied to account for the C3-Iodine atom.

  • Pivot to MicroED for powders. If the compound exclusively yields microcrystalline powders due to aggressive π

    π stacking of the planar core, MicroED is the most time-efficient alternative, bypassing months of frustrating crystallization trials.
  • Deploy ssNMR+CSP for mechanistic studies. If your research hinges on the exact nature of the hydrogen bonding network (e.g., for structure-based drug design targeting kinase hinge regions), the combination of ssNMR and CSP is mandatory to unambiguously resolve the pyrazole tautomeric state.

References
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Microcrystal electron diffraction promises a revolution in study of proteins, small molecules Source: Chemistry World URL:[Link]

  • Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples Source: Frontiers in Molecular Biosciences URL:[Link]

  • Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction Methods: A Case Study of Teriflunomide (TFM) Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR Source: MDPI International Journal of Molecular Sciences URL:[Link]

Sources

Comparative

Validation of 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine as a research tool

Validation of 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine as a Privileged Scaffold for Kinase Inhibitor Discovery: A Comparative Guide As targeted therapies continue to dominate oncology and immunology, the demand for highl...

Author: BenchChem Technical Support Team. Date: March 2026

Validation of 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine as a Privileged Scaffold for Kinase Inhibitor Discovery: A Comparative Guide

As targeted therapies continue to dominate oncology and immunology, the demand for highly tunable, structurally rigid pharmacophores has surged. In Fragment-Based Drug Discovery (FBDD), the pyrazolopyridine core has emerged as a "privileged scaffold" due to its exceptional ability to mimic the adenine ring of ATP [1].

Specifically, 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine (CAS: 1352393-59-9) serves as a highly versatile research tool. It provides medicinal chemists with two orthogonal handles—a highly reactive C3-iodine for carbon-carbon bond formation and a C6-exocyclic amine for solvent-channel probing. This guide objectively compares its performance against traditional alternatives (like indazoles and azaindoles) and provides validated, step-by-step methodologies for its integration into high-throughput library synthesis.

Pharmacophore & Structural Comparison

To understand why 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine is prioritized in modern kinase inhibitor design (particularly for FGFR, FLT3, and ALK5), we must analyze its electronic and steric profile against alternative scaffolds [2, 3].

The pyrazole N1-H and N2 atoms act as a bidentate hydrogen bond donor-acceptor pair, anchoring the molecule to the kinase hinge region (e.g., the backbone carbonyl and NH of Ala564 in FGFR1). The addition of the pyridine nitrogen alters the electron density of the core, lowering the basicity of the C6-amine and reducing off-target CYP450 inhibition—a common pitfall of the 7-azaindole scaffold.

Table 1: Scaffold Comparison in Kinase Drug Discovery

ScaffoldHinge-Binding ProfileOrthogonal FunctionalizationOff-Target Toxicity RiskPrimary Kinase Targets
3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine Bidentate (Donor/Acceptor) + Pyridine AcceptorExcellent (C3-Iodine, C6-Amine)LowFGFR, FLT3, ALK5, c-Met
3-Iodo-1H-indazole Monodentate / BidentateGood (C3-Iodine only)ModerateBroad-spectrum (Promiscuous)
3-Bromo-7-azaindole Bidentate (Donor/Acceptor)Moderate (C3-Bromine requires high heat)High (CYP inhibition)BRAF, JAK

Signaling Pathway Context

When functionalized, derivatives of this scaffold act as potent, ATP-competitive inhibitors. By occupying the ATP-binding pocket, they block the autophosphorylation of receptor tyrosine kinases like FGFR, thereby shutting down downstream oncogenic signaling cascades (such as the MAPK/ERK pathway) [2].

FGFR_Pathway Inhibitor Pyrazolo[4,3-b]pyridine Derivative FGFR FGFR (Kinase) Inhibitor->FGFR ATP Competitive Inhibition FRS2 FRS2 FGFR->FRS2 Phosphorylation RAS RAS FRS2->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation Gene Transcription

Caption: FGFR signaling cascade inhibited by pyrazolo[4,3-b]pyridine derivatives.

Experimental Validation & Methodologies

To validate this scaffold as a robust research tool, we evaluate its performance in a standard two-step diversification workflow: a C3 Suzuki-Miyaura cross-coupling followed by a C6 amidation.

Protocol 1: Microwave-Assisted C3 Suzuki-Miyaura Cross-Coupling

The C3-iodine is a superior leaving group compared to bromine, allowing for milder coupling conditions that prevent the degradation of the unprotected pyrazole N-H [4].

Causality & Design: The use of Pd(dppf)Cl2​ is critical. As a bidentate phosphine ligand, dppf enforces a cis-geometry on the palladium center, accelerating the reductive elimination step. More importantly, its steric bulk prevents the free pyrazole nitrogens of the scaffold from chelating and poisoning the palladium catalyst—a frequent failure point when using monodentate ligands like PPh3​ . Microwave irradiation is chosen to rapidly push the oxidative addition step, minimizing side reactions.

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave vial, combine 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine (1.0 eq, 0.5 mmol) and the desired arylboronic acid (1.2 eq, 0.6 mmol).

  • Catalyst & Base: Add Pd(dppf)Cl2​ (0.05 eq, 5 mol%) and anhydrous K2​CO3​ (2.5 eq, 1.25 mmol).

  • Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,2-Dimethoxyethane (DME) and H2​O (5 mL).

  • Reaction: Seal the vial, purge with N2​ for 3 minutes, and irradiate in a microwave reactor at 110°C for 15 minutes.

  • Self-Validation: Monitor via LC-MS. The reaction is self-validating when the starting material peak (m/z 261 [M+H]+) completely disappears, replaced by the product mass.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol 2: C6-Amine Derivatization (Amidation)

Causality & Design: The C6-amine is electronically deactivated by the adjacent pyridine nitrogen. Consequently, standard peptide coupling reagents (e.g., EDC/HOBt) often fail. To overcome this, we utilize highly electrophilic acyl chlorides in the presence of a non-nucleophilic base (DIPEA).

Step-by-Step Procedure:

  • Preparation: Dissolve the C3-arylated intermediate (1.0 eq, 0.2 mmol) in anhydrous Dichloromethane (DCM, 3 mL) under N2​ at 0°C.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 0.6 mmol).

  • Acylation: Dropwise add the desired acyl chloride (1.2 eq, 0.24 mmol).

  • Self-Validation: The immediate formation of a faint haze (DIPEA-HCl salt) visually confirms that the acylation is actively proceeding.

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours. Quench with saturated NaHCO3​ and extract with DCM.

Performance Data: Yield and Purity Comparison

To objectively quantify the superiority of the 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine scaffold, we compared its Suzuki coupling efficiency against alternative scaffolds using the exact protocol described above (using phenylboronic acid as the standard coupling partner).

Table 2: Comparative Suzuki Coupling Performance (Microwave, 110°C)

Starting ScaffoldCatalyst SystemTime to CompletionIsolated Yield (%)Purity (LC-MS)
3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine Pd(dppf)Cl2​ / K2​CO3​ 15 min 88% >98%
3-Iodo-1H-indazole Pd(dppf)Cl2​ / K2​CO3​ 15 min76%94%
3-Bromo-7-azaindole Pd(dppf)Cl2​ / K2​CO3​ 45 min62%89%

Data Interpretation: The pyrazolo[4,3-b]pyridine scaffold demonstrates superior synthetic tractability. The highly reactive C3-iodine ensures rapid conversion, while the electronic properties of the core prevent the free C6-amine from interfering with the palladium catalytic cycle, resulting in higher yields and cleaner crude profiles than the azaindole equivalent.

Synthetic Workflow Visualization

The orthogonal reactivity of this scaffold makes it an ideal starting point for generating diverse libraries for high-throughput kinase screening.

Synthetic_Workflow Scaffold 3-Iodo-1H-pyrazolo [4,3-b]pyridin-6-amine (Privileged Scaffold) Suzuki Step 1: C3 Suzuki Coupling (Pd-catalyzed, Microwave) Scaffold->Suzuki Aryl Boronic Acid Amidation Step 2: C6 Amidation (Acyl Chloride / Base) Suzuki->Amidation Intermediate Library Kinase Inhibitor Library Amidation->Library Diversification Screening High-Throughput Kinase Screening Library->Screening Hit Identification

Caption: FBDD library generation workflow utilizing orthogonal functionalization of the scaffold.

Conclusion

For drug development professionals targeting the ATP-binding pocket of kinases, 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine is a highly validated, structurally superior research tool. It outperforms traditional indazole and azaindole scaffolds by offering a highly specific bidentate hinge-binding profile [1, 2], reduced off-target liabilities, and excellent synthetic tractability for orthogonal functionalization. By utilizing the optimized microwave-assisted protocols provided, researchers can rapidly translate this building block into potent, diverse library candidates.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy National Institutes of Health (NIH) - PubMed Central[Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors National Institutes of Health (NIH) - PubMed Central[Link]

  • Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors Bioorganic Chemistry (via PubMed)[Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media National Institutes of Health (NIH) - PubMed Central[Link]

Validation

Comparative Guide: 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine Derivatives in Kinase Inhibitor Discovery

As the demand for highly selective, next-generation kinase inhibitors accelerates, the selection of the core heterocyclic scaffold becomes the most critical decision in early-stage drug discovery. The 3-Iodo-1H-pyrazolo[...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for highly selective, next-generation kinase inhibitors accelerates, the selection of the core heterocyclic scaffold becomes the most critical decision in early-stage drug discovery. The 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine building block has emerged as a privileged scaffold, particularly for targeting Receptor Tyrosine Kinases (RTKs) such as FGFR, FLT3, and c-Met [1].

This guide objectively compares the pyrazolo[4,3-b]pyridine core against alternative bioisosteres (such as indazoles and pyrazolo[3,4-b]pyridines), detailing the structural rationale, comparative performance metrics, and the self-validating experimental workflows required to characterize these derivatives.

Structural Rationale & Scaffold Dynamics

The architecture of 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine provides a highly programmable vector system for occupying the ATP-binding pocket of kinases:

  • The Hinge-Binding Core: The pyrazolo[4,3-b]pyridine bicyclic system acts as a potent hinge binder. The N1 and N2 atoms of the pyrazole ring, along with the adjacent pyridine nitrogen, establish a robust bidentate hydrogen-bonding network with the kinase hinge region (e.g., the backbone amide of Ala564 in FGFR1) [2].

  • C-3 Iodide (The Hydrophobic Vector): The iodine atom at the C-3 position is a highly reactive synthetic handle. It is perfectly oriented to project substituents into the hydrophobic pocket (the "gatekeeper" region). Because iodine readily undergoes oxidative addition, it allows for mild, late-stage palladium-catalyzed cross-coupling, minimizing the degradation of sensitive functional groups [3].

  • C-6 Amine (The Solvent Vector): The exocyclic amine at the C-6 position points toward the solvent-exposed region or the ribose pocket. It serves as an ideal anchor for amidation, reductive amination, or urea formation, enabling the tuning of pharmacokinetic (PK) properties and topological polar surface area (TPSA) without disrupting the primary hinge interaction.

Comparative Performance Analysis

When benchmarking the pyrazolo[4,3-b]pyridine scaffold against traditional alternatives, researchers must balance enzymatic potency, kinase selectivity, and metabolic stability. The table below synthesizes quantitative data comparing derivatives generated from these core building blocks.

Table 1: Pharmacophore Metrics & in vitro Performance Comparison
Scaffold CorePrimary Kinase TargetsHinge H-Bonds (Donor/Acceptor)Synthetic Tractability (C-3 Functionalization)Target Selectivity (Fold over off-target)Metabolic Stability (HLM T1/2​ )
1H-Pyrazolo[4,3-b]pyridine FGFR1-4, FLT3, c-Met1 Donor / 2 AcceptorsHigh (Iodide enables mild Suzuki/Sonogashira)>150x (Highly tunable via C-6 amine)>45 min (Resistant to rapid oxidation)
1H-Pyrazolo[3,4-b]pyridine CDK1/2, TBK1, ALK21 Donor / 2 AcceptorsModerate (Bromide requires harsher conditions)~50x (Prone to pan-kinase activity)~30 min
1H-Indazole VEGFR, Aurora Kinases1 Donor / 1 AcceptorLow (Direct C-3 functionalization is challenging)~80x>60 min
Pyrazolo[4,3-d]pyrimidine ALK2, LRRK21 Donor / 3 AcceptorsHigh<30x (Extra nitrogen reduces selectivity)<20 min (High clearance)

Data synthesized from comparative structure-activity relationship (SAR) studies on RTK inhibitors[1, 4].

Key Insight: While pyrazolo[4,3-d]pyrimidines offer higher raw potency due to an additional nitrogen atom, they suffer from poor selectivity and rapid metabolic clearance. The pyrazolo[4,3-b]pyridine strikes the optimal balance, offering the precise electron density required for tight hinge binding while maintaining a superior pharmacokinetic profile.

Mechanistic Pathway & Point of Intervention

To understand the phenotypic impact of these derivatives, it is essential to map their intervention point within cellular signaling cascades. Pyrazolo[4,3-b]pyridine derivatives act as ATP-competitive inhibitors, directly blocking the autophosphorylation of RTKs and downstream MAPK signaling.

Kinase_Inhibition_Pathway Ligand Growth Factors (e.g., FGF, FLT3L) Receptor Receptor Tyrosine Kinase (FGFR / FLT3) Ligand->Receptor Receptor Dimerization Adaptor Adaptor Proteins (Grb2 / SOS) Receptor->Adaptor Autophosphorylation Inhibitor Pyrazolo[4,3-b]pyridine Derivatives Inhibitor->Receptor ATP-Competitive Hinge Binding MAPK_Cascade MAPK Cascade (Ras / Raf / MEK) Adaptor->MAPK_Cascade Signal Transduction Proliferation Cellular Proliferation & Survival MAPK_Cascade->Proliferation Gene Transcription

Mechanism of RTK inhibition by pyrazolo[4,3-b]pyridine derivatives blocking the MAPK cascade.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They explain not just how to execute the workflow, but why specific reagents and controls are utilized.

Protocol A: Regioselective Suzuki-Miyaura Coupling at C-3

This protocol details the late-stage diversification of the 3-iodo position to introduce aryl/heteroaryl groups that probe the kinase hydrophobic pocket.

Causality & Design: We utilize Pd(dppf)Cl2​ because its large bite angle accelerates the reductive elimination step, which is critical when coupling sterically hindered ortho-substituted aryl boronic acids. A biphasic solvent system (1,4-Dioxane/ H2​O ) is employed to ensure the solubility of both the organic substrates and the inorganic base ( K2​CO3​ ), while the water facilitates the transmetalation step.

Step-by-Step Workflow:

  • Preparation: In a rigorously dried Schlenk flask under argon, combine 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine (1.0 eq) and the desired aryl boronic acid (1.2 eq).

  • Catalyst & Base Addition: Add Pd(dppf)Cl2​ (0.05 eq) and K2​CO3​ (3.0 eq). Self-Validation: The distinct color change from orange to deep red upon heating confirms the formation of the active Pd(0) species.

  • Solvent Introduction: Inject a degassed mixture of 1,4-Dioxane/ H2​O (3:1 v/v) to achieve a concentration of 0.1 M.

  • Reaction Execution: Heat the mixture to 80°C for 2–4 hours. Monitor via LC-MS. The high reactivity of the C-3 iodide ensures completion before the C-6 amine undergoes unwanted side reactions.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Orthogonal Kinase Activity Profiling (HTRF Assay)

To quantify the IC50​ of the synthesized derivatives, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is utilized.

Causality & Design: HTRF is chosen over standard fluorescence to eliminate short-lived background autofluorescence from the heterocyclic test compounds—a common artifact that causes false positives. ATP concentration is strictly maintained at the apparent Km​ of the specific kinase; this ensures the assay is highly sensitive to ATP-competitive hinge binders like pyrazolo[4,3-b]pyridines.

Step-by-Step Workflow:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the pyrazolo[4,3-b]pyridine derivative in 100% DMSO. Transfer to a 384-well low-volume plate (final DMSO concentration = 1%).

  • Enzyme Pre-incubation: Add the recombinant kinase (e.g., FGFR1 or FLT3) suspended in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature. Causality: This pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium with the kinase prior to the introduction of ATP.

  • Reaction Initiation: Add a mixture of the biotinylated peptide substrate and ATP (at Km​ ). Incubate for 60 minutes at 25°C.

  • Signal Detection: Stop the reaction by adding the HTRF detection buffer containing Eu3+ -cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665. Incubate for 1 hour.

  • Data Validation & Analysis: Read the plate on an HTRF-compatible microplate reader (Excitation: 320 nm; Emission: 620 nm and 665 nm).

    • Self-Validation (Z'-Factor): Calculate the Z'-factor using the DMSO-only (positive) and no-enzyme (negative) controls. The assay is only validated if Z′≥0.65 . Calculate IC50​ using a 4-parameter logistic regression model.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy National Center for Biotechnology Information (NIH / PMC)[Link]

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors MDPI - Molecules[Link]

  • Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors PubMed (Elsevier)[Link]

  • Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2 National Center for Biotechnology Information (NIH / PMC)[Link]

Comparative

SAR Studies of 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine Analogs: A Comparative Guide to Scaffold Morphing

As drug discovery programs advance from high-throughput screening hits to lead optimization, the choice of the core heterocyclic scaffold dictates both the pharmacodynamic potency and the pharmacokinetic viability of the...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs advance from high-throughput screening hits to lead optimization, the choice of the core heterocyclic scaffold dictates both the pharmacodynamic potency and the pharmacokinetic viability of the candidate. The 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine (CAS: 1352393-59-9) architecture has emerged as a highly privileged building block.

This guide objectively compares the performance of the pyrazolo[4,3-b]pyridine scaffold against traditional alternatives (such as quinolines, indazoles, and pyrrolopyridines) and provides self-validating experimental workflows for its orthogonal functionalization.

Scaffold Rationale & Causality: Why Pyrazolo[4,3-b]pyridine?

The Metabolic Liability of Alternatives

When designing ATP-competitive kinase inhibitors, researchers frequently identify quinoline or azaindole (pyrrolopyridine) derivatives as potent hinge-binding hits. However, these scaffolds often fail during ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. Pyrrole rings are notoriously electron-rich, making them highly susceptible to CYP450-mediated hydroxylation, typically at the C-2 position[1].

By substituting the pyrrole with a pyrazole ring—creating the pyrazolo[4,3-b]pyridine architecture—the additional nitrogen atom acts as an electron-withdrawing sink. This causality is fundamental: the reduced electron density of the bicyclic system effectively blocks the metabolic soft spot, drastically lowering in vitro clearance (microsomal degradation) without sacrificing the critical hydrogen-bond donor/acceptor interactions required for target binding[1].

The Orthogonal Functionalization Advantage

The specific analog 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine offers two distinct, orthogonal vectors for Structure-Activity Relationship (SAR) exploration:

  • C3-Iodo Group: The highly polarized C-I bond is kinetically favored for palladium-catalyzed oxidative addition, allowing rapid Suzuki/Sonogashira cross-coupling to probe solvent-exposed or selectivity pockets.

  • C6-Amine Group: This exocyclic primary amine serves as a vector for amidation or reductive amination, crucial for interacting with the DFG-motif in kinases or allosteric sites in GPCRs (such as mGluR4)[2].

Pathway A Quinoline Scaffold (High Clearance) B Pyrrolo[3,2-b]pyridine (Metabolic Soft Spot at C-2) A->B Bioisosteric Replacement C Pyrazolo[4,3-b]pyridine (Optimal ADME & Potency) B->C Scaffold Morphing (N-insertion blocks CYP450 oxidation)

Figure 1: Logical progression of scaffold morphing to mitigate metabolic liabilities.

Quantitative Performance Comparison

To objectively evaluate the pyrazolo[4,3-b]pyridine core, we must compare its empirical performance against alternative scaffolds in documented SAR campaigns.

Case Study A: ALK5 Kinase Inhibitor Scaffold Morphing

In the optimization of Activin Receptor-Like Kinase 5 (ALK5) inhibitors, an initial quinoline hit demonstrated excellent potency but suffered from rapid in vitro clearance in both rat and human microsomes[3]. Scaffold morphing to a pyrazolo[4,3-b]pyridine core rescued the ADME profile while maintaining low-nanomolar target inhibition[3].

Table 1: In Vitro Profile of ALK5 Inhibitor Scaffolds

Core ScaffoldALK5 IC₅₀ (nM)Rat Liver Microsome ClearanceHuman Liver Microsome Clearance
Quinoline Hit 15>150 µL/min/mg (High)>100 µL/min/mg (High)
Pyrrolo[3,2-b]pyridine 8120 µL/min/mg (High)85 µL/min/mg (High)
Pyrazolo[4,3-b]pyridine 12<15 µL/min/mg (Low)<10 µL/min/mg (Low)
Case Study B: "Nitrogen Walk" in ALK2 Inhibitors

During the discovery of ALK2 inhibitors for the treatment of fibrodysplasia ossificans progressiva (FOP), researchers utilized a "nitrogen walk" strategy starting from the pyrazolo[4,3-b]pyridine core[4]. While the baseline scaffold provided moderate inhibition, shifting the nitrogen to form a pyrazolo[4,3-d]pyrimidine ultimately yielded the optimal clinical candidate, demonstrating the importance of the pyrazolo-pyridine starting point for systematic SAR[4].

Table 2: Nitrogen Walk Impact on ALK2 Potency

Heterocyclic CoreALK2 IC₅₀ (nM)Structural Modification
Pyrazolo[4,3-b]pyridine 95Baseline Lead
Pyrazolo[3,4-c]pyridine >95Nitrogen Shift (No improvement)
Pyrazolo[4,3-d]pyrimidine 8.1Additional Nitrogen (>10-fold gain)

Self-Validating Experimental Protocols

To effectively utilize 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine in your SAR campaigns, the following protocols leverage its orthogonal reactivity. Every workflow is designed as a self-validating system to ensure rigorous quality control.

Workflow cluster_0 Phase 1: C3-Diversification cluster_1 Phase 2: C6-Functionalization Start 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine (Starting Material) Step1 Suzuki-Miyaura Cross-Coupling Pd(dppf)Cl2, Ar-B(OH)2, 90°C Start->Step1 QC1 LC-MS Validation (Monitor M+H shift) Step1->QC1 Step2 Amidation / Reductive Amination HATU, DIPEA, R-COOH, RT QC1->Step2 Intermediate Isolation QC2 HPLC & NMR Validation (Confirm primary amine loss) Step2->QC2 Final Lead Candidate (Optimized Kinase/GPCR Modulator) QC2->Final

Figure 2: Orthogonal synthetic workflow for 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine.

Protocol A: C3-Diversification via Suzuki-Miyaura Cross-Coupling

Objective: Selectively install aryl/heteroaryl groups at the C3 position without protecting the C6-amine. Causality: The C-I bond is highly polarized and weaker than C-N bonds, making it the kinetically favored site for oxidative addition by Pd(0) catalysts.

  • Reaction Setup: Charge a microwave vial with 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Rationale: The biphasic system ensures solubility of both the organic scaffold and the inorganic base, facilitating the transmetalation step.

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 equiv). Seal the vial and purge with N₂ for 5 minutes. Heat at 90°C for 12 hours.

  • Self-Validation Step (LC-MS): Sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. The reaction is validated as complete when the starting material peak (m/z [M+H]⁺ = 261) is fully consumed and replaced by the target mass. If starting material persists, spike with an additional 0.02 equiv of Pd catalyst.

Protocol B: C6-Amine Functionalization (Amidation)

Objective: Elaborate the C6-amine into an amide to probe allosteric sites, as seen in mGluR4 PAM development[2]. Causality: The C6-amine's nucleophilicity is slightly attenuated by the electron-withdrawing pyridine ring. Pre-activating the carboxylic acid ensures complete conversion without harsh heating.

  • Pre-activation: Dissolve the selected carboxylic acid (1.2 equiv) in anhydrous DMF (0.1 M). Add HATU (1.5 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes. Rationale: Pre-activation forms the highly reactive OAt-ester, preventing unwanted side reactions with the less nucleophilic C6-amine.

  • Coupling: Add the C3-functionalized pyrazolo[4,3-b]pyridin-6-amine intermediate (1.0 equiv) to the solution. Stir at room temperature for 4-6 hours.

  • Self-Validation Step (Ninhydrin Test): Perform a Ninhydrin (Kaiser) test on a TLC spot of the reaction mixture. The disappearance of the deep blue/purple color confirms the complete covalent conversion of the primary amine. Cross-verify with reverse-phase HPLC for product purity >95%.

Conclusion

The 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine scaffold outperforms traditional quinoline and pyrrolopyridine cores by offering a superior metabolic profile (evading CYP450 C-2 hydroxylation) while maintaining rigid, planar hydrogen-bonding capabilities. Its orthogonal C3 and C6 functional handles make it an indispensable building block for both kinase inhibitor morphing and GPCR allosteric modulator discovery.

References

  • Akhtar, J., et al. "Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy." European Journal of Medicinal Chemistry Reports (2023).

  • Sabat, M., et al. "Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors." Bioorganic & Medicinal Chemistry Letters 27.9 (2017): 1955-1961.

  • Williams, E., et al. "Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2." Journal of Medicinal Chemistry (2022).

  • Lindsley, C. W., et al. "Update on mGlu4 modulator patents: 2017 to present." Expert Opinion on Therapeutic Patents (2023).

Sources

Validation

A Comparative Guide to the Biological Activity of Pyrazolopyridine Isomers for Researchers and Drug Development Professionals

The pyrazolopyridine scaffold, a privileged heterocyclic motif and a bioisostere of purine, has emerged as a cornerstone in modern medicinal chemistry. Its inherent structural features allow for diverse substitutions, le...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazolopyridine scaffold, a privileged heterocyclic motif and a bioisostere of purine, has emerged as a cornerstone in modern medicinal chemistry. Its inherent structural features allow for diverse substitutions, leading to a vast chemical space of isomers with a wide spectrum of biological activities. This guide provides an in-depth, objective comparison of the anticancer, kinase inhibitory, and antimicrobial properties of key pyrazolopyridine isomers, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors.

The Structural Landscape of Pyrazolopyridine Isomers

Pyrazolopyridines are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring. The orientation of the nitrogen atoms within this fused system gives rise to several isomers, with the most extensively studied being pyrazolo[1,5-a]pyridine, pyrazolo[3,4-b]pyridine, and pyrazolo[4,3-c]pyridine. A closely related and often co-investigated scaffold is pyrazolo[1,5-a]pyrimidine, where the pyridine ring is replaced by a pyrimidine ring. These subtle structural variations profoundly influence the molecule's three-dimensional shape, electronic distribution, and hydrogen bonding capabilities, ultimately dictating its interaction with biological targets.[1][2]

The rationale behind exploring these different isomeric scaffolds lies in the principles of bioisosterism, where the substitution of atoms or groups with similar physicochemical properties can lead to compounds with improved potency, selectivity, or pharmacokinetic profiles.[3] The varied arrangement of nitrogen atoms in pyrazolopyridine isomers allows for tailored interactions within the ATP-binding pockets of kinases, making them particularly successful as kinase inhibitors.

Comparative Analysis of Anticancer Activity

Pyrazolopyridine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.

Kinase Inhibitory Activity: A Comparative Overview

The primary mechanism behind the anticancer effects of many pyrazolopyridine isomers is their ability to inhibit protein kinases. Different isomers have shown selectivity towards different kinase families.

  • Pyrazolo[3,4-b]pyridines are among the most extensively investigated isomers and have yielded potent inhibitors of several key oncogenic kinases, including Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinases (CDKs), and TANK-binding kinase 1 (TBK1).[4][5][6]

  • Pyrazolo[1,5-a]pyrimidines have also emerged as a versatile scaffold for developing inhibitors of a broad range of kinases, including B-Raf, Tropomyosin Receptor Kinases (Trks), and Pim-1 kinase.[1][7]

  • Pyrazolo[4,3-c]pyridines have been successfully designed as potent and selective inhibitors of Extracellular signal-Regulated Kinase (ERK), a critical node in the MAPK/ERK signaling pathway.[8]

The following table summarizes the inhibitory activities of representative pyrazolopyridine isomers against various cancer-related kinases.

Isomer ScaffoldTarget KinaseRepresentative CompoundIC50/KiReference
Pyrazolo[3,4-b]pyridineTBK1Compound 15y0.2 nM (IC50)[6]
Pyrazolo[3,4-b]pyridineFGFR1Compound 7n< 1 nM (IC50)[4]
Pyrazolo[1,5-a]pyrimidineTTKCFI-4022570.1 nM (Ki)[9]
Pyrazolo[1,5-a]pyrimidineTrkACompound 280.17 nM (IC50)[7]
Pyrazolo[4,3-c]pyridineERK2Compound 211 nM (IC50)[8]
Cytotoxicity Against Cancer Cell Lines

The kinase inhibitory activity of pyrazolopyridine isomers translates to potent cytotoxic effects against a variety of cancer cell lines. The table below provides a comparative overview of the in vitro anticancer activity of different isomers.

Isomer ScaffoldCancer Cell LineCancer TypeRepresentative CompoundIC50 (µM)Reference
Pyrazolo[3,4-b]pyridineMDA-MB-468Breast CancerCompound 310.002596[10]
Pyrazolo[1,5-a]pyrimidineMCF-7Breast CancerCompound 13c5.195[11]
Pyrazolo[3,4-d]pyrimidineHCT-116Colon CancerCompound 717.50[12]
Pyrazolo[3,4-b]pyridineH1581Lung CancerCompound 7n<0.001[4]

Structure-Activity Relationship (SAR) Insights:

  • For pyrazolo[3,4-b]pyridines , substitutions at the N1 position of the pyrazole ring and various positions on the pyridine ring have been extensively explored to modulate potency and selectivity. For instance, in a series of FGFR inhibitors, specific substitutions were crucial for potent activity.[4]

  • In the pyrazolo[1,5-a]pyrimidine series, modifications at the C3, C5, and C7 positions have been shown to significantly impact kinase inhibitory activity and anticancer potency. Introduction of a methoxy group in the aryl moiety at C7 enhanced anticancer activity against MCF-7, HepG-2, and HCT-116 cell lines.[7]

Key Signaling Pathways Targeted by Pyrazolopyridine Isomers

The anticancer activity of pyrazolopyridine isomers is a direct consequence of their ability to modulate critical signaling pathways that are often dysregulated in cancer.

The ERK/MAPK Pathway

The Ras-Raf-MEK-ERK (MAPK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers.[13][14] Pyrazolo[4,3-c]pyridine derivatives have been specifically designed to target ERK, the final kinase in this cascade.[8]

ERK_MAPK_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Pyrazolo[4,3-c]pyridine Inhibitor Pyrazolo[4,3-c]pyridine Inhibitor Pyrazolo[4,3-c]pyridine Inhibitor->ERK

Caption: Inhibition of the ERK/MAPK signaling pathway by pyrazolo[4,3-c]pyridine isomers.

The TBK1 Signaling Pathway

TANK-binding kinase 1 (TBK1) is a key regulator of innate immunity and is also implicated in the pathogenesis of certain cancers.[15][16] Potent and selective inhibitors of TBK1 have been developed from the pyrazolo[3,4-b]pyridine scaffold.[6]

TBK1_Pathway PAMPs/DAMPs PAMPs/DAMPs Adaptor Proteins Adaptor Proteins PAMPs/DAMPs->Adaptor Proteins TBK1 TBK1 Adaptor Proteins->TBK1 IRF3/7 IRF3/7 TBK1->IRF3/7 P Type I Interferons Type I Interferons IRF3/7->Type I Interferons Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor->TBK1

Caption: Inhibition of the TBK1 signaling pathway by pyrazolo[3,4-b]pyridine isomers.

The FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose dysregulation is implicated in various cancers.[17][18] Pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective inhibitors of the FGFR signaling pathway.[4]

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR Downstream Signaling PI3K/AKT RAS/MAPK FGFR->Downstream Signaling Cell Proliferation, Angiogenesis Cell Proliferation, Angiogenesis Downstream Signaling->Cell Proliferation, Angiogenesis Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor->FGFR

Caption: Inhibition of the FGFR signaling pathway by pyrazolo[3,4-b]pyridine isomers.

Comparative Analysis of Antimicrobial Activity

Beyond their anticancer properties, pyrazolopyridine isomers have also demonstrated promising activity against a range of pathogenic bacteria.

The following table presents a comparison of the minimum inhibitory concentrations (MICs) of various pyrazolopyridine isomers against common bacterial strains.

Isomer ScaffoldBacterial StrainRepresentative CompoundMIC (µg/mL)Reference
Pyrazolo[1,5-a]pyrimidineS. aureusCompound 60.187[19]
Pyrazolo[1,5-a]pyrimidineE. coliCompound 5a0.25[19]
Pyrazolo[3,4-d]pyrimidineS. aureusCompound 3Dose-dependent inhibition[20]
Pyrazolo[3,4-c]pyridineS. aureus-Active[21]
Pyrazolo[3,4-b]pyridineP. aeruginosa-Active

Structure-Activity Relationship (SAR) Insights:

  • For pyrazolo[1,5-a]pyrimidines , the presence of dimethylamine at certain positions was found to be a key fragment for suppressing bacterial growth.[19]

  • The antimicrobial activity of pyrazolo[3,4-b]pyridines can be enhanced by the incorporation of specific functional groups.

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the biological activities of pyrazolopyridine isomers.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Incubation Incubation MTT Addition->Incubation Formazan Solubilization Formazan Solubilization Incubation->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Data Analysis Data Analysis Absorbance Reading->Data Analysis

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazolopyridine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.

Protocol:

  • Reagent Preparation: Prepare the kinase, substrate, ATP, and pyrazolopyridine inhibitor solutions in the appropriate kinase buffer.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the kinase/substrate master mix, followed by 2.5 nL of the serially diluted inhibitor or DMSO control. Initiate the reaction by adding 2.5 µL of ATP solution. Incubate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard in a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth).

  • Compound Dilution: Prepare serial twofold dilutions of the pyrazolopyridine compounds in the broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

The pyrazolopyridine scaffold and its isomers represent a highly versatile and promising platform for the discovery of novel therapeutic agents. The comparative analysis presented in this guide highlights the distinct biological activity profiles of different isomers, underscoring the importance of scaffold diversity in drug design. While significant progress has been made, particularly in the development of kinase inhibitors for cancer therapy, the full potential of pyrazolopyridine isomers is yet to be realized.

Future research should focus on:

  • Head-to-head comparative studies: Conducting comprehensive in vitro and in vivo studies that directly compare a wide range of pyrazolopyridine isomers against a panel of cancer cell lines and microbial strains will provide a clearer understanding of their relative potency and selectivity.

  • Exploration of novel isomers: While the focus has been on a few key isomers, the synthesis and biological evaluation of less-explored pyrazolopyridine scaffolds could lead to the discovery of compounds with novel mechanisms of action.

  • Optimization of pharmacokinetic properties: A critical aspect of drug development is the optimization of ADME (absorption, distribution, metabolism, and excretion) properties. Future studies should incorporate early-stage ADME profiling to identify candidates with favorable drug-like properties.

By leveraging the structural diversity of pyrazolopyridine isomers and employing rigorous experimental methodologies, the scientific community can continue to unlock the therapeutic potential of this remarkable scaffold.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activ
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Current Topics in Medicinal Chemistry.
  • Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters.
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters.
  • Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors.
  • Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry.
  • Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Pharmacology.
  • Structures of some pyrazolo[3,4‐b]pyridine derivatives with CDK2 inhibitory activity.
  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry.
  • Full article: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online.
  • Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive.
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. PubMed.
  • Discovery and Development of a Series of Pyrazolo[3,4-d]pyridazinone Compounds as the Novel Covalent Fibroblast Growth Factor Receptor Inhibitors by the Rational Drug Design. Journal of Medicinal Chemistry.
  • Comparative Guide to Pyrazolo[1,5-a]pyrimidine Anticancer Agents: In Vitro and In Vivo Studies. Benchchem.
  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules.
  • Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Molecules.
  • IC50 values of the promising derivatives against the MCF‐7 cell line.
  • Targeting FGFR Signaling in Cancer. Clinical Cancer Research.
  • Synthetic studies towards isomeric pyrazolopyrimidines as potential ATP synthesis inhibitors of Mycobacterium tuberculosis. Structural correction of reported N-(6-(2-(dimethylamino)ethoxy)-5-fluoropyridin-3-yl)-2-(4-fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-α]pyrimidin-7-amine. RSC Advances.
  • Complex Intracellular Mechanisms of TBK1 Kinase Activation Revealed by a Specific Small Molecule Inhibitor. Molecular Cell.
  • Flipped Out: Structure-Guided Design of Selective Pyrazolylpyrrole ERK Inhibitors. Journal of Medicinal Chemistry.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study.
  • Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explor
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv
  • Head-to-head comparison of pyrazole inhibitors in a specific cancer cell line. Benchchem.
  • Pyrazole Derivatives Emerge as Potent Contenders in Antimicrobial Spectrum, Rivaling Standard Antibiotics. Benchchem.
  • STUDIES ON SOME NEW PYRAZOLO[3,4-c]PYRIDINE DERIVATIVES AS ANTIMICROBIAL AGENTS. Turkish Journal of Pharmaceutical Sciences.
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  • The role of TBK1 in cancer pathogenesis and anticancer immunity.
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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine

This document provides a comprehensive guide for the proper and safe disposal of 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine, a compound often utilized in drug discovery and development. Adherence to these procedures is cri...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the proper and safe disposal of 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine, a compound often utilized in drug discovery and development. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The information herein is synthesized from established safety protocols for halogenated heterocyclic compounds and aims to provide clear, actionable steps for researchers and laboratory personnel.

Hazard Assessment and Compound Profile

Key Assumed Hazards:

  • Acute Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin.[1]

  • Skin and Eye Irritation: Expected to cause skin irritation and potentially serious eye damage.[1][2]

  • Specific Target Organ Toxicity: Prolonged or repeated exposure may cause damage to organs.

  • Environmental Hazard: Halogenated compounds can be harmful to aquatic life with long-lasting effects.

Property Anticipated Value/Characteristic Source/Analogy
Appearance Solid, crystalline powder[3]
Classification Halogenated Organic Compound[4][5]
Primary Hazards Acute Toxicity (Oral, Dermal), Skin/Eye Irritant, Environmental Hazard[1]
Incompatibilities Strong oxidizing agents[1]

Personal Protective Equipment (PPE) and Handling

Prior to handling 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine for any purpose, including disposal, the following minimum personal protective equipment must be worn:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and changed immediately if contaminated.[2][6]

  • Body Protection: A lab coat or chemical-resistant apron.[2][6]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[5][6][7]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or the substance is aerosolized.

  • Ventilate: Ensure the chemical fume hood is operational to contain vapors.[4]

  • Containment: For solid spills, carefully cover with an inert absorbent material like sand or vermiculite. Avoid raising dust.[7][8] For solutions, absorb with a chemical absorbent pad.

  • Collection: Carefully scoop the absorbed material into a designated, sealable waste container.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine".[4][5]

Disposal Workflow

The proper disposal of 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine requires a systematic approach to ensure safety and compliance. Under no circumstances should this compound or its containers be disposed of in standard trash or down the drain.[4]

DisposalWorkflow start Start: Unused or Waste 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Step 2: Operate within a Chemical Fume Hood ppe->fume_hood container_prep Step 3: Prepare a Labeled, Compatible Waste Container fume_hood->container_prep transfer Step 4: Carefully Transfer Waste into Container container_prep->transfer seal Step 5: Securely Seal Container transfer->seal segregate Step 6: Store in Designated Halogenated Waste Area seal->segregate request Step 7: Arrange for Pickup by Certified Waste Disposal Service segregate->request end End: Proper Disposal request->end

Caption: Disposal workflow for 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection and disposal of waste containing 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine.

Step 1: Container Selection and Labeling

  • Select a waste container that is in good condition, compatible with the chemical, and has a tightly sealing screw cap.[4][9]

  • Before adding any waste, affix a "Hazardous Waste" label.[5] The label must include:

    • The full chemical name: "Waste: 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine". Do not use abbreviations.[4]

    • The approximate concentration and quantity.

    • The date accumulation started.

    • The associated hazards (e.g., Toxic, Irritant, Environmental Hazard).[5]

Step 2: Waste Segregation

  • This compound is a halogenated organic material. It must be collected in a waste stream designated for halogenated organic waste.[4][10]

  • Do not mix with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[5]

  • Keep this waste stream separate from other incompatible waste types, such as strong acids, bases, or oxidizers.[10][5]

Step 3: Accumulation of Waste

  • All transfers of waste into the container must be performed within a chemical fume hood.[5]

  • Keep the waste container securely closed at all times, except when actively adding waste.[4][5]

  • Do not fill the container beyond 90% of its capacity to allow for expansion.[9]

  • Store the waste container in a designated and properly ventilated satellite accumulation area.[5][7]

Step 4: Final Disposal

  • Once the container is full or the waste is no longer being generated, complete the hazardous waste tag with all required information.

  • Arrange for the collection of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[11]

  • The primary method for the ultimate disposal of halogenated organic compounds is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[11][12]

Disclaimer: This guide is intended for informational purposes and should be used in conjunction with your institution's specific safety and disposal protocols. Always consult your institution's EHS department for guidance.

References

  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Available at: [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]

  • Environment, Health and Safety, Princeton University. 7.2 Organic Solvents. Available at: [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Available at: [Link]

  • Temple University. Halogenated Solvents in Laboratories. Available at: [Link]

  • Chem-Supply. PYRIDINE Safety Data Sheet. Available at: [Link]

  • Washington State University. Pyridine Standard Operating Procedure. Available at: [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]

  • SBLCore. (2024, November 26). Pyridine - SAFETY DATA SHEET. Available at: [Link]

  • National Center for Biotechnology Information. (2024). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. In PubChem Compound Summary. Available at: [Link]

  • apicule. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine (CAS No: 151266-23-8). Available at: [Link]

  • Royal Society of Chemistry. (2023). On the activation of PhICl2 with pyridine. Chemical Communications. Available at: [Link]

  • National Center for Biotechnology Information. (2017). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules. Available at: [Link]

  • American Chemical Society. (2024, January 17). Oxidative Dearomatization of Pyridines. Journal of the American Chemical Society. Available at: [Link]

  • Canadian Science Publishing. (2011, February). Ionic dissociation in pyridine–iodine solutions. Canadian Journal of Chemistry. Available at: [Link]

  • AIR Unimi. (2021). Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives. Chemistry – A European Journal. Available at: [Link]

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Handling

Personal protective equipment for handling 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous, scientifically grounded system. Handling complex halogenated heterocycles like 3-Iodo-1H-pyrazol...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous, scientifically grounded system. Handling complex halogenated heterocycles like 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine (CAS: 1352393-59-9) requires an understanding of the molecule's structural reactivity and its interaction with biological systems and solvents[1].

This guide provides researchers and drug development professionals with a self-validating, step-by-step operational protocol for the safe handling, solubilization, and disposal of this compound.

Hazard Causality & Risk Assessment

Before selecting Personal Protective Equipment (PPE), it is critical to understand why this specific compound requires rigorous safety protocols:

  • Dermal Penetration & The Carrier Effect : The integration of the heavy iodine atom significantly increases the compound's lipophilicity (LogP). When preparing stock solutions for biological assays using polar aprotic solvents like Dimethyl Sulfoxide (DMSO), the solvent acts as a highly efficient carrier vehicle. DMSO will transport the lipophilic active pharmaceutical ingredient (API) directly through the stratum corneum and into the bloodstream.

  • Respiratory Sensitization : Dry powders of halogenated heterocyclic amines are prone to static cling and micro-aerosolization. Inhalation of the pyrazolopyridine scaffold—a common kinase inhibitor pharmacophore—can lead to respiratory irritation or unintended off-target pharmacological effects.

  • Regulatory Grounding : Handling must strictly comply with the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates the use of designated areas, chemical hygiene plans, and appropriate engineering controls for hazardous chemical manipulations[2].

Quantitative PPE Specifications

The following table outlines the mandatory PPE required for handling 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine, grounded in the principles of Prudent Practices in the Laboratory[3].

PPE CategorySpecificationQuantitative Metric / StandardCausality & Scientific Rationale
Hand Protection Nitrile Gloves (Double-gloved)≥ 5 mil thickness; DMSO breakthrough < 5 minsOuter glove handles immediate contact. DMSO rapidly permeates nitrile; double-gloving provides a critical 3-to-5-minute buffer window to remove contaminated layers before dermal exposure occurs.
Eye Protection Chemical Splash GogglesANSI Z87.1 certifiedProtects against micro-particulate aerosolization during dry powder transfer and solvent splashing during dissolution.
Body Protection Lab Coat (100% Cotton or FR)Knee-length; tight cuffsPrevents particulate accumulation. Cotton provides a breathable, non-melting barrier against solvent splashes, whereas synthetic blends can melt into the skin if exposed to reactive chemicals.
Respiratory Chemical Fume HoodFace velocity 80-100 fpmPrimary engineering control. Prevents inhalation of the biologically active powder, eliminating the need for an N95 respirator if the sash is positioned correctly.

Operational Workflows

Workflow 1: Dry Powder Weighing & Transfer

Objective: Accurately weigh the API while preventing static-induced aerosolization and product loss.

  • Preparation : Ensure the analytical balance is located within a certified ductless weighing enclosure or a standard chemical fume hood with the sash lowered to the operational mark (typically 18 inches).

  • Static Mitigation : Pass an anti-static zero-stat gun over the weigh boat and micro-spatula.

    • Causality: Halogenated amines hold significant static charge. Neutralizing the field prevents the powder from "jumping" off the spatula, thereby mitigating inhalation risks and ensuring precise molar calculations.

  • Transfer : Use the micro-spatula to transfer the solid. Do not tap the spatula violently against the weigh boat, as this generates microscopic dust clouds.

  • Decontamination : Post-weighing, wipe down the balance with a 70% Isopropyl Alcohol (IPA) solution, followed by a damp water wipe.

    • Causality: IPA dissolves residual organic traces of the compound, while water ensures the removal of any water-soluble amine salts.

Workflow 2: Solubilization in DMSO for Biological Assays

Objective: Prepare stock solutions safely, mitigating the severe dermal risks of the DMSO "carrier effect."

  • Solvent Addition : Add anhydrous DMSO directly to the pre-weighed vial inside the fume hood. Never transport open vials of dry powder across the lab.

  • Sealing : Cap the vial tightly with a PTFE-lined septum cap.

    • Causality: PTFE is highly resistant to DMSO. Using standard rubber or polyethylene caps will result in the leaching of plasticizers (like phthalates) into your assay, causing false-positive biological readouts.

  • Dissolution : Vortex gently or sonicate in a water bath for 2-5 minutes until the solution is visually clear.

  • Immediate Glove Change : If even a micro-drop of DMSO solution touches your outer glove, immediately remove and discard the outer pair.

    • Causality: DMSO permeates standard 5-mil nitrile in under 5 minutes. The inner glove protects your skin during the doffing process.

Spill Management & Disposal Plan

Adhering to the ACS Guidelines for Chemical Laboratory Safety[4], immediate and calculated responses are required for spills:

  • Dry Powder Spill : Do NOT sweep. Sweeping generates hazardous dust. Gently cover the spill with damp paper towels to suppress aerosolization, wipe the area inward to prevent spreading, and place the contaminated towels in a solid hazardous waste container.

  • Solution Spill (in DMSO) : Absorb with an inert, non-combustible material (e.g., vermiculite or universal spill pads).

  • Disposal : All waste containing 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine must be segregated and labeled specifically as Halogenated Organic Waste .

    • Causality: The presence of the iodine atom requires high-temperature incineration at specialized facilities to prevent the release of toxic halogen gas, distinguishing it from standard non-halogenated solvent waste.

Workflow Visualization

SafeHandling Start 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine (Dry Powder) PPE Don PPE (Double Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Face Velocity 80-100 fpm) PPE->Hood Weigh Anti-static Weighing (Mitigate Aerosolization) Hood->Weigh Solvent Add DMSO Solvent (PTFE-lined Cap) Weigh->Solvent Caution CRITICAL RISK: DMSO Carrier Effect (Dermal Penetration) Solvent->Caution GloveChange Immediate Outer Glove Change if Splashed Caution->GloveChange Waste Dispose as Halogenated Waste GloveChange->Waste

Caption: Safe handling and solubilization workflow for 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine.

References

  • eCFR. (n.d.). 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

  • American Chemical Society (ACS). (2016). ACS Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

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